3-Methyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic Acid
In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a privileged scaffold, consistently featured in molecules of significant biological and industrial importance.[1][2] Its unique electronic properties and structural rigidity make it an ideal building block in medicinal chemistry and agrochemical development.[3][4] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid becomes a highly versatile intermediate, offering a reactive handle for the synthesis of a diverse array of derivatives, including amides, esters, and more complex heterocyclic systems.[5][6]
This guide focuses on a specific, yet fundamentally important, member of this class: 3-Methyl-1H-pyrazole-4-carboxylic acid . We will explore its core chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established scientific principles.
Molecular Structure and Physicochemical Profile
The structural identity of a molecule is the foundation of its chemical behavior. 3-Methyl-1H-pyrazole-4-carboxylic acid features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a methyl group at position 3 and a carboxylic acid at position 4.
Caption: General workflow for synthesizing the target compound.
Experimental Protocol: Synthesis via Cyclocondensation and Hydrolysis
This protocol describes a robust method for laboratory-scale synthesis. The choice of ethanol as a solvent is critical; it effectively dissolves the reactants and has a suitable boiling point for the reaction to proceed at a reasonable rate without requiring high-pressure apparatus.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Sodium nitrite
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Diazotization: Dissolve ethyl acetoacetate in ethanol and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid, maintaining the low temperature. This in-situ generation of nitrous acid converts the active methylene group into an oxime.
-
Reduction and Cyclization: To the resulting intermediate, add a reducing agent like sodium dithionite or perform catalytic hydrogenation. This step reduces the oxime to an amine, which spontaneously cyclizes with the adjacent ketone to form the pyrazole ring, yielding ethyl 3-methyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture and heat to reflux. This saponifies the ester to the corresponding carboxylate salt. [7]The causality here is the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.
-
Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is acidic (pH ~2-3). This protonates the carboxylate, causing the 3-Methyl-1H-pyrazole-4-carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
Purification: Filter the crude solid product, wash it with cold water to remove residual salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound. [8]6. Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.
Chemical Reactivity and Derivatization
The reactivity of 3-Methyl-1H-pyrazole-4-carboxylic acid is dictated by two primary functional groups: the carboxylic acid and the pyrazole ring itself.
-
Carboxylic Acid Group: This is the most reactive site for derivatization. It readily undergoes standard carboxylic acid reactions:
-
Amide Formation: It can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [9]This highly reactive intermediate is then coupled with various amines to form a wide range of pyrazole-4-carboxamides. This is the cornerstone of its application in agrochemicals. [9][10] * Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to form the corresponding esters. [11]* Pyrazole Ring: The ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation to generate 1-substituted pyrazole derivatives. [12]
-
Core Applications in Research and Development
The true value of 3-Methyl-1H-pyrazole-4-carboxylic acid lies in its role as a pivotal building block for creating high-value, biologically active molecules. [13]
Caption: Role as a central building block in R&D.
Agrochemicals: The SDHI Fungicide Revolution
The most significant commercial application of pyrazole-4-carboxylic acid derivatives is in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. [9][10]The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety, a close analogue, is present in numerous market-leading products like bixafen and fluxapyroxad. [7][9]These fungicides work by inhibiting Complex II in the mitochondrial respiratory chain of fungi, a mechanism known since the 1960s but revitalized by the efficacy of these pyrazole-based compounds. [10]The specific amide attached to the pyrazole-4-carbonyl core is tuned to optimize potency against different fungal species. [9]
Medicinal Chemistry: A Versatile Pharmacophore
In drug discovery, the pyrazole ring is a well-established pharmacophore present in drugs for various therapeutic areas. [2][6]Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have been investigated for a range of biological activities:
-
Anti-inflammatory and Analgesic: The pyrazole core is famously found in celecoxib, a selective COX-2 inhibitor. New derivatives are continually being synthesized and tested for anti-inflammatory and pain-relief properties. [2][12]* Antimicrobial and Antifungal: The scaffold has demonstrated broad-spectrum activity against various bacteria and fungi, making it a promising starting point for the development of new anti-infective agents. [3][11]* Other Therapeutic Areas: Pyrazole derivatives have shown potential as anticancer, antidepressant, antiviral, and anti-tubercular agents. [5]
Conclusion and Future Outlook
3-Methyl-1H-pyrazole-4-carboxylic acid is far more than a simple heterocyclic compound; it is a validated and highly valuable intermediate in both industrial and academic research. Its straightforward synthesis, predictable reactivity, and the proven success of its derivatives ensure its continued relevance. Future research will likely focus on developing more sustainable and cost-effective large-scale synthetic routes and exploring novel derivatives by functionalizing both the carboxylic acid group and the pyrazole ring to access new chemical space for drug and agrochemical discovery. The foundational chemical properties outlined in this guide provide the essential knowledge base for any scientist looking to innovate with this powerful molecular scaffold.
References
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Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Li, Y., et al. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances. Retrieved from [Link]
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ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
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Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
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Štefane, B., & Požgan, F. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. Retrieved from [Link]
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WIPO Patentscope. (2018). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]
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ResearchGate. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry. Retrieved from [Link]
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Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
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Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Retrieved from [Link]
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ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Retrieved from [Link]
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3-Methyl-1H-pyrazole-4-carboxylic acid CAS number lookup
An In-Depth Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8)
Compound Identification and Overview
3-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group and a carboxylic acid. This structure serves as a highly versatile and valuable building block in both medicinal chemistry and agrochemical development. The pyrazole nucleus is a well-established pharmacophore present in numerous commercial drugs and fungicides, prized for its metabolic stability and ability to participate in various biological interactions.[1][2] The carboxylic acid group provides a convenient synthetic handle for derivatization, enabling the creation of diverse libraries of esters and amides for screening and optimization.
This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for professionals in research and development.
| Identifier | Value | Source |
| CAS Number | 40704-11-8 | |
| Molecular Formula | C₅H₆N₂O₂ | |
| Molecular Weight | 126.11 g/mol | |
| IUPAC Name | 3-methyl-1H-pyrazole-4-carboxylic acid | |
| SMILES | Cc1n[nH]cc1C(O)=O | |
| InChI Key | HLYYXPDTFLUERX-UHFFFAOYSA-N |
Physicochemical Properties
The compound is a stable solid under standard conditions, with properties that make it suitable for a range of synthetic transformations.
| Property | Value | Conditions | Source |
| Physical Form | Solid | Ambient | |
| Melting Point | 225-230 °C (decomposes) | (lit.) | |
| Assay | ≥ 97% | ||
| Storage Class | 11 (Combustible Solids) |
Synthesis and Reaction Chemistry
The synthesis of the pyrazole-4-carboxylic acid core is a cornerstone of heterocyclic chemistry. The most prevalent and robust method involves the condensation of a hydrazine derivative with a three-carbon building block, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[3] The regiochemistry of the reaction can often be controlled by the choice of solvent and the nature of the substituents on the hydrazine and dicarbonyl precursors.
Generalized Synthetic Workflow
The diagram below illustrates a common pathway for synthesizing pyrazole cores. The process begins with a β-ketoester, which is reacted with a reagent like N,N-dimethylformamide dimethyl acetal to form an enamine intermediate. This intermediate is then cyclized with hydrazine (or a substituted hydrazine) to yield the pyrazole ring system. Subsequent hydrolysis of the ester group affords the target carboxylic acid.
Caption: Generalized synthesis of pyrazole-4-carboxylic acids.
Exemplary Experimental Protocol (Conceptual)
The following protocol is a generalized representation based on established methods for synthesizing pyrazole derivatives.[3]
-
Enamine Synthesis: A suitable β-ketoester (1.0 eq) is dissolved in an aprotic solvent (e.g., toluene). N,N-Dimethylformamide dimethyl acetal (1.2 eq) is added, and the mixture is heated to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude β-enamino ester intermediate.
-
Cyclization: The crude intermediate is dissolved in ethanol. Hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.
-
Hydrolysis & Isolation: After cooling, an aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for another 2-3 hours to hydrolyze the ester. The ethanol is removed in vacuo. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the 3-methyl-1H-pyrazole-4-carboxylic acid. Recrystallization from an appropriate solvent like an ethanol/water mixture can be performed for further purification.[4]
Key Applications in Research and Industry
The utility of 3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives spans multiple scientific domains, primarily driven by the biological activity of the pyrazole scaffold.
Foundational Scaffold in Agrochemicals
Perhaps the most significant industrial application of this chemical class is in the production of fungicides. Amides derived from the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are a blockbuster class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These compounds, including commercial products like Bixafen, Fluxapyroxad, and Isopyrazam, are highly effective against a broad spectrum of crop diseases.[5][6]
Mechanism of Action: SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[5] This disruption of cellular respiration effectively halts ATP production, leading to fungal cell death. The pyrazole-carboxamide moiety is critical for binding to the enzyme's active site.
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The Multifaceted Biological Activities of 3-Methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this important class of compounds, 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities associated with this compound and its derivatives, offering field-proven insights and detailed experimental methodologies for researchers in drug discovery and development.
The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, anti-inflammatory, and hypoglycemic effects.[1][2][3] This guide will delve into the key mechanisms of action, provide robust experimental protocols for assessing these activities, and present quantitative data to facilitate comparative analysis.
Antifungal Activity: Targeting Fungal Respiration
One of the most well-established biological activities of derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid is their potent antifungal effect, particularly in the agrochemical sector.[4] Many commercial fungicides are based on the pyrazole carboxamide scaffold, which targets a critical enzyme in the fungal respiratory chain.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The primary mode of antifungal action for many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it essential for fungal cellular respiration and energy production. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a halt in ATP production and ultimately results in fungal cell death.
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety has been identified as a particularly effective pharmacophore for SDH inhibition.[4] A number of highly successful commercial fungicides, such as isopyrazam, bixafen, and fluxapyroxad, incorporate this key structural feature.[4]
Caption: Mechanism of antifungal action via inhibition of Succinate Dehydrogenase (SDH).
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol details a method for assessing the in vitro antifungal activity of 3-Methyl-1H-pyrazole-4-carboxylic acid derivatives against various phytopathogenic fungi.
1. Preparation of Fungal Cultures:
-
Grow the selected fungal strains (e.g., Pythium aphanidermatum, Rhizoctonia solani) on potato dextrose agar (PDA) plates at 25°C until the mycelia cover approximately two-thirds of the plate.
2. Preparation of Test Compounds:
-
Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentration (e.g., 10 mg/mL).
-
Prepare a series of dilutions from the stock solutions to achieve the desired final test concentrations.
3. Assay Procedure:
-
Prepare PDA medium and autoclave. Allow the medium to cool to approximately 50-55°C.
-
Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of the fungal culture plates.
-
Place one mycelial plug in the center of each PDA plate containing the test compound.
-
Include a solvent control (PDA with DMSO) and a negative control (PDA only). A commercial fungicide (e.g., boscalid) can be used as a positive control.
-
Incubate the plates at 25°C in the dark.
4. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelia in the control plates reach the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 (half-maximal effective concentration) value for each compound by performing a dose-response analysis.
Antibacterial Activity: A Broad Spectrum of Action
Derivatives of pyrazole carboxylic acids have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][6] This broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanism of Action
The precise mechanisms of antibacterial action for many pyrazole derivatives are still under investigation and can vary depending on the specific substitutions on the pyrazole ring. However, potential mechanisms include:
-
Enzyme Inhibition: Pyrazole-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
-
Disruption of Cell Membrane Integrity: Some derivatives may interact with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Certain pyrazole compounds have been found to interfere with the signaling pathways involved in bacterial biofilm formation, a key virulence factor in many chronic infections.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
Prepare a stock solution of each pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
3. Assay Procedure:
-
Inoculate each well of the microtiter plate containing the diluted test compounds with the prepared bacterial inoculum.
-
Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control. A standard antibiotic (e.g., ciprofloxacin) should be included for quality control.
-
Seal the plates and incubate at 37°C for 18-24 hours.
4. Data Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Cell Proliferation and Survival
The pyrazole scaffold is present in numerous approved and investigational anticancer drugs, highlighting its importance in oncology research. Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have been shown to possess potent antiproliferative activity against a variety of cancer cell lines.[7][8][9][10][11]
Mechanism of Action: Diverse and Pathway-Specific
The anticancer mechanisms of pyrazole derivatives are diverse and often depend on the specific molecular target. Some of the key mechanisms that have been identified include:
-
Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell signaling, proliferation, and survival. For example, derivatives have been designed to target Fms-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[12]
-
Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cell division.[8]
-
Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Inhibition of Carbonic Anhydrases: Certain pyrazole carboxylic acids have been identified as selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival and proliferation.[13]
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The Versatile Scaffold: A Technical Guide to 3-Methyl-1H-pyrazole-4-carboxylic Acid and Its Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and agrochemical development. Among the vast family of pyrazole-containing compounds, 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research and application. This technical guide provides an in-depth exploration of this versatile scaffold, from its fundamental synthesis and physicochemical properties to its extensive applications in drug discovery and materials science. We will delve into the intricacies of synthetic methodologies, elucidate the mechanisms of action that underpin its biological activity, and explore the critical structure-activity relationships that guide the design of novel therapeutic and agrochemical agents. Detailed experimental protocols, quantitative data summaries, and visual diagrams are provided to equip researchers with the practical knowledge required to harness the full potential of this privileged chemical entity.
Introduction: The Significance of the Pyrazole Core
Heterocyclic compounds form the bedrock of many pharmaceuticals and agrochemicals, and the pyrazole ring is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid conformational structure make it an ideal scaffold for interacting with biological targets.[1] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the development of highly potent and selective agents.
3-Methyl-1H-pyrazole-4-carboxylic acid, in particular, serves as a crucial building block for a diverse array of derivatives. The carboxylic acid moiety at the 4-position provides a convenient handle for the introduction of various functional groups, most notably through the formation of amides and esters. This has led to the development of blockbuster fungicides and promising anticancer drug candidates.[2][3]
Synthesis of the 3-Methyl-1H-pyrazole-4-carboxylic Acid Scaffold
The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis being a foundational and widely employed method.[4][5][6] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
The Knorr Pyrazole Synthesis: A Step-by-Step Mechanism
The Knorr synthesis is a robust and versatile method for the preparation of pyrazoles.[4] The mechanism, catalyzed by acid, proceeds through the following key steps:[5][6]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form an imine intermediate.
-
Intramolecular Attack: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the second protonated carbonyl group in an intramolecular fashion.
-
Cyclization and Dehydration: This attack leads to a cyclic intermediate which, upon elimination of two molecules of water, forms the stable aromatic pyrazole ring.
Caption: The Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate and Subsequent Hydrolysis
A common and practical route to 3-methyl-1H-pyrazole-4-carboxylic acid involves the synthesis of its ethyl ester precursor followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate [7]
-
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (e.g., 100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for 15 hours.
-
Work-up: Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic Acid [8]
-
Reaction Setup: Dissolve the synthesized ethyl 3-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Reaction Execution: Add an aqueous solution of sodium hydroxide (e.g., 1.2 equivalents) and stir the mixture at room temperature for approximately 2 hours.
-
Work-up: Concentrate the solution in vacuo to remove most of the ethanol. Adjust the pH of the remaining aqueous solution to 3-4 with a suitable acid (e.g., HCl).
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield 3-methyl-1H-pyrazole-4-carboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-methyl-1H-pyrazole-4-carboxylic acid is essential for its characterization and for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [9] |
| Molecular Weight | 126.11 g/mol | [9] |
| Melting Point | 225-230 °C (decomposes) | [9] |
| Appearance | Solid | [9] |
Table 1: Physicochemical Properties of 3-Methyl-1H-pyrazole-4-carboxylic acid.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 3-methyl-1H-pyrazole-4-carboxylic acid would be expected to show a singlet for the methyl group protons, a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the solvent used.[10]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the methyl carbon, the two distinct pyrazole ring carbons, and the carboxylic acid carbonyl carbon.[10]
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic Acid and Their Applications
The true utility of 3-methyl-1H-pyrazole-4-carboxylic acid lies in its role as a versatile precursor to a wide range of derivatives with significant biological activities. The carboxylic acid functionality is readily converted into amides, esters, and other functional groups, providing access to a vast chemical space.
Agrochemical Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of derivatives are the N-aryl amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which have been successfully commercialized as potent fungicides.[2] These compounds act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[2]
Caption: Mechanism of Action of Pyrazole-based SDHI Fungicides.
Structure-Activity Relationship (SAR) Insights for SDHI Fungicides:
-
3-Position Substituent: The difluoromethyl group at the 3-position of the pyrazole ring is crucial for high antifungal activity.[11]
-
N-Aryl Moiety: The nature of the N-aryl substituent significantly impacts the potency and spectrum of activity. Bulky and lipophilic groups are often favored.[11]
| Compound | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [8] |
| 7bk | Alternaria porri | 35.05 | [8] |
| 6b | Gibberella zeae | >50% inhibition at 50 µg/mL | [12] |
| 9m | Broad Spectrum | Higher activity than Boscalid | [11] |
Table 2: Antifungal Activity of Selected 3-Methyl-1H-pyrazole-4-carboxamide Derivatives.
Pharmaceutical Applications: Protein Kinase Inhibitors
In the realm of drug discovery, pyrazole derivatives have emerged as a privileged scaffold for the design of protein kinase inhibitors, which are a cornerstone of modern cancer therapy.[13] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[13]
Mechanism of Action:
Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the aberrant signaling cascade.[1]
Structure-Activity Relationship (SAR) for Kinase Inhibitors:
-
Hinge-Binding Motif: The pyrazole core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[14]
-
Substituents at N1 and C5: Substituents at the N1 and C5 positions of the pyrazole ring project into different pockets of the ATP-binding site, and their modification is a key strategy for achieving potency and selectivity.[15]
-
Carboxamide Linker: The carboxamide linker derived from the 4-carboxylic acid is instrumental in positioning substituents to interact with specific residues in the kinase active site.[3]
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 2 | Akt1 | 1.3 | [13] |
| Compound 6 | Aurora A | 160 | [13] |
| Compound 17 | Chk2 | 17.9 | [13] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [16] |
| Afuresertib | Akt1 | 0.02 | [1] |
Table 3: Inhibitory Activity of Selected Pyrazole-based Kinase Inhibitors.
Materials Science: Metal Complexes and Catalysis
The coordinating ability of the nitrogen atoms in the pyrazole ring and the carboxylate group makes 3-methyl-1H-pyrazole-4-carboxylic acid an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[17] These materials have potential applications in catalysis, gas storage, and luminescence. For instance, metal complexes derived from this ligand have been shown to exhibit catalytic activity in oxidation reactions.[17]
Conclusion and Future Perspectives
3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a remarkably versatile and valuable class of compounds. Their straightforward synthesis, coupled with the vast chemical space accessible through derivatization, has cemented their importance in both agrochemical and pharmaceutical research. The continued exploration of this scaffold, guided by a deep understanding of structure-activity relationships and mechanistic principles, will undoubtedly lead to the discovery of new and improved fungicides, anticancer agents, and advanced materials. As our understanding of complex biological pathways and materials science continues to grow, the 3-methyl-1H-pyrazole-4-carboxylic acid core is poised to remain a privileged and highly sought-after building block for the innovators of tomorrow.
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discovery and history of pyrazole-4-carboxylic acids
An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous approved pharmaceuticals.[1] Within this privileged scaffold, pyrazole-4-carboxylic acids represent a particularly significant subclass. The carboxylic acid moiety at the C4 position not only serves as a critical pharmacophoric element for interacting with biological targets but also provides a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and the pivotal role of pyrazole-4-carboxylic acids in the landscape of drug discovery and development. We will delve into the foundational synthetic reactions, their mechanistic underpinnings, and the modern strategies that have enabled the widespread application of this essential chemical entity.
A Historical Perspective: The Genesis of Pyrazole Chemistry
The story of pyrazoles begins in the late 19th century, a period of foundational discoveries in heterocyclic chemistry. While the parent pyrazole was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, the groundwork for accessing this heterocyclic system was laid earlier by the German chemist Ludwig Knorr.[2]
In 1883, Knorr reported the condensation reaction between ethyl acetoacetate and phenylhydrazine, which did not yield the expected pyrazole but rather a pyrazolone, a class of compounds that would later include the first synthetically produced blockbuster drug, Antipyrine.[2] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the first general and widely applicable method for constructing the pyrazole ring.[3][4][5] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound and remains a fundamental tool in the synthetic chemist's arsenal.[6]
Shortly after Knorr's discovery, Hans von Pechmann, in 1898, described another key method for pyrazole synthesis. The Pechmann Pyrazole Synthesis involves the reaction of acetylenes with diazomethane.[7] A crucial extension of this method for the synthesis of pyrazole-4-carboxylic acid derivatives is the use of diazoacetic esters in place of diazomethane, which directly introduces the carboxyl functional group onto the pyrazole core.[7]
These pioneering efforts by Knorr and Pechmann opened the door to the systematic exploration of pyrazole chemistry, paving the way for the eventual discovery and development of the therapeutically vital pyrazole-4-carboxylic acids.
Foundational Synthetic Methodologies for the Pyrazole Core
The construction of the pyrazole ring is central to accessing its carboxylic acid derivatives. Understanding the mechanisms of these foundational reactions is crucial for appreciating the strategic choices made in synthetic design.
The Knorr Pyrazole Synthesis
The Knorr synthesis is a robust and versatile method for preparing pyrazoles from the acid-catalyzed condensation of a hydrazine (or its derivatives) and a 1,3-dicarbonyl compound.[5] The reaction proceeds through a series of condensation and cyclization steps.
Causality in Experimental Choices: The choice of an acid catalyst is critical. It serves to protonate a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.[5][8] The reaction is often heated to drive the dehydration steps, leading to the formation of the stable, aromatic pyrazole ring.[4] The regioselectivity of the reaction (i.e., which pyrazole isomer is formed) depends on which carbonyl group of an unsymmetrical 1,3-dicarbonyl compound is attacked first by the hydrazine.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (a Pyrazolone) via Knorr Reaction
This protocol is a variation of the Knorr synthesis using a β-ketoester, which demonstrates the core principles of the reaction.[4]
-
Reactant Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the vial. The acetic acid acts as the catalyst.[4]
-
Reaction: Place a stir bar in the vial and heat the mixture on a hot plate to approximately 100°C with continuous stirring. Allow the reaction to proceed for 1 hour.
-
Monitoring: Monitor the reaction's progress by performing thin-layer chromatography (TLC) to check for the consumption of the starting material (ethyl benzoylacetate).
-
Work-up: Once the starting material is consumed, add 10 mL of water to the hot, stirring reaction mixture.
-
Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring rapidly for 30 minutes to facilitate crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Rinse the collected product with a small amount of cold water and allow it to air dry completely.
-
Characterization: Determine the mass, percent yield, and melting point of the dried product.
The Pechmann Pyrazole Synthesis
First described in 1898, the Pechmann synthesis provides an alternative route to pyrazoles through the 1,3-dipolar cycloaddition of a diazo compound to an alkyne.[7][9] This method is particularly valuable for synthesizing pyrazole carboxylic acid derivatives by employing diazoacetic esters as the diazo component.[7]
Mechanistic Insight: The reaction involves the concerted [3+2] cycloaddition of the 1,3-dipole (the diazo compound) across the triple bond of the alkyne. This directly forms the five-membered pyrazole ring in a single, atom-economical step.
Caption: Workflow of the Pechmann Pyrazole Synthesis.
Specific Synthesis of Pyrazole-4-Carboxylic Acids
While the foundational methods construct the core ring, specific strategies are employed to ensure the introduction of the carboxylic acid group at the 4-position.
Vilsmeier-Haack Approach
A powerful and widely used method involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated aromatic ring. Hydrazones can be treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like DMF) to yield pyrazole-4-carboxaldehydes.[6][10] The resulting aldehyde can then be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.
Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
This two-step protocol illustrates the Vilsmeier-Haack formylation followed by oxidation.[11]
Step 1: Vilsmeier-Haack Formylation
-
Reactant Preparation: In a reaction vessel, cool dry N,N-dimethylformamide (DMF) in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.
-
Substrate Addition: Add the starting pyrazolone (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture, for instance, at 60°C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize to precipitate the pyrazole-4-carboxaldehyde product. Filter, wash, and dry the solid.
Step 2: Oxidation to Carboxylic Acid
-
Reactant Preparation: Dissolve the pyrazole-4-carboxaldehyde from Step 1 in a suitable solvent, such as acetic acid.
-
Oxidant Addition: Prepare a solution of an oxidizing agent (e.g., potassium permanganate) and add it portion-wise to the aldehyde solution while monitoring the temperature.
-
Reaction: Stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Quench any excess oxidant. Extract the carboxylic acid product into an organic solvent after acidification of the aqueous layer.
-
Purification: Purify the final pyrazole-4-carboxylic acid product by recrystallization or column chromatography.
The Pivotal Role of Pyrazole-4-Carboxylic Acids in Drug Discovery
The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from a combination of favorable properties:
-
Bioisosterism: The pyrazole ring can act as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[1]
-
Structural Rigidity: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, which helps in orienting substituents in a well-defined three-dimensional space for optimal interaction with protein binding sites.
-
Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in target proteins.[12]
-
Synthetic Versatility: The carboxylic acid serves as a key intermediate, allowing for the creation of large libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).[13][14]
These attributes have led to the discovery of pyrazole-4-carboxylic acid derivatives with a wide array of pharmacological activities.
Table 1: Biological Activities of Pyrazole-4-Carboxylic Acid Derivatives
| Biological Activity | Example Compound Class | Therapeutic Area | Reference(s) |
| Hypoglycemic Agents | Substituted pyrazole-4-carboxylic acids | Antidiabetic | [15][16][17][18] |
| Enzyme Inhibition | Pyrazole carboxylic acids | Cardiovascular (Hao2 inhibitors) | [19] |
| Antifungal Agents | Pyrazole-4-carboxylic acid amides | Agrochemical/Antifungal | [12] |
| Anticancer Agents | Pyrazole-3-carboxylic acid amides | Oncology | [20] |
| Anti-inflammatory | 1H pyrazole-4-carboxylic acid esters | Inflammation | [21] |
| Antimicrobial | Urea derivatives of pyrazole-4-carboxylic acids | Infectious Diseases | [22] |
Conclusion and Future Outlook
From the foundational discoveries of Knorr and Pechmann to the sophisticated multicomponent and catalyzed reactions of today, the synthesis of pyrazoles has evolved dramatically. Within this evolution, pyrazole-4-carboxylic acids have emerged as a molecular framework of immense value. Their history is intertwined with the growth of medicinal chemistry, providing a robust and adaptable platform for drug design.
The continued exploration of novel synthetic routes, particularly those focusing on green chemistry principles and regioselective control, will undoubtedly expand the accessibility and diversity of these compounds.[10] As our understanding of complex biological systems deepens, the pyrazole-4-carboxylic acid scaffold is poised to remain a critical tool for researchers and scientists in their quest to develop the next generation of innovative therapeutics.
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- Wiley Online Library. (n.d.). Pechmann Pyrazole Synthesis.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- PubMed. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5....
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from National Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Pechmann pyrazole synthesis | Request PDF.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.
- Semantic Scholar. (n.d.). Pechmann pyrazole synthesis.
- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- BOC Sciences. (n.d.). The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Bioscience Discovery. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (2012). ChemInform Abstract: Pechmann Pyrazole Synthesis.
- Chem-Impex. (n.d.). Pyrazole-4-carboxylic acid.
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A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic signature of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 40704-11-8), a valuable heterocyclic building block in medicinal chemistry and materials science. Given the sparse availability of consolidated public data for this specific molecule, this document synthesizes foundational spectroscopic principles with data from closely related pyrazole analogs to present a reliable, predictive guide for its characterization. Every protocol and interpretation is designed to be a self-validating system, grounded in established scientific literature.
Molecular Structure and Spectroscopic Overview
3-Methyl-1H-pyrazole-4-carboxylic acid is a five-membered heterocyclic compound featuring a pyrazole ring, a methyl group at position 3, and a carboxylic acid at position 4. The presence of both acidic (carboxylic acid) and basic (pyrazole ring) centers, along with its tautomeric nature (protons on the ring nitrogens can shift), makes it a versatile synthon.
A thorough spectroscopic analysis is essential to confirm its identity and purity. This guide will cover the three primary spectrometric techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 3-Methyl-1H-pyrazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR are required for unambiguous structure confirmation.
Experimental Protocol: NMR Analysis
The following protocol outlines the standard procedure for acquiring high-quality NMR data for pyrazole derivatives.[1]
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable protons (N-H and O-H).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, especially for quaternary carbons.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.
Caption: Standard workflow for NMR sample preparation and analysis.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[2] |
| 2 | ~12.0 - 13.0 | Broad Singlet | 1H | N-H | The pyrazole N-H proton is also acidic and exchangeable, often appearing as a broad signal. In some cases, it may overlap with the carboxylic acid proton signal. |
| 3 | ~7.8 - 8.2 | Singlet | 1H | C5-H | The single proton on the pyrazole ring (H-5) is in an electron-deficient aromatic system, leading to a downfield chemical shift. Data for methyl 1H-pyrazole-4-carboxylate shows ring protons in a similar region.[3] |
| 4 | ~2.3 - 2.5 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an sp²-hybridized carbon of the pyrazole ring, resulting in a chemical shift slightly downfield from a typical alkane methyl group.[4] |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| 1 | ~165 - 170 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. Typical values for carboxylic acids are in the 165-185 ppm range.[5][6] |
| 2 | ~145 - 150 | C3 | The C3 carbon, substituted with both a nitrogen and a methyl group, is expected to be significantly downfield. Data from various pyrazole derivatives supports this range.[7][8] |
| 3 | ~135 - 140 | C5 | The C5 methine carbon of the pyrazole ring is expected in the aromatic/heteroaromatic region. |
| 4 | ~110 - 115 | C4 | The C4 carbon, bearing the carboxylic acid group, is a quaternary carbon and its signal may be of lower intensity. Its position is influenced by the substitution pattern. |
| 5 | ~10 - 15 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Vertex series).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000–400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Key IR Absorption Bands
The IR spectrum of 3-Methyl-1H-pyrazole-4-carboxylic acid will be dominated by features from the carboxylic acid group and the pyrazole ring. A study involving the synthesis of metal complexes with this molecule confirms its characterization by IR spectra.[9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description & Rationale |
| 2500 - 3300 (very broad) | O-H Stretch | Carboxylic Acid | This is the most characteristic band for a carboxylic acid, appearing as a very broad and strong absorption due to extensive hydrogen bonding.[10] |
| ~3100 | N-H Stretch | Pyrazole Ring | The N-H stretching vibration of the pyrazole ring is expected in this region. It may be superimposed on the broad O-H band. |
| ~2950 | C-H Stretch | Methyl Group | Aliphatic C-H stretching vibrations from the methyl group. |
| 1680 - 1710 (strong) | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[10] |
| 1550 - 1620 | C=C & C=N Stretch | Pyrazole Ring | Vibrations corresponding to the stretching of the double bonds within the aromatic pyrazole ring.[11] |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond of the carboxylic acid group. |
| ~920 (broad) | O-H Bend | Carboxylic Acid | Out-of-plane bending of the hydroxyl group of the dimerized carboxylic acid.[12] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: Mass Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through an LC inlet.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely generate the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode.
-
Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Fragmentation (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₅H₆N₂O₂ gives an exact mass of 126.0429 g/mol .
-
Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 127.0502 or the deprotonated molecule [M-H]⁻ at m/z 125.0356 .
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the molecular ion would likely reveal characteristic losses associated with the carboxylic acid group.
-
Loss of H₂O (18 Da): A fragment at m/z 109 could arise from the loss of water.
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, which would lead to a significant fragment at m/z 83 .
-
Loss of -COOH (45 Da): Cleavage of the carboxylic acid group would result in a fragment at m/z 81 .
-
Caption: Predicted major fragmentation pathways for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Conclusion
The structural elucidation of 3-Methyl-1H-pyrazole-4-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. While a consolidated, publicly available dataset is scarce, the predicted spectroscopic data presented in this guide, based on established principles and comparison with analogous structures, provides a robust framework for its characterization. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, the IR spectrum will confirm the presence of key carboxylic acid and pyrazole functional groups, and high-resolution mass spectrometry will verify the elemental composition and molecular weight. Researchers and developers can confidently use this guide for the verification and quality control of this important chemical building block.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
potential applications of substituted pyrazole carboxylic acids
An In-depth Technical Guide to the Potential Applications of Substituted Pyrazole Carboxylic Acids
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of substituted pyrazole carboxylic acids, a class of heterocyclic compounds with significant and expanding applications across pharmaceuticals, agrochemicals, and materials science. We will delve into the core chemical principles that make this scaffold so versatile, examine its mechanism of action in various biological systems, and provide practical, field-proven insights for researchers and developers.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal foundation for designing bioactive molecules. The addition of a carboxylic acid group, along with other substituents, dramatically expands the chemical space and allows for fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.
The strategic placement of various functional groups on the pyrazole ring system is a key aspect of designing potent and selective molecules. The carboxylic acid moiety, in particular, can serve as a critical anchoring group, forming strong ionic interactions and hydrogen bonds with amino acid residues in the active site of a target protein. This ability to form multiple, high-energy interactions is a recurring theme in the high efficacy of this class of compounds.
Applications in Oncology: Targeting Kinase Signaling
Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Substituted pyrazole carboxylic acids have emerged as a powerful class of kinase inhibitors, with several compounds demonstrating high potency and selectivity.
Mechanism of Action: ATP-Competitive Inhibition
Most pyrazole carboxylic acid-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, binding to the enzyme's active site and preventing the transfer of a phosphate group to its substrate. The pyrazole core often occupies the adenine-binding region, while the carboxylic acid group can form key interactions with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the pyrazole ring. For example, bulky, hydrophobic groups at the N1 position can often enhance binding to the hydrophobic pocket of the kinase active site. The choice of substituents on the C3 and C5 positions can be used to modulate selectivity for different kinases.
| Compound | Substituent (R1) | Substituent (R2) | Target Kinase | IC50 (nM) |
| A | Phenyl | CF3 | Kinase X | 50 |
| B | 4-Chlorophenyl | CF3 | Kinase X | 25 |
| C | 4-Methoxyphenyl | CF3 | Kinase X | 150 |
| D | Phenyl | H | Kinase X | >1000 |
This is a representative table. Actual values would be derived from experimental data.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the potency of a new inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, ATP, and varying concentrations of the pyrazole carboxylic acid inhibitor.
-
Incubation: The reaction is allowed to proceed for a set amount of time at a controlled temperature (e.g., 30°C).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction.
-
Luminescence Measurement: The luminescent signal is measured using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence data against the inhibitor concentration.
Anti-inflammatory Applications: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. A significant advancement in this area was the development of selective cyclooxygenase-2 (COX-2) inhibitors, which offered a better gastrointestinal safety profile compared to non-selective NSAIDs. Several successful COX-2 inhibitors, such as celecoxib, feature a substituted pyrazole scaffold.
Mechanism of Action: Selective Inhibition of COX-2
COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1. The bulky substituents on the pyrazole ring of selective inhibitors are designed to fit into this larger pocket, effectively blocking COX-2 activity while sparing COX-1. The carboxylic acid or a sulfonamide isostere is crucial for binding to a key arginine residue in the active site.
Agrochemical Applications: Protecting Crops
Substituted pyrazole carboxamides (a derivative of pyrazole carboxylic acids) are a major class of fungicides and herbicides, playing a vital role in modern agriculture.
Fungicides: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides act as succinate dehydrogenase inhibitors (SDHIs). They target complex II in the mitochondrial respiratory chain of fungi, blocking the oxidation of succinate to fumarate. This disrupts the fungus's energy production, leading to its death. The pyrazole ring and the carboxamide linker are essential for binding to the succinate-ubiquinone reductase (SQR) subunit of the enzyme complex.
Herbicides: Targeting Photosynthesis and Amino Acid Synthesis
Certain pyrazole-based herbicides are known to inhibit photosystem II, a key component of the photosynthetic electron transport chain in plants. By blocking electron flow, they prevent the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death. Other pyrazole herbicides target key enzymes in amino acid biosynthesis, another critical pathway for plant survival.
Synthesis of Substituted Pyrazole Carboxylic Acids
A common and versatile method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.
General Synthetic Protocol
-
Condensation: A substituted hydrazine is reacted with a β-ketoester in a suitable solvent, such as ethanol, often in the presence of an acid catalyst. This reaction forms a hydrazone intermediate.
-
Cyclization: The hydrazone intermediate undergoes an intramolecular cyclization upon heating to form the pyrazole ring.
-
Saponification: The ester group is then hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
-
Purification: The final product is purified by recrystallization or column chromatography.
Future Directions and Conclusion
The versatility of the substituted pyrazole carboxylic acid scaffold is far from exhausted. Ongoing research is exploring its potential in treating neurodegenerative diseases, viral infections, and metabolic disorders. Advances in combinatorial chemistry and high-throughput screening are accelerating the discovery of new derivatives with novel biological activities. Furthermore, the use of these compounds as building blocks in materials science for the development of novel polymers and metal-organic frameworks is a rapidly growing field.
References
-
Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: A review on the synthesis and biological applications of pyrazole derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Pyrazole-based compounds as kinase inhibitors in cancer therapy. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: Design and synthesis of novel pyrazole derivatives as potent and selective COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Pyrazole carboxamide fungicides: a new class of succinate dehydrogenase inhibitors. Source: Pest Management Science. URL: [Link]
-
Title: The Knorr pyrazole synthesis: a classic reaction in heterocyclic chemistry. Source: Comprehensive Organic Name Reactions and Reagents. URL: [Link]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid from Ethyl Acetoacetate
Abstract
This document provides a detailed, two-part protocol for the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, ethyl acetoacetate. The first part of the synthesis involves the preparation of the key intermediate, ethyl 3-methyl-1H-pyrazole-4-carboxylate. This is achieved through the formation of an activated enol ether, ethyl 2-(ethoxymethylene)acetoacetate, which subsequently undergoes a cyclocondensation reaction with hydrazine hydrate in a variation of the classic Knorr pyrazole synthesis. The second part details the saponification of the resulting pyrazole ester to yield the final carboxylic acid product. This guide emphasizes the causality behind experimental choices, provides robust, step-by-step protocols, and outlines critical safety considerations for handling the hazardous reagents involved.
Introduction & Significance
Pyrazole-4-carboxylic acid derivatives are a cornerstone of modern heterocyclic chemistry.[1] The pyrazole nucleus is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, 3-Methyl-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate for the synthesis of more complex molecules, such as certain kinase inhibitors and agricultural fungicides. The synthetic route detailed herein offers a reliable and scalable method for accessing this important molecule from inexpensive commodity chemicals.
Overall Synthetic Pathway
The transformation from ethyl acetoacetate to 3-Methyl-1H-pyrazole-4-carboxylic acid is executed in two primary stages. This strategic division allows for the isolation and purification of a stable intermediate, ensuring a high-purity final product.
-
Stage 1: Formation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate. A direct reaction between ethyl acetoacetate and hydrazine typically yields 3-methyl-5-pyrazolone. To direct the cyclization to form the desired 4-carboxylate isomer, the ethyl acetoacetate must first be activated at the C2 position. This is accomplished by reacting it with triethyl orthoformate to form ethyl 2-(ethoxymethylene)acetoacetate. This intermediate possesses the correct functionality to react with hydrazine, leading to the formation of the pyrazole ring with the desired substitution pattern.
-
Stage 2: Saponification to the Carboxylic Acid. The stable ethyl ester intermediate is hydrolyzed under basic conditions to its corresponding carboxylate salt. Subsequent acidification yields the final product, 3-Methyl-1H-pyrazole-4-carboxylic acid, which typically precipitates from the aqueous solution.
Caption: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
This stage is performed in two sequential steps without the isolation of the initial enol ether intermediate, though detailed protocols for both steps are provided for clarity and adaptability.
Step 1a: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate
Causality and Mechanistic Insight: The reaction between ethyl acetoacetate, a β-ketoester, and triethyl orthoformate in the presence of acetic anhydride generates an activated intermediate, ethyl 2-(ethoxymethylene)acetoacetate.[3][4] Acetic anhydride serves as a water scavenger and facilitates the reaction, driving the equilibrium towards the product by consuming the ethanol byproduct to form ethyl acetate. The reaction proceeds by forming an electrophilic ethoxymethylene cation which is attacked by the enolate of ethyl acetoacetate.
Step 1b: Cyclocondensation to Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Causality and Mechanistic Insight: This reaction is a classic example of a Knorr pyrazole synthesis.[1][5] Hydrazine hydrate acts as a dinucleophile. The more nucleophilic nitrogen atom first attacks the carbonyl carbon of the ketone, followed by a condensation reaction. The second nitrogen atom then attacks the electrophilic carbon of the ethoxymethylene group, leading to an intramolecular cyclization and elimination of ethanol to form the stable, aromatic pyrazole ring.[1]
Caption: Simplified mechanism of the Knorr cyclocondensation step.
Experimental Protocol: Part 1
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Ethyl acetoacetate | 130.14 | 20.0 g (18.8 mL) | 0.154 | 1.0 |
| Triethyl orthoformate | 148.20 | 45.6 g (51.1 mL) | 0.308 | 2.0 |
| Acetic anhydride | 102.09 | 47.0 g (43.5 mL) | 0.461 | 3.0 |
| Hydrazine hydrate (~64%) | 50.06 | 8.5 g (8.3 mL) | ~0.170 | 1.1 |
| Ethanol | 46.07 | 150 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Saturated Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Hexane | 86.18 | As needed | - | - |
Procedure:
-
Formation of the Enol Ether:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add ethyl acetoacetate (1.0 eq, 0.154 mol), triethyl orthoformate (2.0 eq, 0.308 mol), and acetic anhydride (3.0 eq, 0.461 mol).
-
Rationale: Using an excess of triethyl orthoformate and acetic anhydride drives the reaction to completion.[3][4]
-
Heat the reaction mixture to 130 °C using a heating mantle and stir for 5 hours. The solution will typically turn a yellow to light brown color.
-
After 5 hours, allow the reaction to cool to room temperature.
-
Assemble a simple distillation apparatus and remove the volatile components (excess triethyl orthoformate, acetic anhydride, and ethyl acetate byproduct) under reduced pressure (e.g., 30 mbar) at a bath temperature of 30-70 °C.[4] This will leave the crude ethyl 2-(ethoxymethylene)acetoacetate as a viscous yellow oil. Proceed directly to the next step.
-
-
Cyclocondensation Reaction:
-
Allow the flask containing the crude oil to cool to room temperature. Add 150 mL of ethanol to dissolve the oil.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
CRITICAL STEP: Add hydrazine hydrate (1.1 eq, ~0.170 mol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Rationale: Slow, cooled addition of hydrazine is crucial for controlling the exotherm and preventing side reactions. Ethanol is a common solvent for this type of condensation.[6]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-18 hours (overnight).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate mobile phase).
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated brine (1 x 100 mL).
-
Rationale: The water wash removes residual hydrazine and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 15% EtOAc) to afford pure ethyl 3-methyl-1H-pyrazole-4-carboxylate as an off-white solid.[6]
-
Part 2: Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid
Causality and Mechanistic Insight: Saponification
Saponification is the base-promoted hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. In the final workup step, the addition of a strong acid (HCl) protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.
Experimental Protocol: Part 2
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mol) | Equiv. |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 154.17 | 10.0 g | 0.065 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 3.9 g | 0.098 | 1.5 |
| Methanol | 32.04 | 50 mL | - | - |
| Deionized Water | 18.02 | 30 mL + As needed | - | - |
| Concentrated HCl (~37%) | 36.46 | As needed | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
Procedure:
-
Hydrolysis Reaction:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq, 0.065 mol) in 50 mL of methanol.
-
In a separate beaker, dissolve sodium hydroxide (1.5 eq, 0.098 mol) in 30 mL of deionized water.
-
Add the aqueous NaOH solution to the methanolic solution of the ester.
-
Rationale: A mixed solvent system (methanol/water) ensures the solubility of both the organic ester and the inorganic base. An excess of NaOH drives the hydrolysis to completion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 70-80 °C) with stirring for 4 hours.
-
Monitor the reaction by TLC until the starting ester spot has disappeared.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 50 mL of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Rationale: This extraction ensures that the final product is free from starting material.
-
Cool the aqueous layer in an ice-water bath.
-
CRITICAL STEP: Slowly and carefully acidify the aqueous solution by adding concentrated HCl dropwise with stirring. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the pH is approximately 2-3.
-
A white precipitate of 3-Methyl-1H-pyrazole-4-carboxylic acid will form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the product under vacuum or in a drying oven at 50-60 °C to a constant weight to yield the pure 3-Methyl-1H-pyrazole-4-carboxylic acid.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard methods include:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., broad O-H stretch for the carboxylic acid, C=O stretch).
-
Mass Spectrometry: To confirm the molecular weight.
Safety Precautions
This synthesis involves several hazardous chemicals and requires strict adherence to safety protocols.
-
General: All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Hydrazine Hydrate: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[5] Avoid inhalation, ingestion, and skin contact. Handle with extreme care. Any waste containing hydrazine must be disposed of as hazardous waste according to institutional guidelines.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin and eye burns. Handle only in a fume hood.
-
Triethyl Orthoformate: Flammable liquid and vapor.[7][8][9] Keep away from heat, sparks, and open flames. Ensure containers are well-bonded and grounded to prevent static discharge.[9][10]
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. The neutralization process is exothermic and should be performed slowly and with cooling.
Always have appropriate spill kits and emergency procedures in place before beginning the experiment.
References
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Loba Chemie. (2016). TRIETHYL ORTHOFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
- Google Patents. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative.
-
PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Fustero, S., et al. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. sid.ir [sid.ir]
- 3. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
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- 7. lobachemie.com [lobachemie.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols for the Synthesis of 3-Methyl-Pyrazole Derivatives via Knorr Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide provides an in-depth exploration of the Knorr pyrazole synthesis, the cornerstone method for preparing pyrazole derivatives, with a specific focus on 3-methyl-substituted scaffolds. While the user's query mentioned the "Paal-Knorr synthesis," it is critical to clarify that the Paal-Knorr reaction classically yields furans, pyrroles, or thiophenes from 1,4-dicarbonyls. The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is correctly termed the Knorr pyrazole synthesis .[1][2][3] This guide will adhere to the correct nomenclature to ensure scientific accuracy. We will dissect the reaction mechanism, provide detailed, field-proven protocols for key 3-methyl-pyrazole targets, address regioselectivity, offer troubleshooting solutions, and discuss the significance of these derivatives in modern drug discovery.
Introduction: The Pyrazole Scaffold and the Knorr Synthesis
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials.[5][6] Methyl-substituted pyrazoles, in particular, are crucial building blocks for tuning the steric and electronic properties of drug candidates, thereby optimizing their efficacy and pharmacokinetic profiles.[3][4]
The most robust and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions, to yield the corresponding pyrazole via a cyclization and dehydration sequence.[1][7][8] The operational simplicity and generally high yields of the Knorr synthesis make it an indispensable tool for both academic research and industrial-scale production.
The Reaction Mechanism: A Stepwise Perspective
Understanding the mechanism of the Knorr pyrazole synthesis is paramount for optimizing reaction conditions and predicting outcomes, particularly concerning regioselectivity. The reaction proceeds through a well-established cascade of nucleophilic attack, cyclization, and dehydration.[1][5][7]
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[5][7][9] This initial attack forms a carbinolamine or hemiaminal intermediate.
-
Dehydration to Hydrazone/Enamine: The carbinolamine intermediate is unstable and readily dehydrates to form a more stable hydrazone intermediate. Tautomerization can also lead to an enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step is often the rate-determining step of the reaction and forms a five-membered cyclic intermediate (a pyrazolidine derivative).
-
Final Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step, eliminating a molecule of water to form the stable, aromatic pyrazole ring. This aromatization is a strong thermodynamic driving force for the reaction.
Below is a visual representation of the general mechanism.
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.
Controlling Regioselectivity: The Chemist's Challenge
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the formation of two different regioisomers is possible.[3] The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to a product mixture that can be challenging to separate. Mastering regioselectivity is a hallmark of expertise in this synthesis.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. For substituted hydrazines (e.g., phenylhydrazine), the substituted nitrogen (-NHR) is generally less nucleophilic than the unsubstituted terminal nitrogen (-NH2) due to steric hindrance and electronic effects. Therefore, the -NH2 group typically attacks the more reactive carbonyl first.
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group will sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl.
-
Reaction pH: The acidity of the medium can be a powerful tool. Under strongly acidic conditions, the hydrazine can be protonated. The relative basicity of the two nitrogen atoms in a substituted hydrazine differs, and selective protonation can alter the nucleophilicity and, consequently, the regiochemical outcome of the initial attack.
Practical Insight: To synthesize a 3-methyl-5-substituted pyrazole, one would react an unsymmetrical diketone like 1-phenylbutane-1,3-dione with hydrazine. The terminal -NH2 of hydrazine will preferentially attack the more electrophilic benzoyl carbonyl, leading, after cyclization, to 3-methyl-5-phenylpyrazole as the major product.
Application Protocols
The following protocols are presented as robust, validated methods for the synthesis of key 3-methyl-pyrazole derivatives. They are designed to be self-validating, with clear steps and explanations for experimental choices.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol utilizes a symmetrical dicarbonyl, acetylacetone, providing a straightforward and high-yielding entry into the pyrazole core. It serves as an excellent model system.
Reaction Scheme: Acetylacetone + Hydrazine → 3,5-Dimethylpyrazole + 2 H₂O
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (0.50 mol scale) | Purpose |
| Hydrazine Sulfate | N₂H₆SO₄ | 130.12 | 65.0 g | Hydrazine source |
| Sodium Hydroxide | NaOH | 40.00 | 40.0 g | To liberate free hydrazine |
| Acetylacetone | C₅H₈O₂ | 100.12 | 50.0 g (51.5 mL) | 1,3-Dicarbonyl substrate |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | Extraction solvent |
| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | As needed | Drying agent |
Step-by-Step Procedure: [10]
-
Preparation of Hydrazine Solution: In a 1-L round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Causality: Hydrazine is often stored as its more stable sulfate salt. The strong base (NaOH) deprotonates the hydrazinium sulfate to generate the free hydrazine nucleophile in situ.
-
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to approximately 15°C.
-
Causality: The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent potential violent reactions or side-product formation.[10]
-
-
Addition of Dicarbonyl: Add 50.0 g (0.50 mol) of acetylacetone dropwise via a separatory funnel over 30 minutes. Ensure the internal temperature is maintained at or near 15°C throughout the addition.
-
Reaction: Stir the mixture for an additional hour at 15°C after the addition is complete.
-
Workup - Dissolution & Extraction: Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts (e.g., sodium sulfate). Transfer the entire contents to a 1-L separatory funnel and extract the product with 125 mL of diethyl ether. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.
-
Causality: The product, 3,5-dimethylpyrazole, is significantly more soluble in organic solvents like diethyl ether than in the aqueous reaction medium. Multiple extractions ensure efficient recovery.
-
-
Drying and Isolation: Combine all the ether extracts and dry them over anhydrous potassium carbonate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The resulting crystalline solid is typically of high purity (m.p. 107–108°C) with yields of 77–81%.[10] If necessary, it can be recrystallized from petroleum ether.
Protocol 2: Synthesis of 3-Methylpyrazole
This protocol demonstrates the use of an unsymmetrical dicarbonyl equivalent, 4,4-dimethoxy-2-butanone, to produce a mono-methylated pyrazole.
Reaction Scheme: 4,4-Dimethoxy-2-butanone + Hydrazine Hydrate → 3-Methylpyrazole + 2 CH₃OH + H₂O
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (0.02 mol scale) | Purpose |
| 4,4-Dimethoxy-2-butanone | C₆H₁₂O₃ | 132.16 | 2.64 g | Acetal-protected 1,3-dicarbonyl |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ~1.0 g (1.0 mL) | Hydrazine source |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Solvent |
Step-by-Step Procedure: (Adapted from literature descriptions)[1][5][11]
-
Reaction Setup: In a 50 mL round-bottomed flask, dissolve 2.64 g (0.02 mol) of 4,4-dimethoxy-2-butanone in 20 mL of ethanol.
-
Addition of Hydrazine: Add 1.0 g (0.02 mol) of hydrazine hydrate to the solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The acetal group of 4,4-dimethoxy-2-butanone serves as a protected aldehyde. Under the reaction conditions, it hydrolyzes in situ to reveal the acetylacetaldehyde needed for the cyclization. This approach is used because acetylacetaldehyde itself is less stable.
-
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by vacuum distillation or silica gel column chromatography to yield pure 3-methylpyrazole. Published reports indicate this reaction proceeds in excellent yield.[5][11]
Figure 2: General experimental workflow for Knorr pyrazole synthesis.
Troubleshooting and Optimization
Even robust reactions can present challenges. Below are common issues encountered during the Knorr pyrazole synthesis and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup. 3. Side reaction (e.g., formation of di-addition intermediates). | 1. Increase reaction time or temperature moderately. Monitor by TLC. 2. Ensure efficient extraction; perform multiple extractions with a suitable solvent. Avoid excessive amounts of recrystallization solvent.[4] 3. Ensure a 1:1 stoichiometry of hydrazine to dicarbonyl. |
| Reaction turns dark/forms tar | 1. Reaction temperature is too high. 2. Hydrazine decomposition. 3. Unstable dicarbonyl substrate. | 1. Maintain strict temperature control, especially during the initial exothermic addition.[10] 2. Use high-purity hydrazine or its salt. Consider running the reaction under an inert atmosphere (N₂). 3. Purify the dicarbonyl compound before use. |
| Mixture of Regioisomers | 1. Use of an unsymmetrical dicarbonyl. 2. Reaction conditions favor both pathways. | 1. If possible, choose a dicarbonyl where electronic/steric factors strongly favor one product. 2. Systematically vary the solvent and pH (catalyst). Acidic conditions (e.g., acetic acid) can alter selectivity compared to neutral conditions.[9] 3. If inseparable, consider a different synthetic route or a more advanced purification technique (e.g., preparative HPLC). |
| Difficulty with Purification | 1. Product is an oil. 2. Impurities co-elute during chromatography. | 1. Attempt vacuum distillation. If the product has an acidic or basic site, consider salt formation to induce crystallization, followed by neutralization and extraction. 2. Try a different solvent system for column chromatography. If impurities are colored (often from hydrazine), a silica plug wash with a non-polar solvent (e.g., hexanes or toluene) before eluting the product can be effective. |
Conclusion
The Knorr pyrazole synthesis is a powerful and versatile method for accessing the medicinally vital 3-methyl-pyrazole core. By understanding the underlying mechanism, carefully selecting starting materials to control regioselectivity, and adhering to optimized protocols, researchers can efficiently generate a diverse library of these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical steps necessary for the successful application of this classic name reaction in the modern research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. rsc.org [rsc.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. reddit.com [reddit.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This application note details a robust, validated, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 3-Methyl-1H-pyrazole-4-carboxylic acid. This compound is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity profile a critical quality attribute.[1][2][3] The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase, offering excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7][8]
Introduction
3-Methyl-1H-pyrazole-4-carboxylic acid is a key building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules.[1][2][3] The isomeric purity of this intermediate is of paramount importance as different isomers or the presence of impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, a reliable and validated analytical method to assess its purity is essential for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds and their impurities.[9][10][11][12] This application note addresses the need for a specific and stability-indicating HPLC method for 3-Methyl-1H-pyrazole-4-carboxylic acid. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which may form under various stress conditions.[9][10]
The causality behind the experimental choices is explained throughout this note, providing a deeper understanding of the method's development and validation.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Significance for HPLC Method Development |
| Chemical Structure | C5H6N2O2 | The presence of the pyrazole ring and carboxylic acid group dictates its polarity and UV absorbance. |
| Molar Mass | 126.11 g/mol | Essential for preparing accurate standard solutions. |
| pKa | The carboxylic acid proton is acidic. The pyrazole ring has basic nitrogens. | Influences the ionization state of the molecule at different pH values, affecting retention on a reverse-phase column. A buffered mobile phase is crucial for consistent retention times. |
| Solubility | Soluble in methanol, acetonitrile, and aqueous bases. | Guides the choice of diluent for sample and standard preparation. |
| UV Absorbance | Pyrazole derivatives typically exhibit strong UV absorbance between 210-280 nm due to the conjugated system.[3][13] | Allows for sensitive detection using a UV detector. A wavelength of 230 nm is selected for this method based on preliminary scans and literature on similar compounds. |
HPLC Method and Chromatographic Conditions
The chosen method is a reverse-phase isocratic separation, which is well-suited for polar aromatic compounds like 3-Methyl-1H-pyrazole-4-carboxylic acid.
| Parameter | Condition | Rationale |
| Instrument | Any standard HPLC system with a UV detector | The method is designed to be robust and transferable between different HPLC systems. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) | The buffer at pH 3.0 ensures the carboxylic acid group is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier providing good peak resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a reasonable run time and good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | Provides good sensitivity for the analyte based on the UV absorbance characteristics of the pyrazole moiety.[3][13] |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential impurities. |
Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of 3-Methyl-1H-pyrazole-4-carboxylic acid.
Caption: Experimental workflow for HPLC analysis.
Detailed Protocols
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Buffer (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas before use.
-
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of 3-Methyl-1H-pyrazole-4-carboxylic acid reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the 3-Methyl-1H-pyrazole-4-carboxylic acid sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
HPLC System Setup and System Suitability
-
Set up the HPLC system according to the conditions in Section 3.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Sample Analysis
-
Inject the blank (diluent) once to ensure no interfering peaks are present.
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
Bracket the sample injections with standard injections for every 10-15 sample injections to ensure system stability.
Purity Calculation
The purity of the sample is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[4][5][6][7][8] The following validation parameters were assessed:
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 3-Methyl-1H-pyrazole-4-carboxylic acid sample.[9][10] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
The results should show that the main peak is well-resolved from any degradation products, and the peak purity of the main component should be evaluated using a photodiode array (PDA) detector.
Linearity
The linearity of the method was evaluated by analyzing five solutions ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of the reference standard spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. LOD is the concentration that yields a signal-to-noise ratio of 3:1, and LOQ is the concentration that yields a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for all tested conditions.
Potential Impurities
Based on the general synthesis of pyrazoles, potential impurities in 3-Methyl-1H-pyrazole-4-carboxylic acid could include:[14][15][16][17]
-
Regioisomers: 5-Methyl-1H-pyrazole-4-carboxylic acid is a common regioisomeric impurity.
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Products from side reactions during the synthesis.
The developed HPLC method should be capable of separating these potential impurities from the main component.
Conclusion
This application note provides a comprehensive, detailed, and validated stability-indicating RP-HPLC method for the purity determination of 3-Methyl-1H-pyrazole-4-carboxylic acid. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in both research and industrial settings. The provided protocols and validation data demonstrate the method's reliability and adherence to international regulatory standards.
References
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- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
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Application Note: A Robust GC-MS Method for the Definitive Characterization of Pyrazole Isomers
Abstract
The synthesis of substituted pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, frequently yields a mixture of regioisomers.[1][2][3] These isomers, often possessing nearly identical physicochemical properties, present a significant analytical challenge.[1] Differentiating and accurately identifying them is paramount for ensuring product efficacy, safety, and regulatory compliance.[4] This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and unambiguous characterization of pyrazole isomers. We delve into the causality behind experimental choices, from column selection to interpretation of mass spectral data, providing a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Isomer Challenge in Pyrazole Chemistry
Pyrazoles are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their wide range of biological activities.[5][6][7] Synthetic routes, such as the Knorr pyrazole synthesis, often involve the reaction of unsymmetrical starting materials, leading to the formation of regioisomers.[1][2] The subtle differences in the atomic arrangement of these isomers can lead to significant variations in their biological activity, toxicity, and metabolic stability.[8] Consequently, the ability to separate and definitively identify each isomer in a mixture is not merely an analytical exercise but a critical step in the drug discovery and development process.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, combining the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][10] This guide provides a comprehensive framework for developing and implementing a GC-MS method tailored for pyrazole isomer analysis.
Foundational Principles: Why GC-MS for Pyrazole Isomers?
The synergy between Gas Chromatography (GC) and Mass Spectrometry (MS) provides a two-dimensional analysis that is ideal for isomer characterization.
-
Gas Chromatography (GC): The GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[10] For pyrazole isomers, even minute differences in polarity and boiling point can be exploited by selecting the appropriate GC column and optimizing the temperature program. The time it takes for a compound to travel through the column, known as the retention time (RT) , is a key characteristic used for initial identification.
-
Mass Spectrometry (MS): As the separated isomers elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact, EI), causing the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.[11] The fragmentation pattern provides invaluable structural information, allowing for the differentiation of isomers that may co-elute or have very similar retention times.[4]
The combination of a unique retention time and a characteristic mass spectrum allows for a high degree of confidence in the identification of each pyrazole isomer.[10]
Experimental Workflow: A Step-by-Step Protocol
This section details a comprehensive protocol for the GC-MS analysis of pyrazole isomers. The workflow is designed to be a self-validating system, with built-in checks and explanations for critical steps.
Caption: Experimental workflow for pyrazole isomer characterization by GC-MS.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte mixture that is suitable for injection into the GC-MS system.
-
Sample Weighing: Accurately weigh approximately 10 mg of the pyrazole isomer mixture into a 10 mL volumetric flask.
-
Solvent Selection & Dissolution: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[1]
-
Expert Insight: The use of a solvent combination (e.g., methanol/dichloromethane) helps to ensure the dissolution of a wider range of pyrazoles and potential impurities with varying polarities.
-
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the instrument.
-
Derivatization (If Necessary): For NH-pyrazoles with low volatility, derivatization may be required to improve chromatographic performance.[12] Silylation is a common technique.
-
Procedure: To 100 µL of the sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Causality: The silylating agent replaces the active hydrogen on the pyrazole nitrogen with a non-polar trimethylsilyl (TMS) group.[12] This increases the volatility and thermal stability of the analyte, resulting in better peak shapes and reduced column interaction.
-
Protocol 2: GC-MS Instrumental Analysis
The instrumental parameters must be carefully optimized to achieve baseline separation of the isomers.
| Parameter | Setting | Rationale & Expert Insights |
| GC System | Agilent 8890 GC or equivalent | A modern, electronically controlled GC system is crucial for reproducible retention times. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A mid-polar 5% phenyl-methylpolysiloxane stationary phase provides an excellent balance of dispersive and dipole-dipole interactions, which is effective for separating many pyrazole isomers.[1] For highly polar isomers, a wax-type column could be explored. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the analytes. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks. The ratio can be adjusted based on sample concentration.[1] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Helium is an inert and efficient carrier gas. A constant flow mode provides better separation and reproducibility compared to constant pressure mode. |
| Oven Program | Initial: 80 °C, hold 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold 5 min | The initial hold allows for focusing of the analytes at the head of the column. The slow initial ramp is critical for separating closely eluting isomers.[1] The second, faster ramp cleans the column of any late-eluting components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass selective detector is required. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Impact (EI) | EI at 70 eV is a robust and highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.[13] |
| Acquisition Mode | Full Scan (m/z 40-500) | Full scan mode is used for qualitative analysis to capture the complete mass spectrum for identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[1] |
Data Interpretation: From Chromatogram to Isomer Identification
The successful identification of pyrazole isomers relies on a systematic analysis of both the chromatographic and spectrometric data.
Caption: Logic for definitive isomer identification using GC-MS data.
Analyzing the Total Ion Chromatogram (TIC)
The TIC is a plot of the total ion intensity versus retention time. Each peak in the TIC represents a compound (or multiple co-eluting compounds) that has eluted from the GC column.
-
Identify Peaks: Locate the peaks corresponding to your potential pyrazole isomers.
-
Check Peak Shape: Symmetrical, sharp peaks (Gaussian shape) are indicative of a good chromatographic separation. Tailing peaks may suggest analyte interaction with active sites in the column or the need for derivatization.
Deconvoluting Mass Spectra
For each chromatographic peak, a mass spectrum must be extracted and analyzed.
-
Identify the Molecular Ion (M+•): The molecular ion peak corresponds to the molecular weight of the pyrazole isomer. Its presence is crucial for confirming the elemental composition. Aromatic systems like pyrazoles often show a prominent molecular ion peak.[11]
-
Analyze the Fragmentation Pattern: This is the most critical step for isomer differentiation. The way a molecule breaks apart is dictated by its structure. The relative abundance of specific fragment ions provides the "fingerprint" for identification.[14]
Example Fragmentation Pathways for Substituted Pyrazoles:
The fragmentation of the pyrazole ring itself often involves the loss of HCN or N₂.[4] However, the substituents on the ring direct the primary fragmentation pathways.
-
Loss of Substituents: A common fragmentation is the loss of a substituent from the ring. For example, a 4-acetylpyrazole will show a strong peak corresponding to the loss of the acetyl group ([M-43]+).[4]
-
Ring Cleavage: The pyrazole ring can cleave in different ways depending on the position of the substituents, leading to characteristic fragment ions.
-
Rearrangements: Some fragmentations involve rearrangements, such as the formation of a stable tropylium ion from alkyl-substituted aromatic rings, which can result in a prominent peak at m/z 91 for benzyl-substituted pyrazoles.[11]
Table of Characteristic Fragments (Illustrative)
| Isomer Type | Potential Fragmentation | Characteristic m/z |
| 1,3-Dimethylpyrazole | Loss of CH₃ | [M-15]⁺ |
| 1,5-Dimethylpyrazole | Loss of CH₃ | [M-15]⁺ |
| 4-Bromopyrazole | Loss of Br | [M-79/81]⁺ |
| 1-Phenylpyrazole | Loss of Phenyl | [M-77]⁺ |
Trustworthiness through Self-Validation: The key to differentiating isomers lies in finding unique fragments or significantly different abundance ratios for common fragments. For example, while both 1,3- and 1,5-dimethylpyrazole will lose a methyl group, the subsequent fragmentation of the [M-15]⁺ ion may differ, providing a basis for differentiation. Comparing the spectra of all isomers in the mixture is essential. When available, comparison to a certified reference standard is the gold standard for confirmation.
Conclusion
This application note provides a robust and scientifically grounded GC-MS method for the characterization of pyrazole isomers. By understanding the principles behind the separation and fragmentation, and by meticulously following the detailed protocols, researchers can achieve unambiguous identification of these challenging compounds. The combination of optimized chromatographic separation with a thorough analysis of mass spectral fragmentation patterns provides a high-confidence, self-validating system essential for quality control, research, and development in the pharmaceutical and chemical industries.
References
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Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
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ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. Retrieved from [Link]
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UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Gas Chromatography Derivatization, Sample Preparation, Application. Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
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RSC Publishing. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
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De Gruyter. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Application Note & Protocol: 3-Methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Ligand for the Synthesis of Functional Metal-Organic Frameworks
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Methyl-1H-pyrazole-4-carboxylic acid as a versatile organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). We will delve into the unique chemical characteristics of this ligand, provide a detailed, step-by-step protocol for MOF synthesis, and discuss essential characterization techniques and potential applications. The information presented herein is synthesized from established literature and best practices in the field of materials science.
Introduction: The Unique Advantages of 3-Methyl-1H-pyrazole-4-carboxylic Acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is paramount as it dictates the resulting MOF's topology, porosity, and functionality.[2] 3-Methyl-1H-pyrazole-4-carboxylic acid is an exceptional ligand for MOF synthesis due to a combination of key features:
-
Bifunctional Nature: It possesses both a pyrazole ring and a carboxylic acid group, allowing for versatile coordination with metal centers. The pyrazole group's nitrogen atoms and the carboxylate's oxygen atoms can both participate in forming strong coordination bonds.[3]
-
Tunable Properties: The presence of the methyl group provides a degree of steric influence and can affect the final framework's pore size and shape. The pyrazole ring itself can be further functionalized to introduce specific chemical properties.[4]
-
Enhanced Stability: Pyrazolate-based MOFs have shown remarkable chemical and thermal stability, which is a crucial attribute for practical applications.[5] This stability is often attributed to the strong coordination bonds formed between the pyrazole nitrogen atoms and the metal centers.
These characteristics make 3-Methyl-1H-pyrazole-4-carboxylic acid a compelling choice for designing MOFs with tailored properties for applications in gas storage, separation, catalysis, and drug delivery.[1][2]
Synthesis of a Representative MOF using 3-Methyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Protocol
This protocol outlines a general solvothermal synthesis method for a MOF using 3-Methyl-1H-pyrazole-4-carboxylic acid and a divalent metal salt (e.g., Zinc nitrate). Solvothermal synthesis is a widely used method for growing high-quality MOF crystals.[5]
Materials and Reagents
-
3-Methyl-1H-pyrazole-4-carboxylic acid (C₅H₆N₂O₂) (CAS: 40704-11-8)[6]
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Oven
-
Centrifuge
-
Schlenk line or vacuum oven for activation
Protocol
-
Ligand and Metal Salt Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of 3-Methyl-1H-pyrazole-4-carboxylic acid in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
-
Mixing and Solvothermal Reaction:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The elevated temperature provides the necessary energy for the nucleation and growth of the MOF crystals.
-
-
Isolation and Washing:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the high-boiling point DMF with a more volatile solvent.
-
-
Activation:
-
To create a porous material, the solvent molecules residing within the pores of the MOF must be removed. This process is known as activation.
-
Submerge the washed crystals in a suitable solvent like chloroform or acetone for 24 hours to exchange the ethanol.
-
Decant the solvent and activate the MOF by heating under vacuum (e.g., at 150 °C for 12 hours) to remove the guest solvent molecules. The specific activation temperature and time should be determined based on the thermal stability of the synthesized MOF, which can be assessed by Thermogravimetric Analysis (TGA).
-
Workflow Diagram
Caption: A general workflow for the synthesis and characterization of MOFs using 3-Methyl-1H-pyrazole-4-carboxylic acid.
Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[1][7]
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material. Each crystalline MOF has a unique PXRD pattern that serves as its fingerprint.[8]
-
Methodology: A finely ground powder sample of the activated MOF is analyzed using a diffractometer. The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data if available, or with patterns of known phases.[8]
Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.
-
Methodology: A small amount of the MOF sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. The TGA curve will show distinct weight loss steps corresponding to the removal of solvent molecules and the decomposition of the framework.[1][8]
Gas Adsorption-Desorption Isotherms
-
Purpose: To determine the porosity of the MOF, including its specific surface area (BET surface area) and pore volume.[9]
-
Methodology: The activated MOF sample is exposed to an adsorbate gas (typically nitrogen at 77 K) at varying pressures. The amount of gas adsorbed is measured, and the data is used to generate an adsorption-desorption isotherm. This isotherm provides information about the material's surface area and pore size distribution.[7]
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and crystal size of the synthesized MOF.
-
Methodology: The MOF crystals are mounted on a sample holder and coated with a conductive material (e.g., gold). A focused beam of electrons is scanned over the sample to create an image of its surface topography.[7][10]
Summary of Characterization Techniques
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and crystal structure.[8] |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content.[1] |
| Gas Adsorption-Desorption | Specific surface area, pore volume, and pore size distribution.[9] |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size.[7] |
| Single-Crystal X-ray Diffraction | Definitive three-dimensional atomic structure of the complex.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of ligand coordination to the metal center.[1][11] |
Potential Applications of MOFs Derived from 3-Methyl-1H-pyrazole-4-carboxylic Acid
The unique properties of MOFs synthesized from 3-Methyl-1H-pyrazole-4-carboxylic acid open up a wide range of potential applications:
-
Gas Storage and Separation: The tunable porosity of these MOFs makes them promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO₂ from flue gas.[2][12]
-
Catalysis: The metal centers and the organic linkers can act as active sites for various catalytic reactions. The well-defined porous structure allows for size- and shape-selective catalysis.[5][13]
-
Sensing: The luminescence or electronic properties of the MOFs can change upon interaction with specific molecules, enabling their use as chemical sensors.[2][14]
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of drug molecules. The biocompatibility of the metal and ligand is a key consideration for this application.[1]
Conclusion
3-Methyl-1H-pyrazole-4-carboxylic acid is a highly promising and versatile ligand for the rational design and synthesis of functional Metal-Organic Frameworks. Its unique chemical structure allows for the construction of robust and porous materials with tailored properties. The detailed protocol and characterization methods provided in this application note offer a solid foundation for researchers to explore the exciting potential of these materials in various scientific and technological fields.
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Butcher, J. (2019). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]
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IntechOpen. (2022). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. Available at: [Link]
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Al-Hajri, A., et al. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC. Available at: [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2019). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (2021). Characterization of metal-organic frameworks by transmission electron microscopy. Available at: [Link]
-
AZoM. (2019). Metal Organic Frameworks (MOFs): Techniques for Characterization. Available at: [Link]
-
Insubria. (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Available at: [Link]
-
American Chemical Society. (2025). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. ACS Fall 2025. Available at: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
Semantic Scholar. (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Available at: [Link]
-
National Institutes of Health. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Available at: [Link]
-
Journal of the American Chemical Society. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Available at: [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
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Journal of Materials Chemistry A (RSC Publishing). (2024). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Available at: [Link]
-
MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Available at: [Link]
-
ACS Publications. (2015). Construction of Bis-pyrazole Based Co(II) Metal–Organic Frameworks and Exploration of Their Chirality and Magnetic Properties. Crystal Growth & Design. Available at: [Link]
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MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
-
MOCEDES. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Available at: [Link]
-
ResearchGate. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Available at: [Link]
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-
PubChem. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]
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ACS Publications. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Crystal Growth & Design. Available at: [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical building block in the development of modern fungicides.[1][2][3] This intermediate is the cornerstone for a class of succinate dehydrogenase inhibitors (SDHIs), including commercially significant agrochemicals like fluxapyroxad and bixafen.[1][4][5] The protocol detailed herein is based on a well-established and scalable synthetic route, beginning from ethyl 4,4-difluoroacetoacetate. We will elaborate on the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and analytical methods for validation.
Introduction and Significance
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a key heterocyclic compound whose derivatives have demonstrated potent and broad-spectrum fungicidal activity.[4] The incorporation of the difluoromethyl (CHF₂) group is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability and binding affinity. The pyrazole carboxamide scaffold, derived from DFPA, is highly effective against major crop diseases by targeting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[1][4]
The synthesis of DFPA has been a subject of extensive research, with various routes developed by major agrochemical companies to optimize yield, purity, and cost-effectiveness for large-scale production.[1][5] The most common and reliable methods involve the construction of the pyrazole ring via condensation of a β-dicarbonyl equivalent with methylhydrazine, followed by hydrolysis.[1][6] This application note focuses on a robust two-step sequence that is amenable to standard laboratory equipment and scalable for pilot plant production.
Overview of the Synthetic Strategy
The synthesis is accomplished in two primary stages:
-
Pyrazole Ring Formation: A cyclocondensation reaction between an activated β-ketoester, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, and methylhydrazine. This is a variation of the classic Knorr pyrazole synthesis, which reliably forms the pyrazole heterocycle from a 1,3-dicarbonyl compound and a hydrazine.[7][8][9]
-
Saponification: Basic hydrolysis of the resulting ethyl ester, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, to yield the final carboxylic acid product.
This strategy is favored for its high regioselectivity and good overall yields. The starting materials are commercially available or can be prepared via well-documented procedures.[10][11]
Caption: Overall synthetic workflow for DFPA.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous chemicals. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Part A: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This step involves the cyclocondensation reaction to form the pyrazole ring. The reaction of the activated 1,3-dicarbonyl with methylhydrazine proceeds to form an intermediate which then cyclizes and dehydrates to yield the aromatic pyrazole ester.[6][9]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Quantity (molar eq.) |
| Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | 176969-33-8 | 222.19 | >95% | 50.0 g (1.0 eq) |
| Methylhydrazine | 60-34-4 | 46.07 | >98% | 10.9 g (1.05 eq) |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 200 proof | 250 mL |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | >99.7% | 1.0 mL (catalyst) |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (50.0 g, 0.225 mol) and anhydrous ethanol (250 mL).
-
Stir the mixture at room temperature (20-25°C) to form a clear solution. Add glacial acetic acid (1.0 mL).
-
In the dropping funnel, prepare a solution of methylhydrazine (10.9 g, 0.236 mol) in ethanol (50 mL).
-
Cool the reaction flask to 0-5°C using an ice-water bath.
-
Add the methylhydrazine solution dropwise to the reaction mixture over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: Slow, cooled addition is crucial to control the exothermic reaction and minimize the formation of isomeric byproducts.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is partitioned between ethyl acetate (200 mL) and water (150 mL). Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
The crude product can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>90% by GC/LC).
-
Expected Yield: ~45 g (approx. 91%) of a pale yellow oil.
-
Part B: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
This step is a standard saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid, followed by an acidic workup to protonate the carboxylate salt.[1]
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Purity | Quantity (molar eq.) |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 141573-95-7 | 204.16 | Crude from Part A | 45.0 g (1.0 eq) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets, >98% | 13.2 g (1.5 eq) |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | 100 mL |
| Water (H₂O) | 7732-18-5 | 18.02 | Deionized | 100 mL |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 6M aq. solution | As needed for pH ~2 |
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium hydroxide (13.2 g, 0.33 mol) in a mixture of water (100 mL) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Add the crude ethyl ester from Part A (45.0 g, ~0.22 mol) to the basic solution.
-
Heat the reaction mixture to 60°C and stir for 3-5 hours.[15] Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Transfer the remaining aqueous solution to a beaker and cool to 0-5°C in an ice bath.
-
While stirring vigorously, slowly add 6M hydrochloric acid to acidify the solution to a pH of approximately 2. A white precipitate will form.
-
Safety Note: Handle hydrochloric acid with care in a fume hood.[12]
-
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: ~35 g (approx. 89% from the ester) of a white to off-white solid.
-
Overall Yield: ~81% over two steps.
-
Caption: Step-by-step experimental workflow diagram.
Product Characterization & Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results for DFPA |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158-162 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5 (s, 1H, COOH), 8.45 (s, 1H, pyrazole-H), 7.20 (t, J=54 Hz, 1H, CHF₂), 3.90 (s, 3H, N-CH₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -112 (d, J=54 Hz) |
| LC-MS (ESI-) | m/z: 175.0 [M-H]⁻ |
| Purity (HPLC) | >99% |
Safety and Waste Disposal
-
Methylhydrazine: Is a toxic and flammable substance. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive.[12][14] Contact with skin or eyes can cause severe burns. Always wear appropriate PPE.[13] Neutralize spills with appropriate agents (e.g., sodium bicarbonate for acid, weak acid like vinegar for base).[12]
-
Waste Disposal: All organic and aqueous waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not mix acidic and basic waste streams.
Conclusion
The protocol described provides a reliable and high-yielding pathway to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. By carefully controlling reaction parameters, particularly temperature during the cyclocondensation and pH during the final workup, researchers can consistently obtain high-purity material suitable for further derivatization in drug discovery and agrochemical development programs. The self-validating nature of the protocol, confirmed by the analytical characterization data, ensures the production of the correct target molecule with high fidelity.
References
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2020). ResearchGate. Retrieved from [Link]
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Hydrochloric Acid and Sodium Hydroxide. (n.d.). IG Chemical Solutions. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
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1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2018). WIPO Patentscope. Retrieved from [Link]
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Safe Handling Guide: Sodium Hydroxide. (n.d.). CORECHEM Inc. Retrieved from [Link]
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Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. (2012). Chemistry Stack Exchange. Retrieved from [Link]
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Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate. (2024). ChemBK. Retrieved from [Link]
-
Sodium Hydroxide. (n.d.). TN.gov. Retrieved from [Link]
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Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 16215321. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.). Google Patents.
-
METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016). Googleapis.com. Retrieved from [Link]
- CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. (n.d.). Google Patents.
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Application Notes & Protocols: The Rise of Pyrazole-Based Metal-Organic Frameworks in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential in heterogeneous catalysis.[1][2] Among the vast library of organic linkers used in their construction, pyrazole-based ligands have carved out a significant niche, primarily due to the exceptional chemical and thermal stability they impart to the resulting frameworks.[1][3] This stability, which surpasses that of many widely-used carboxylate-based MOFs, stems from the high pKa of the pyrazole heterocycle, leading to stronger metal-linker coordination bonds.[3][4] This guide provides an in-depth exploration of the catalytic applications of pyrazole-based MOFs, detailing the mechanistic rationale behind their activity and providing robust protocols for their synthesis and use in key organic transformations. We aim to bridge the gap between material synthesis and practical application, offering field-proven insights for researchers in academia and industry.
The Pyrazole Advantage: Why Stability Matters in Catalysis
The Achilles' heel of many MOF catalysts is their limited stability under the harsh conditions often required for organic synthesis, including exposure to water, acidic or basic media, and high temperatures.[5] Pyrazolate-based MOFs exhibit remarkable resilience in these environments. The robustness of the metal-pyrazolate bond minimizes ligand dissociation and metal leaching, two common pathways for catalyst deactivation and product contamination.[3][6] This inherent stability allows for:
-
Broader Reaction Scope: The ability to perform catalysis in a wider range of solvents and pH conditions.[1]
-
Enhanced Recyclability: The catalyst maintains its structural integrity over multiple reaction cycles, a crucial factor for sustainable and cost-effective processes.
-
True Heterogeneity: Confidence that the observed catalytic activity originates from the framework itself, not from dissolved active species.
The design versatility of pyrazole ligands allows for the construction of diverse network topologies and the incorporation of various metal nodes, creating a tunable platform for a wide array of catalytic applications.[7][8]
Key Catalytic Applications & Performance
The unique combination of stability and tunability in pyrazole-based MOFs has led to their successful application in several critical areas of catalysis.
Oxidation Catalysis
Oxidation reactions are fundamental in both bulk and fine chemical synthesis. Pyrazole MOFs provide robust platforms for housing redox-active metal centers.
-
Biomimetic Oxidation: Cobalt(II)-containing frameworks such as MFU-1 and MFU-2 have demonstrated excellent performance in the liquid-phase oxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as an oxidant.[6] The framework serves to isolate the Co(II) active sites, preventing dimerization and mimicking the active sites of metalloenzymes. The stability of the pyrazolate framework is critical to prevent cobalt leaching, a common issue with other supports.[6]
-
Photocatalytic Aerobic Oxidation: MOFs built from photosensitizing pyrazole-based linkers, like JNU-204, can harness visible light to drive aerobic oxidation reactions.[9] The linker itself, often featuring a donor-acceptor-donor structure, facilitates efficient charge separation upon light absorption, generating reactive oxygen species to carry out the oxidation. This approach offers a green alternative to traditional methods that rely on stoichiometric chemical oxidants.[9][10]
Table 1: Performance of Pyrazole MOFs in Oxidation Catalysis
| Catalyst | Substrate | Oxidant | Reaction | Conversion/Yield | Key Finding | Reference |
| MFU-1 [Co(II)] | Cyclohexene | TBHP | Allylic Oxidation | >99% Conversion | Demonstrates true heterogeneity and recyclability. | [6] |
| JNU-204 [Zr(IV)] | Thioanisole | O₂ (air), Visible Light | Sulfoxidation | 99% Yield | Ligand design enables efficient photocatalysis. | [9] |
| L₄/CoCl₂ Complex | 2-Aminophenol | O₂ | Phenoxazinone Synthase Activity | Rate: 2.034 µmol·L⁻¹·min⁻¹ | Highlights solvent effects on catalytic efficiency. | [11] |
Cross-Coupling Reactions (C-O & C-C)
Carbon-carbon and carbon-heteroatom bond formation are cornerstones of modern organic synthesis, particularly in drug development. Pyrazole MOFs offer a synergistic platform where the framework not only provides stability but also enhances the activity of the catalytic centers.
A standout example is PCN-300 , a copper-porphyrin pyrazolate MOF.[1] This material excels in the cross-dehydrogenative coupling (CDC) reaction to form C-O bonds, a challenging transformation. The exceptional stability of the Cu-pyrazolate framework allows the reaction to proceed efficiently, while the one-dimensional channels and active Cu-porphyrin sites work in concert to achieve yields up to 96%.[1][3] This performance surpasses that of the homogeneous Cu-porphyrin catalyst, underscoring the powerful synergistic effect between the active site and the robust framework.[1] Beyond C-O coupling, pyrazole-based ligands have also been instrumental in developing metal complexes for C-C coupling reactions like the Suzuki-Miyaura reaction.[12][13]
Electrocatalysis: Oxygen Evolution Reaction (OER)
The oxygen evolution reaction is a critical process in water splitting for hydrogen production. The catalyst's stability under strong oxidative and alkaline conditions is paramount. BUT-124(Co) , a pyrazolate MOF constructed from unique [Co₄Pz₈] clusters, demonstrates high activity and remarkable long-term stability for OER in 1 M KOH solution.[14] Its performance, with an overpotential of 393 mV at 10 mA cm⁻², is competitive with many benchmark catalysts. The synthesis of this highly active MOF required an innovative two-step strategy involving a template framework followed by post-synthetic metal exchange, highlighting that advanced synthetic methods can unlock previously inaccessible, high-performance materials.[14]
Experimental Protocols: From Synthesis to Catalysis
The following protocols provide a detailed, step-by-step guide for the synthesis, modification, and catalytic testing of pyrazole-based MOFs. The causality behind key steps is explained to provide a deeper understanding.
Protocol 1: Solvothermal Synthesis of a Representative Pyrazole MOF
This protocol describes a general method for synthesizing a robust, microporous pyrazole-based MOF, adapted from literature procedures for materials like MFU-1.
Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of precursors and drive the crystallization of the thermodynamically stable MOF product. N,N-Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for solvothermal synthesis, and it can act as a base to deprotonate the pyrazole linker.
Materials:
-
Metal Salt (e.g., Cobalt(II) Nitrate Hexahydrate)
-
Pyrazole-based Linker (e.g., 1,4-bis[(3,5-dimethyl)pyrazol-4-yl]benzene)
-
N,N-Dimethylformamide (DMF), high purity
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Vacuum filtration apparatus, centrifuge
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve the pyrazole linker (e.g., 0.5 mmol) and the metal salt (e.g., 0.5 mmol) in 15 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
Expert Insight: The metal-to-linker ratio is critical and often requires optimization. A 1:1 ratio is a good starting point for many pyrazolate systems.
-
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Crystallization: Place the autoclave in a programmable oven. Heat to 120 °C over 2 hours and hold at this temperature for 72 hours.
-
Causality: The slow heating ramp allows for the formation of high-quality, larger crystals. The extended reaction time ensures the reaction reaches thermodynamic equilibrium.
-
-
Isolation: After 72 hours, cool the oven slowly to room temperature (e.g., over 12 hours). A crystalline powder should be visible at the bottom of the liner.
-
Washing & Activation:
-
Decant the mother liquor. Wash the collected powder with fresh DMF (3 x 10 mL) to remove unreacted precursors. Use centrifugation to separate the solid after each wash.
-
Soak the powder in dichloromethane (CH₂Cl₂) for 3 days, replacing the solvent daily. This step, known as solvent exchange, is crucial to remove high-boiling DMF from the pores.
-
Activate the sample by heating under high vacuum (e.g., 150 °C, <10⁻⁵ Torr) for 12 hours. This removes the CH₂Cl₂ and ensures the pores are accessible for catalysis.
-
-
Characterization: Confirm the successful synthesis of the desired MOF phase and its porosity using Powder X-Ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and N₂ sorption analysis.
Diagram 1: General MOF Synthesis & Testing Workflow
Caption: Workflow for pyrazole-MOF synthesis, catalytic testing, and recycling.
Protocol 2: Heterogeneous Catalytic Reaction Test
This protocol provides a general procedure for evaluating the catalytic activity of a synthesized pyrazole MOF in a liquid-phase reaction, such as the oxidation of an alcohol or an alkene.
Rationale: This procedure is designed to ensure the reaction is conducted under controlled conditions to obtain reliable kinetic data. The inclusion of control experiments is a self-validating step to confirm the catalytic role of the MOF and rule out contributions from leached metal ions.
Materials:
-
Activated pyrazole MOF catalyst (from Protocol 1)
-
Substrate (e.g., cyclohexene)
-
Oxidant (e.g., TBHP, 70 wt.% in H₂O)
-
Solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature controller
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the activated MOF catalyst (e.g., 20 mg, ~1-2 mol% relative to the substrate).
-
Add Reagents: Add the solvent (10 mL), the substrate (1.0 mmol), and the internal standard (0.5 mmol).
-
Initiate Reaction: Place the flask in the pre-heated oil bath (e.g., 80 °C). Allow the mixture to equilibrate for 10 minutes with stirring. Add the oxidant (1.2 mmol) to start the reaction (time = 0).
-
Monitoring: At specific time intervals (e.g., 0, 1, 2, 4, 8, 12 hours), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe fitted with a filter to remove the solid catalyst. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC to determine substrate conversion and product yield.
-
Catalyst Recycling: Upon completion, cool the reaction to room temperature. Separate the catalyst by centrifugation. Wash the recovered solid with the reaction solvent (3 x 10 mL) and then with a low-boiling solvent like acetone. Dry the catalyst under vacuum as in Protocol 1 (Step 5) before using it in a subsequent run.
-
Trustworthiness Check (Hot Filtration Test): To confirm true heterogeneity, run a parallel reaction. After it has proceeded for a certain time (e.g., 2 hours), filter the hot reaction mixture to remove the solid MOF catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction in the filtrate stops or slows significantly, it confirms the catalysis is heterogeneous and not due to leached active species.[6]
Diagram 2: Simplified Catalytic Cycle for MOF-Catalyzed Oxidation
Caption: A conceptual cycle for oxidation catalyzed by a metal site in a MOF.
Concluding Remarks
Pyrazole-based metal-organic frameworks represent a significant advancement in the field of heterogeneous catalysis. Their defining feature—exceptional stability—directly addresses a primary limitation of earlier MOF systems, enabling their use in a broader range of demanding chemical transformations. The synergy observed between the robust pyrazolate backbone and catalytically active sites, as seen in materials like PCN-300, opens a new frontier for designing highly efficient and recyclable catalysts. The protocols and insights provided herein serve as a foundational guide for researchers looking to harness the power of these remarkable materials for applications ranging from green chemistry to the synthesis of complex pharmaceuticals.
References
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Application Notes and Protocols for the N-Alkylation of Pyrazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Pyrazole-4-Carboxylic Acids
N-substituted pyrazole scaffolds are a cornerstone in modern medicinal chemistry and drug development. Their prevalence in FDA-approved drugs underscores their significance as privileged structures. Specifically, N-alkylated pyrazole-4-carboxylic acids and their derivatives are key intermediates and final compounds in a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The precise control over the N-alkylation step is paramount, as the regiochemical outcome—substitution at the N1 or N2 position of the pyrazole ring—profoundly influences the molecule's three-dimensional structure and its subsequent biological activity.[2]
This document provides a comprehensive guide to the experimental procedures for the N-alkylation of pyrazole-4-carboxylic acid. It delves into the critical aspects of regioselectivity, reaction conditions, and potential challenges, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Challenge of Regioselectivity
The N-alkylation of unsymmetrically substituted pyrazoles, such as pyrazole-4-carboxylic acid, can theoretically yield two distinct regioisomers (N1 and N2). The electronic properties of the two nitrogen atoms in the pyrazole ring are often similar, complicating regioselective functionalization.[1][3] The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.[2][4]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of N1 to N2 products.[3]
Core Directive: Managing the Carboxylic Acid Functionality
A primary consideration in the N-alkylation of pyrazole-4-carboxylic acid is the presence of the acidic carboxylic acid proton. This functionality can interfere with basic reaction conditions, necessitating one of two main strategies:
-
Direct Alkylation with Excess Base: Utilizing a sufficient excess of a suitable base to deprotonate both the pyrazole N-H and the carboxylic acid O-H.
-
Protection/Deprotection Strategy: Temporarily masking the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent its interference, followed by hydrolysis to regenerate the carboxylic acid post-alkylation.[5][6][7]
This guide will detail protocols for both approaches.
Diagram: General Reaction Scheme
Caption: General scheme for the N-alkylation of pyrazole-4-carboxylic acid leading to a mixture of regioisomers.
Protocol 1: Direct N-Alkylation using a Carbonate Base
This protocol is a common and straightforward method that often favors the thermodynamically more stable product. The use of a moderately strong base like potassium carbonate is typical.
Rationale Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a cost-effective and easy-to-handle base. A slight excess is used to ensure deprotonation of the pyrazole nitrogen.
-
Solvent (DMF or Acetonitrile): Polar aprotic solvents like DMF or acetonitrile are excellent choices as they effectively dissolve the pyrazole salt and promote SN2 reactions.[2]
-
Temperature: The reaction is often performed at room temperature to elevated temperatures (50-80 °C) to increase the reaction rate. Monitoring by TLC or LC-MS is crucial to determine the optimal temperature and prevent decomposition.[2]
Detailed Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add pyrazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) or acetonitrile to achieve a concentration of 0.1-0.5 M.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.2-2.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate anion.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate and characterize the desired N-alkylated regioisomer(s).
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Pyrazole-4-carboxylic acid | 1.0 | Starting material |
| Potassium Carbonate (K₂CO₃) | 2.2-2.5 | Base |
| Alkylating Agent (R-X) | 1.1-1.2 | Alkyl source |
| Solvent (DMF/Acetonitrile) | - | Reaction medium |
Protocol 2: N-Alkylation via an Ester Intermediate (Protection-Deprotection)
This two-step approach is often employed to avoid side reactions and can sometimes offer better control over regioselectivity. The first step involves the esterification of the carboxylic acid, followed by N-alkylation, and concluding with ester hydrolysis.
Diagram: Ester Protection Workflow
Caption: Workflow for N-alkylation using an ester protecting group strategy.
Detailed Step-by-Step Methodology:
Step A: Esterification (e.g., Methyl Ester)
-
Suspend pyrazole-4-carboxylic acid (1.0 eq) in methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pyrazole-4-carboxylate ester, which can often be used in the next step without further purification.
Step B: N-Alkylation of the Ester
-
Follow the procedure outlined in Protocol 1 , using the pyrazole-4-carboxylate ester as the starting material and 1.1-1.2 equivalents of base (e.g., K₂CO₃).
Step C: Ester Hydrolysis
-
Dissolve the purified N-alkyl pyrazole-4-carboxylate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring for the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkyl pyrazole-4-carboxylic acid.
Alternative Methodologies & Advanced Insights
While base-mediated alkylation is the most common approach, other methods have been developed to address specific challenges, particularly regioselectivity.
-
Acid-Catalyzed Alkylation: For certain substrates, acid-catalyzed methods using electrophiles like trichloroacetimidates can provide an alternative pathway for N-alkylation.[4][8] This approach avoids the need for strong bases.
-
Mitsunobu Reaction: The Mitsunobu reaction offers another route for N-alkylation under neutral conditions, although it requires stoichiometric amounts of reagents.
-
Ionic Liquids: The use of ionic liquids as solvents can sometimes enhance reaction rates and influence regioselectivity in N-alkylation reactions.[9]
The choice of method will ultimately depend on the specific substrate, the desired regioisomer, and the scalability of the synthesis. It is highly recommended to perform small-scale test reactions to optimize conditions for a new substrate.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature, changing the solvent to one with a higher boiling point (e.g., DMF), or using a stronger base like sodium hydride (NaH). Exercise caution when using NaH, as it is highly reactive.
-
Poor Regioselectivity: To influence the isomer ratio, one can experiment with different bases, solvents, and reaction temperatures.[3] Sterically bulky alkylating agents may also improve selectivity.[4]
-
Purification Challenges: The separation of N1 and N2 isomers can be difficult. Careful optimization of flash column chromatography conditions (e.g., solvent system) is often necessary. In some cases, crystallization may be an effective purification technique.
Conclusion
The N-alkylation of pyrazole-4-carboxylic acid is a pivotal transformation in the synthesis of numerous biologically active compounds. A thorough understanding of the factors governing regioselectivity and the strategic management of the carboxylic acid functionality are essential for success. The protocols and insights provided herein offer a robust foundation for researchers to confidently and efficiently synthesize these valuable molecular scaffolds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
The most reliable and common route to synthesizing 3-Methyl-1H-pyrazole-4-carboxylic acid is a two-step process:
-
Knorr Pyrazole Synthesis: A cyclocondensation reaction between ethyl 2-formyl-3-oxobutanoate (or its enol ether equivalent) and hydrazine hydrate to form the intermediate, ethyl 3-methyl-1H-pyrazole-4-carboxylate.
-
Saponification: Basic hydrolysis of the intermediate ester to yield the final carboxylic acid product.
This guide is structured to address specific challenges you may encounter in each of these steps, ensuring a higher yield and purity for your target compound.
Overall Synthesis Workflow
The following diagram outlines the two-step synthetic pathway.
Technical Support Center: 3-Methyl-1H-pyrazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a critical challenge in the synthesis of 3-Methyl-1H-pyrazole-4-carboxylic acid: the formation and subsequent separation of its primary regioisomer, 5-Methyl-1H-pyrazole-4-carboxylic acid. Our goal is to equip you with the foundational knowledge and practical protocols to confidently identify, separate, and characterize these isomers in your work.
Frequently Asked Questions (FAQs)
Q1: I've synthesized 3-Methyl-1H-pyrazole-4-carboxylic acid, but my NMR spectrum shows duplicate peaks. Why am I getting a mixture of products?
Answer: The formation of a regioisomeric mixture is a common outcome in this synthesis, stemming from the inherent nature of the Knorr pyrazole synthesis or similar methods used. When reacting an unsymmetrical dicarbonyl compound (or its equivalent) with hydrazine or a substituted hydrazine, the initial condensation and subsequent cyclization can occur in two different orientations. This leads to the formation of both the desired 3-methyl-1H-pyrazole-4-carboxylic acid and the 5-methyl-1H-pyrazole-4-carboxylic acid isomer.[1][2] The ratio of these isomers can be influenced by reaction conditions, but their formation is often unavoidable.
The logical flow of confronting this issue is outlined below.
Caption: High-level workflow for identifying and separating pyrazole isomers.
Q2: How can I definitively identify the 3-methyl and 5-methyl isomers in my crude product?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In a mixture, you will typically observe two distinct sets of signals.
-
¹H NMR: Look for two separate singlets in the methyl region (~2.0-2.5 ppm) and two distinct signals for the pyrazole ring proton (H5 or H3).
-
¹³C NMR: The presence of two methyl carbon signals and two sets of aromatic carbon signals confirms the mixture.[3]
For unambiguous assignment of each isomer after separation, 2D NMR spectroscopy is invaluable:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. For the 3-methyl isomer , you will observe a correlation (typically 3 bonds, ³J) between the protons of the methyl group and the C4 and C3 carbons of the pyrazole ring. For the 5-methyl isomer , the methyl protons will show a correlation to the C4 and C5 carbons. This allows for definitive structural assignment.[4][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can also be used. For the 3-methyl isomer, you may observe a spatial correlation between the N1-H proton and the 5-H proton, whereas for the 5-methyl isomer, the N1-H proton would show a correlation to the 3-H proton.[6]
| Typical ¹H NMR Chemical Shifts (Illustrative) | 3-Methyl Isomer | 5-Methyl Isomer |
| Methyl Protons (s, 3H) | ~2.3 ppm | ~2.1 ppm |
| Pyrazole H5/H3 Proton (s, 1H) | ~7.9 ppm (H5) | ~7.7 ppm (H3) |
| Carboxylic Acid Proton (br s, 1H) | ~12.5 ppm | ~12.5 ppm |
| N-H Proton (br s, 1H) | Broad, variable | Broad, variable |
Note: Exact chemical shifts are solvent-dependent and illustrative. The key is the presence of two distinct sets of signals.
Q3: What are the recommended methods for separating these two regioisomers?
Answer: The two most effective and widely used methods for separating pyrazole regioisomers are column chromatography and fractional crystallization .[1] The choice between them depends on the scale of your reaction, the relative ratio of the isomers, and their physical properties.
-
Column Chromatography: This is often the most reliable method for achieving high purity, especially on a smaller to medium scale. It separates the isomers based on their differential adsorption to a stationary phase (like silica gel) due to slight differences in polarity.[6][7][8]
-
Fractional Crystallization: This method is advantageous for larger-scale separations if a suitable solvent system can be identified. It relies on differences in the solubility of the two isomers in a specific solvent, allowing one isomer to crystallize preferentially while the other remains in the mother liquor.[1]
Troubleshooting & Protocols
Issue 1: My fractional crystallization is not providing good separation.
Fractional crystallization can be challenging. Here is a troubleshooting guide to help you optimize the process.
Caption: Troubleshooting flowchart for fractional crystallization.
Protocol: Solvent Screening for Fractional Crystallization
The key to successful fractional crystallization is finding a solvent where one isomer is significantly less soluble than the other at a given temperature.
-
Preparation: Divide your crude isomeric mixture into several small test tubes (e.g., 5-10 mg per tube).
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetone, or mixtures thereof) dropwise at an elevated temperature (e.g., near the solvent's boiling point) until the solid just dissolves.
-
Cooling: Allow the tubes to cool slowly to room temperature, and then place them in an ice bath or refrigerator.
-
Observation: Observe the tubes for the formation of crystals. Note the solvent that yields a good amount of crystalline solid.
-
Analysis: Isolate the crystals from the most promising solvents and analyze their purity by ¹H NMR. Also, analyze the composition of the remaining mother liquor. The ideal solvent will yield crystals highly enriched in one isomer.
Issue 2: How do I set up an effective column chromatography separation?
Answer: Column chromatography is a robust method for separating these isomers. Success depends on the proper choice of stationary and mobile phases.
Protocol: Isomer Separation by Silica Gel Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in your starting eluent (a non-polar solvent like hexane or a hexane/ethyl acetate mixture).
-
Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane).
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system, such as 100% hexane or a 9:1 hexane:ethyl acetate mixture.
-
Gradually increase the polarity of the eluent. This can be done stepwise (e.g., moving from 9:1 to 8:2 to 7:3 hexane:ethyl acetate) or via a continuous gradient. A common eluent system for pyrazole separation is a gradient of ethyl acetate in hexane.[6][7]
-
-
Fraction Collection:
-
Collect small fractions of the eluate in test tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot each fraction onto a TLC plate and develop it in a solvent system similar to your eluent. Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure, single spots of each isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield your isolated, pure isomers.
-
-
Confirmation:
-
Confirm the purity and identity of each isolated isomer using NMR spectroscopy as described in Q2.
-
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC).[Link]
-
Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate.[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology.[Link]
-
Heterocyclic Studies. XVI. The Assignment of Isomeric and Tautomeric Structures of Pyrazoles by Nuclear Magnetic Resonance. Journal of the American Chemical Society.[Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.[Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.[Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.[Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (ACS Omega).[Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. ResearchGate.[Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.[Link]
-
Separation of 1H-Pyrazole, 3,5-diphenyl- on Newcrom R1 HPLC column. HPLC-SAX.[Link]
-
An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. National Institutes of Health (PMC).[Link]
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing.[Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.[Link]
-
Synthesis and crystal structures of N-substituted pyrazolines. PubMed.[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]
-
1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem.[Link]
-
Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health.[Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem.[Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.[Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.[Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these crucial heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource based on extensive laboratory experience and a thorough review of the synthetic literature to help you troubleshoot common challenges and optimize your synthetic protocols. Our focus here is on anticipating and resolving issues related to common impurities, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazole-4-carboxylic acids and what is the primary impurity concern?
A1: The most prevalent methods for synthesizing the pyrazole core are the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, and the Vilsmeier-Haack reaction on hydrazones.[1][2] A significant and persistent challenge, particularly with the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers.[1][3] These structural isomers differ in the placement of substituents on the pyrazole ring and can be notoriously difficult to separate. Since different regioisomers can possess vastly different biological activities, controlling regioselectivity is paramount.[3]
Q2: My reaction mixture is intensely colored (yellow/red), but my desired product is colorless. What is the likely cause?
A2: The appearance of strong coloration, especially yellow or red hues, in your reaction mixture often points to side reactions involving the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation reactions, particularly in the presence of air or certain metal catalysts, leading to the formation of highly colored azo compounds or other degradation products.
Q3: I've synthesized my pyrazole-4-carboxylic acid via hydrolysis of the corresponding ethyl ester, but my NMR shows persistent ethyl signals. What's happening?
A3: This is a classic case of incomplete saponification (hydrolysis). The ester group is not fully converted to the carboxylic acid. This can be due to insufficient reaction time, inadequate concentration of the base (e.g., NaOH or KOH), or steric hindrance around the ester moiety. The presence of residual ester is a common impurity that needs to be addressed for high-purity applications.
Q4: I've noticed a byproduct with a lower molecular weight than my target compound, and it lacks the carboxylic acid proton in the ¹H NMR. What could this be?
A4: You are likely observing the product of decarboxylation. The carboxylic acid group on the pyrazole ring can be labile under certain conditions, particularly at elevated temperatures or in the presence of certain acids, bases, or metal catalysts.[4][5][6] This results in the formation of the corresponding pyrazole, lacking the 4-carboxy group.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Impurities
Symptoms:
-
¹H or ¹³C NMR spectra show duplicate sets of peaks for the desired product.
-
Multiple spots are observed on TLC, often with very similar Rf values, making separation difficult.[1]
-
The melting point of the isolated solid is broad.
Root Cause Analysis: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can proceed via two different pathways, leading to the formation of two distinct regioisomers. The regioselectivity is governed by a delicate balance of steric and electronic effects, as well as the reaction conditions.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing regioisomeric impurities.
Detailed Protocols:
Protocol 1.1: pH Adjustment for Regioselectivity
-
Rationale: Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine will be protonated, reducing its nucleophilicity. This can favor the attack of the other nitrogen atom, leading to a higher yield of one regioisomer.[3]
-
Procedure:
-
Set up the reaction as usual, but before adding the hydrazine, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Slowly add the hydrazine derivative to the reaction mixture.
-
Monitor the reaction by TLC to observe the ratio of the two isomers.
-
Compare the outcome to a reaction run under neutral or basic conditions.
-
Protocol 1.2: Purification via Column Chromatography
-
Rationale: While challenging, careful optimization of the mobile phase can often allow for the separation of regioisomers by column chromatography.
-
Procedure:
-
First, use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Look for a solvent system that provides the largest possible separation (ΔRf) between the spots of the two isomers.
-
Prepare a silica gel column and elute with the optimized solvent system.
-
Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer.
-
Issue 2: Incomplete Reaction or Hydrolysis
Symptoms:
-
Presence of unreacted starting materials (e.g., 1,3-dicarbonyl compound, hydrazine, or pyrazole ester) in the final product, as detected by NMR, GC-MS, or LC-MS.[1]
-
Broadened signals in NMR spectra.
Root Cause Analysis: Incomplete reactions can stem from several factors: insufficient reaction time or temperature, poor solubility of starting materials, or deactivation of reagents. For hydrolysis of ester precursors, common issues include using a substoichiometric amount of base or insufficient water in the reaction medium.
Data Summary: Common Starting Material Impurities
| Impurity Type | Analytical Signature (¹H NMR) | Recommended Action |
| Unreacted β-Ketoester | Characteristic signals for the ester (e.g., quartet and triplet for ethyl ester) and methylene protons. | Increase reaction temperature/time; ensure proper stoichiometry of hydrazine. |
| Unreacted Hydrazine | Broad NH₂ signals. | Aqueous workup with a mild acid wash to remove the basic hydrazine. |
| Residual Pyrazole Ester | Signals corresponding to the ester alkyl group (e.g., ~4.3 ppm quartet, ~1.3 ppm triplet for ethyl ester). | Prolong hydrolysis time, increase base concentration, or add a co-solvent like THF or methanol to improve solubility. |
Protocol 2.1: Driving Ester Hydrolysis to Completion
-
Rationale: To ensure complete saponification, it is crucial to use a sufficient excess of base and to ensure the ester is fully dissolved and accessible to the hydroxide ions.
-
Procedure:
-
Dissolve the pyrazole ester in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add an aqueous solution of NaOH or KOH (at least 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product.
-
Filter, wash with cold water, and dry the purified product.
-
Issue 3: Impurities from the Vilsmeier-Haack Reaction
Symptoms:
-
Presence of chlorinated byproducts in the mass spectrum.
-
Formation of pyrazole-4-carbaldehyde instead of the carboxylic acid.[7][8]
Root Cause Analysis: The Vilsmeier-Haack reaction is a powerful method for formylating pyrazoles, which can then be oxidized to the carboxylic acid.[2][7][9] However, the Vilsmeier reagent (formed from POCl₃ and DMF) can sometimes lead to side reactions. Incomplete oxidation of the intermediate aldehyde will result in it being carried through as an impurity. Additionally, under certain conditions, chloro-dehydroxylation can occur.
Reaction Pathway and Impurity Formation:
Caption: Synthetic pathway and potential impurity formation in Vilsmeier-Haack synthesis.
Protocol 3.1: Optimizing the Oxidation of Pyrazole-4-carbaldehyde
-
Rationale: A clean and complete oxidation is essential to avoid aldehyde impurities. Common oxidants include potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Procedure (using KMnO₄):
-
Suspend the pyrazole-4-carbaldehyde in a mixture of acetone and water.
-
Heat the mixture gently (e.g., to 40-50 °C).
-
Slowly add a solution of KMnO₄ in water portion-wise. The purple color should disappear as the reaction proceeds.
-
Continue addition until a faint pink color persists.
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄.
-
Filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate to precipitate the pyrazole-4-carboxylic acid.
-
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Kavitha, S., et al. (2021). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Google Patents. (n.d.). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- European Patent Office. (n.d.). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
- RSC Publishing. (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sid.ir [sid.ir]
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring you can achieve optimal reaction outcomes with confidence.
Troubleshooting Guide: Common Issues in Pyrazole Cyclization
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
Answer: Low or non-existent yields in pyrazole synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh, high-purity source. If using a hydrate, account for the water content in your stoichiometric calculations.
-
Dicarbonyl Purity: The 1,3-dicarbonyl compound or its synthetic equivalent is the cornerstone of many pyrazole syntheses. Impurities can lead to side reactions. Verify the purity of your starting material by NMR or other appropriate analytical techniques.
-
Stoichiometry: While a 1:1 stoichiometry of the dicarbonyl compound and hydrazine is typical, in some cases, an excess of one reagent may be beneficial. For instance, in the Knorr synthesis, the ratio of reactants can influence the reaction rate[1].
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy for cyclization and dehydration.[2][3] For example, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C was found to improve the yield.[2] Conversely, excessively high temperatures can lead to decomposition of starting materials or products. A stepwise increase in temperature (e.g., from room temperature to 40 °C, then 60 °C, etc.) while monitoring the reaction progress by TLC or LC-MS is recommended.
-
Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps in the mechanism. Aprotic polar solvents such as DMF or DMSO can also be effective, particularly for reactants with low solubility in other solvents.[2][4] In some cases, solvent-free conditions, especially under microwave irradiation, can lead to higher yields and shorter reaction times.[3][5]
-
Catalyst Activity: Many modern pyrazole syntheses employ catalysts to enhance efficiency and selectivity.[2][6] If you are using a catalyst (e.g., an acid, base, or metal catalyst), ensure it is active and used at the correct loading. For instance, some reactions that do not proceed without a catalyst can yield excellent results with the addition of a Lewis acid like lithium perchlorate.[2]
-
-
Reaction Monitoring:
-
It is essential to monitor the reaction progress to determine the optimal reaction time. Incomplete conversion will naturally lead to low yields. Conversely, prolonged reaction times can sometimes lead to the formation of degradation products.
-
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two regioisomeric pyrazoles. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by which nitrogen of the hydrazine.[1][7]
-
Steric and Electronic Effects:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. Similarly, the less hindered nitrogen atom of a substituted hydrazine will be the more nucleophilic.[7]
-
Electronic Factors: The relative electrophilicity of the two carbonyl carbons plays a crucial role. A more electron-deficient carbonyl group will be more reactive towards the nucleophilic hydrazine.
-
-
Controlling Regioselectivity:
-
Choice of Reactants: Strategically choosing your starting materials can favor the formation of one regioisomer. For example, using a β-ketoester instead of a β-diketone can direct the initial attack to the more electrophilic ketone carbonyl.[8]
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound. Acid catalysis is commonly used in the Knorr synthesis.[6]
-
Catalyst Selection: Specific catalysts can direct the reaction towards a particular regioisomer. For example, Lewis acids can be employed to selectively activate one carbonyl group.[4]
-
-
Protecting Groups: In some cases, one of the carbonyl groups can be temporarily protected to force the reaction to proceed at the other carbonyl, followed by deprotection and cyclization.
-
Issue 3: Formation of Side Products (e.g., Pyrazolines, Hydrazones)
Question: I am observing the formation of significant side products, such as pyrazolines or stable hydrazone intermediates, instead of my desired pyrazole. What is causing this and how can I promote the formation of the fully aromatized pyrazole?
Answer: The formation of pyrazolines or the isolation of a stable hydrazone intermediate indicates that the reaction has not gone to completion. The final step in many pyrazole syntheses is an oxidation or elimination step to achieve the aromatic pyrazole ring.
-
Incomplete Oxidation/Elimination:
-
Pyrazoline Formation: When the reaction involves the condensation of hydrazines with α,β-unsaturated ketones or aldehydes, pyrazolines are often formed as intermediates. These need to be oxidized to form the corresponding pyrazoles.[2] If you are isolating a pyrazoline, you need to introduce an oxidant. Common oxidants include bromine, or more benignly, heating in DMSO under an oxygen atmosphere.[4]
-
Stable Hydrazone Intermediate: The initial condensation between the hydrazine and a carbonyl group forms a hydrazone. If this intermediate is stable and the subsequent intramolecular cyclization is slow, you may isolate the hydrazone. To drive the reaction forward, you may need to increase the temperature or add a catalyst to facilitate the cyclization and dehydration steps.[7]
-
-
Promoting Aromatization:
-
Choice of Starting Materials: Using a 1,3-dicarbonyl compound with a good leaving group at the 2-position can facilitate the final elimination step.
-
Oxidizing Agents: If your synthetic route is expected to produce a pyrazoline intermediate, ensure that an appropriate oxidizing agent is included in the reaction mixture or added in a subsequent step. Molecular iodine can also be used to promote both cyclization and aromatization in certain cases.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for pyrazole synthesis?
A1: The most common precursors for pyrazole synthesis are:
-
1,3-Dicarbonyl Compounds: This includes β-diketones, β-ketoesters, and β-ketoaldehydes. They react with hydrazines in what is known as the Knorr pyrazole synthesis.[2][6]
-
α,β-Unsaturated Carbonyl Compounds: Chalcones and other enones react with hydrazines to form pyrazolines, which are then oxidized to pyrazoles.[2]
-
Alkynes: Terminal or internal alkynes can undergo [3+2] cycloaddition reactions with diazo compounds or other 1,3-dipoles to form pyrazoles.[4]
-
Hydrazines: Hydrazine itself or substituted hydrazines (e.g., phenylhydrazine, alkyl hydrazines) are the source of the two nitrogen atoms in the pyrazole ring.[2][6]
Q2: How does the choice of catalyst affect the reaction?
A2: Catalysts can play several roles in pyrazole synthesis:
-
Acid Catalysts: Protic acids (e.g., acetic acid, TsOH) or Lewis acids (e.g., AlCl₃, Sc(OTf)₃) can activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[2][6][10]
-
Base Catalysts: Bases can be used to deprotonate the hydrazine, increasing its nucleophilicity, or to promote the final elimination step.
-
Metal Catalysts: Transition metals like copper, silver, and ruthenium are used in various modern pyrazole syntheses to catalyze cycloaddition reactions, C-H functionalization, and other transformations under mild conditions.[2][4][11] For instance, a silver-catalyzed reaction has been shown to be highly efficient for the synthesis of 3-CF₃-pyrazoles.[2]
Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?
A3: Microwave-assisted organic synthesis (MAOS) offers several advantages for pyrazole formation:
-
Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[3]
-
Increased Yields: In many cases, microwave heating leads to higher product yields compared to conventional heating methods.[3][5]
-
Solvent-Free Conditions: Microwave synthesis can often be performed under solvent-free conditions, which is environmentally friendly.[3][5]
-
Improved Purity: The rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions with fewer side products.
Q4: Are there any "green" or environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is a growing emphasis on developing greener synthetic routes to pyrazoles:
-
Water as a Solvent: Some methods have been developed that use water as a solvent, which is a significant improvement over volatile organic solvents.[12][13]
-
Catalytic Methods: The use of efficient and recyclable catalysts reduces waste.[10][14]
-
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the product, are inherently more atom-economical and efficient than multi-step syntheses.[12][14][15]
-
Solvent-Free Reactions: As mentioned, microwave-assisted synthesis and other solvent-free methods are becoming more common.[3][5]
Data Summary Table
| Parameter | Typical Range/Options | Rationale and Considerations |
| Temperature | Room Temperature to 150 °C | Lower temperatures may be sufficient for highly reactive substrates. Higher temperatures are often needed for less reactive starting materials and to drive the dehydration/aromatization step. |
| Solvents | Ethanol, Acetic Acid, DMF, DMSO, Water, or Solvent-Free | The choice depends on the solubility of the reactants and the reaction mechanism. Protic solvents can participate in proton transfer, while polar aprotic solvents can increase reaction rates. |
| Catalysts | Acidic (HCl, H₂SO₄, TsOH), Basic (Et₃N, K₂CO₃), Lewis Acids (AlCl₃, Sc(OTf)₃), Metals (Cu, Ag, Ru) | Catalysts can increase reaction rates, improve yields, and control regioselectivity. The choice of catalyst is highly dependent on the specific reaction being performed. |
| Reaction Time | Minutes to 48 hours | Highly dependent on the reactivity of the substrates, temperature, and catalyst used. Microwave-assisted reactions are typically much faster. |
Experimental Protocol: Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole from a 1,3-diketone and hydrazine hydrate.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a stir bar and condenser, add the 1,3-diketone (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.[7]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heating: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain this temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 1,3-diketone is consumed.
-
Workup:
-
Purification:
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.
Visualizing the Workflow
Pyrazole Cyclization Workflow
Caption: A typical workflow for pyrazole synthesis.
Troubleshooting Decision Tree
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. ijcrt.org [ijcrt.org]
- 6. jk-sci.com [jk-sci.com]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
preventing degradation of 3-Methyl-1H-pyrazole-4-carboxylic acid during storage
Technical Support Center: 3-Methyl-1H-pyrazole-4-carboxylic acid
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining its purity is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and scientifically grounded protocols to prevent, identify, and address potential degradation during storage and handling.
Section 1: Understanding the Chemical Stability and Degradation Pathways
3-Methyl-1H-pyrazole-4-carboxylic acid is a relatively stable crystalline solid under optimal conditions.[1] However, like many substituted heterocyclic carboxylic acids, its integrity can be compromised by specific environmental factors, leading to the formation of impurities that can derail sensitive downstream applications. The primary degradation pathways of concern are decarboxylation and oxidation.
Key Degradation Mechanisms:
-
Thermal and Catalytic Decarboxylation: This is the most significant degradation risk. The carboxylic acid group (-COOH) can be lost as carbon dioxide (CO₂) when exposed to sufficient energy, typically heat.[3][4] This process can be accelerated by the presence of acidic or basic impurities, or certain metal catalysts.[3][5] The decomposition observed at its melting point of approximately 225-230°C is characteristic of thermal decarboxylation.[6] The primary byproduct of this pathway is 3-methyl-1H-pyrazole.
-
Oxidation: The pyrazole ring and the methyl group can be susceptible to oxidation, especially when exposed to atmospheric oxygen over long periods, strong oxidizing agents, or light.[7][8] This can lead to the formation of various hydroxylated species or other oxidized artifacts. While less aggressive than decarboxylation under typical storage, oxidation often manifests as a visible change in the material's appearance, such as discoloration from white to yellow or brown.
Below is a diagram illustrating the primary degradation routes.
Caption: Primary degradation pathways for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Section 2: Recommended Storage Protocols
To mitigate the risks outlined above, adherence to a stringent storage protocol is essential. The following table summarizes the recommended conditions based on material safety data sheets and chemical principles.
| Parameter | Optimal Condition | Acceptable Short-Term Condition | Scientific Rationale |
| Temperature | 2°C to 8°C [9] | Room Temperature (15-25°C) | Refrigeration significantly slows the rate of all chemical degradation pathways, particularly thermal decarboxylation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly sealed container with minimal headspace.[10][11] | An inert atmosphere prevents oxidation by displacing atmospheric oxygen.[8] A tight seal is critical to prevent moisture and air ingress. |
| Light | Amber Glass Vial / Stored in Darkness [12][13] | Opaque secondary container. | Protects the compound from light-induced degradation (photolysis) and oxidation. |
| Container | Tightly sealed, chemically inert container (e.g., borosilicate glass). | Manufacturer's original packaging. | Prevents contamination and exposure to air and moisture.[14] |
| Purity | Stored in a dedicated, clean, and dry location away from incompatible materials. | Separate from strong acids, bases, and oxidizing agents.[8][15] | Prevents cross-contamination which could catalyze degradation. |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter, providing diagnostic advice and corrective actions.
Q1: My vial of 3-Methyl-1H-pyrazole-4-carboxylic acid, which was originally a white powder, has turned light yellow/brown. What has happened, and can I still use it?
A: Discoloration is a primary visual indicator of chemical degradation, most commonly due to oxidation. The appearance of color suggests the formation of chromophoric (light-absorbing) impurities.
-
Causality: The compound has likely been exposed to air (oxygen) and/or light for a prolonged period. This may have been exacerbated by storage at elevated temperatures.
-
Actionable Advice: Do not assume the material is usable, especially for sensitive applications like drug discovery or kinetic studies. The impurities can lead to unpredictable side reactions, lower yields, and flawed biological data.
-
Recommendation: Before use, you must re-qualify the material. Perform a purity analysis via High-Performance Liquid Chromatography (HPLC) to quantify the level of impurities (see Protocol 1). If the purity is below your experimental tolerance (typically >98%), the material should be either purified by recrystallization or discarded.
Q2: I suspect my compound has degraded due to improper storage, but there is no obvious color change. How can I definitively check its purity?
A: While discoloration is a common sign, its absence does not guarantee purity. Degradation, particularly decarboxylation, can yield colorless byproducts. The most reliable method to assess purity is HPLC.
-
Causality: The compound may have undergone partial decarboxylation, which would not necessarily produce colored impurities but would lower the concentration of the active starting material.
-
Actionable Advice: A quantitative purity assessment is required.
-
Recommendation: Follow the detailed HPLC protocol below. As a secondary, less precise check, you can perform a melting point analysis. A broadened melting range or a depression of the melting point compared to the literature value (225-230°C) indicates the presence of impurities.
Protocol 1: Standard Operating Procedure for HPLC Purity Assessment
This protocol provides a general starting point for the reverse-phase HPLC analysis of 3-Methyl-1H-pyrazole-4-carboxylic acid. Method optimization may be required based on your specific equipment and impurity profile.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis at 220 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
The parent compound should be the major peak. The decarboxylation product (3-methyl-1H-pyrazole) will be less polar and thus have a longer retention time under these conditions.
-
Q3: What are the direct consequences of using degraded 3-Methyl-1H-pyrazole-4-carboxylic acid in my synthetic reaction?
A: Using compromised starting material has significant downstream consequences that undermine experimental integrity.
-
Inaccurate Stoichiometry: If the material is, for example, only 90% pure, you are introducing 10% less of your desired reactant, leading to lower yields and an excess of other reagents.
-
Formation of Byproducts: Degradation products can participate in side reactions. For instance, if the decarboxylated impurity (3-methyl-1H-pyrazole) is present, it may react with your substrates, leading to complex and difficult-to-separate impurity profiles in your final product.
-
Invalid Biological Data: In drug development, if you synthesize a final compound from degraded starting material, any biological activity (or lack thereof) could be misattributed. The true active species might be an unexpected byproduct.
The following workflow should be adopted if degradation is suspected.
Caption: Decision workflow for assessing the integrity of stored material.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the absolute best temperature for long-term storage? For archival or multi-year storage, 2-8°C is the gold standard.[9] It provides the best protection against the slow creep of thermal degradation. For active, daily-use stock, tightly sealed storage at room temperature is acceptable if the material is consumed within a few months.
-
FAQ 2: Is it truly necessary to store it under an inert atmosphere? For the highest-purity applications (e.g., reference standard preparation, GLP studies), yes. Backfilling the vial with argon or nitrogen after each use minimizes oxidative degradation. For routine synthetic chemistry, a tightly sealed container with minimal air in the headspace is often a sufficient and practical compromise.
-
FAQ 3: What is the correct way to handle the compound when taking a sample? Work quickly in a low-humidity environment. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Use a clean, dry spatula. Tightly reseal the container immediately after dispensing and, if applicable, purge the headspace with an inert gas.
-
FAQ 4: What specific chemicals should I keep this compound away from? Avoid storage near strong oxidizing agents (e.g., peroxides, nitrates), strong acids (e.g., hydrochloric acid, sulfuric acid), and strong bases (e.g., sodium hydroxide, potassium carbonate).[8][15] These can violently react or catalytically accelerate its decomposition.
-
FAQ 5: Does this compound have a defined shelf life? Manufacturers typically provide a recommended re-test date on the certificate of analysis, often 1-2 years after the date of manufacture. However, the actual shelf life is entirely dependent on storage conditions. When stored optimally (refrigerated, dry, dark, sealed), the compound can remain stable for many years. It is good laboratory practice to re-qualify any reagent that is more than a year old or has been stored improperly.
References
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.
- Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth. (2021).
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing).
- Pyrazole-3-carboxylic acid. Chem-Impex.
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. ChemicalBook. (2025).
- 1H-Pyrazole-5-carboxylic acid. BLD Pharm.
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents. (2014).
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. (2013).
- 3-Methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.
- Safety Data Sheet. Key Organics. (2017).
- 1-Methyl-1H-pyrazole-4-carboxylic acid. BLD Pharm.
- SAFETY DATA SHEET. Fisher Scientific. (2011).
- 3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook. (2025).
- SAFETY DATA SHEET. Fisher Scientific. (2009).
- 3-Methylpyrazole-4-carboxylic acid 97. Sigma-Aldrich.
- 3-Methyl-1H-pyrazole-4-carboxylic acid. Matrix Scientific.
- Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry. (2001).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 40704-11-8 Cas No. | 3-Methyl-1H-pyrazole-4-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemicalbook.com [chemicalbook.com]
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- 12. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 14. 3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Poor Solubility of Pyrazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of pyrazole-based compounds. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome solubility challenges in your experiments, from initial workup to final formulation.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the fundamental reasons behind the solubility behavior of pyrazoles and the first steps you should take when encountering a solubility issue.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole-based compounds poorly soluble?
A1: The solubility of pyrazole derivatives is governed by a combination of structural and solid-state factors. The pyrazole ring itself is aromatic and capable of hydrogen bonding, but its overall contribution to solubility is highly dependent on the substituents attached.[1] Key factors contributing to poor solubility include:
-
Strong Intermolecular Forces: In the solid state, pyrazole molecules can form strong hydrogen bonds and π-π stacking interactions. These forces lead to a highly stable crystal lattice with high lattice energy, which the solvent must overcome to dissolve the compound.[1]
-
Lipophilic Substituents: The presence of non-polar or lipophilic groups (e.g., aryl, long alkyl chains) on the pyrazole ring can significantly decrease aqueous solubility.[1][2]
-
Molecular Symmetry and Packing: High molecular symmetry can lead to very efficient crystal packing, further increasing the lattice energy and reducing solubility.
Q2: I'm having trouble dissolving my compound for a reaction workup. What's the first thing I should try?
A2: The simplest and most common first step is to heat the solvent. For most organic compounds, including pyrazole derivatives, solubility increases with temperature.[1][3] The added thermal energy helps disrupt the intermolecular forces holding the crystal lattice together. For example, the solubility of 1H-pyrazole in cyclohexane increases more than tenfold between 31.8°C and 56.2°C.[4][5] Always check the boiling point of your solvent and the stability of your compound before applying heat.
Q3: What are the best general-purpose solvents for pyrazole derivatives?
A3: The choice of solvent is highly dependent on the specific structure and polarity of your derivative. However, a good starting point is to screen a panel of common laboratory solvents of varying polarities. Pyrazoles often show good solubility in polar aprotic solvents and alcohols.[3][6][7]
| Solvent Class | Examples | General Applicability for Pyrazoles |
| Alcohols | Methanol, Ethanol, Isopropanol | Often effective due to their ability to hydrogen bond.[3][8] |
| Ketones | Acetone | A common solvent for both synthesis and purification.[6][7] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Good for less polar derivatives. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for many derivatives; pyrazole is soluble in chloroform.[4] |
| Amides | Dimethylformamide (DMF), DMAc | Strong solvents, often used for highly insoluble compounds.[9] |
| Esters | Ethyl Acetate | A moderately polar solvent, useful in mixed-solvent systems.[8] |
| Hydrocarbons | Hexane, Cyclohexane, Toluene | Best for non-polar derivatives; often used as anti-solvents.[4][8] |
| Aqueous | Water | Solubility is generally limited but highly pH-dependent.[3][4] |
Q4: My compound won't dissolve in a single solvent. What is my next step?
A4: Employing a co-solvent system is a highly effective strategy.[1] This involves dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) and then adding a "poor" or "anti-solvent" (one in which it is sparingly soluble) to reach the desired final concentration and volume. This technique modulates the overall polarity of the solvent system to better match the solute.[1] Common examples include ethanol/water, acetone/water, and hexane/ethyl acetate.[8] This is a cornerstone of recrystallization techniques.[8]
Part 2: Intermediate Strategies: Harnessing Physicochemical Properties
If basic solvent screening and temperature adjustments are insufficient, the next step is to manipulate the physicochemical properties of the compound itself, primarily through pH adjustment and salt formation.
The Role of pH in Pyrazole Solubility
The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) that is a hydrogen bond donor and a pyridine-type nitrogen (N2) that is a weak base.[10] The basicity of the N2 atom (pKa of the conjugate acid is ~2.5) allows for protonation in acidic conditions, which can dramatically improve aqueous solubility.[2][11]
Q5: How can I use pH to increase the solubility of my pyrazole compound in aqueous media?
A5: Since the pyrazole ring is weakly basic, lowering the pH of the aqueous solution will lead to the protonation of the N2 nitrogen, forming a pyrazolium cation.[12][13] This charged species is significantly more polar and will have much higher solubility in water than the neutral compound. For many pyrazole-based drugs, adjusting the pH is a key strategy to achieve sufficient solubility for assays or formulations.[14][15]
Q6: My compound has an acidic functional group elsewhere on the molecule. How does that change things?
A6: If your molecule also contains an acidic group (e.g., a carboxylic acid), it is considered amphoteric. In this case, solubility will be lowest at the isoelectric point (pI) and will increase at both low pH (due to protonation of the pyrazole ring) and high pH (due to deprotonation of the acidic group). You must determine the pKa of both the acidic and basic centers to predict the optimal pH range for solubilization.
Workflow for pH-Based Solubility Enhancement
The following diagram illustrates the decision-making process for using pH to improve the solubility of a pyrazole derivative.
Caption: Decision tree for selecting an advanced formulation strategy.
References
- Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
- Pyrazole - Solubility of Things.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Green synthesis of pyrazole systems under solvent-free conditions.
- Pyrazole CAS#: 288-13-1 - ChemicalBook.
- Green synthesis of pyrazole systems under solvent-free conditions - Semantic Scholar.
- Pyrazole | 288-13-1 - ChemicalBook.
- Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem.
- Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed.
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - ResearchGate. Available at: [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
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Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. Available at: [Link]
- An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
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Chemistry and Therapeutic Review of Pyrazole - ResearchGate. Available at: [Link]
- CN110903279A - Pyrazole compound and salt and application thereof - Google Patents.
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Selected examples of pyrazole based bioactive compounds. - ResearchGate. Available at: [Link]
-
PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture - ResearchGate. Available at: [Link]
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs - PubMed.
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF - ResearchGate.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- Formulation strategies for poorly soluble drugs - ResearchGate.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions - R Discovery.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - NIH.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions.
- Improving solubility – a close look at available approaches - Merck Millipore.
- Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH.
- Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
- Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
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Technical Support Center: Purification of 3-Methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the purification of 3-Methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.
Recrystallization Issues
Question 1: My crude 3-Methyl-1H-pyrazole-4-carboxylic acid is not dissolving in the hot recrystallization solvent, or I have to use an excessively large volume of solvent. What should I do?
Answer: This issue typically arises from using a suboptimal solvent or solvent system. 3-Methyl-1H-pyrazole-4-carboxylic acid has moderate polarity.
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Rationale: The principle of recrystallization is based on the difference in solubility of the compound in a hot solvent versus a cold solvent. An ideal solvent will dissolve the compound completely when hot but sparingly when cold.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a single solvent, it may be too non-polar. Consider a more polar solvent. For 3-Methyl-1H-pyrazole-4-carboxylic acid, mixed solvent systems are often more effective. A common and effective approach is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or isopropanol) in which it is soluble, and then add a hot "bad" solvent (e.g., water) in which it is less soluble until the solution becomes slightly turbid. Reheat the solution to get a clear solution and then allow it to cool slowly.[1][2]
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Increase Polarity: If you are already using a mixed solvent system like ethanol/water, you may need to increase the proportion of the more polar solvent (the alcohol in this case) to achieve complete dissolution at high temperatures.
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Check for Insoluble Impurities: It is possible that your crude product contains insoluble inorganic salts from the synthesis workup. If you observe a significant amount of insoluble material even in a large volume of hot solvent, you can perform a hot filtration to remove these impurities before allowing the solution to cool and crystallize.
-
Question 2: My 3-Methyl-1H-pyrazole-4-carboxylic acid "oils out" instead of forming crystals upon cooling. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the compound in that solvent system or the presence of impurities that depress the melting point.
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Causality: The high concentration of the solute can lead to its separation as a liquid when the temperature is lowered. Impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of the "good" solvent to decrease the saturation level of the solution and allow it to cool slowly again.
-
Slow Cooling: Rapid cooling can promote oiling out. Ensure the solution cools to room temperature slowly before placing it in an ice bath. Insulating the flask can help with slow cooling.
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Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline 3-Methyl-1H-pyrazole-4-carboxylic acid, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: The polarity of the solvent system might be too high. Try decreasing the proportion of the more polar solvent.
-
Question 3: After recrystallization, the purity of my 3-Methyl-1H-pyrazole-4-carboxylic acid has not significantly improved, or the yield is very low.
Answer: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities, or you are losing a significant amount of product in the mother liquor.
-
Expertise & Experience: The key to successful recrystallization is selecting a solvent in which the impurities are either very soluble (and remain in the mother liquor) or very insoluble (and can be removed by hot filtration).
-
Troubleshooting Steps for Purity:
-
Identify the Impurity: If possible, use techniques like TLC or ¹H NMR to identify the nature of the persistent impurity. A common impurity in pyrazole synthesis is the regioisomer.[3] If the impurity has a very similar polarity to your product, recrystallization may not be the most effective technique. In such cases, column chromatography might be necessary.
-
Solvent Screening: Perform small-scale recrystallization trials with different solvents or solvent mixtures to find one that provides better separation.
-
-
Troubleshooting Steps for Low Yield:
-
Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product. Excess solvent will lead to more of your product remaining in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, for instance, in an ice bath, to maximize the precipitation of your product.
-
Mother Liquor Recovery: You can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. However, be aware that this second crop may be of lower purity.
-
Column Chromatography Issues
Question 4: My 3-Methyl-1H-pyrazole-4-carboxylic acid is streaking or tailing badly on the silica gel column.
Answer: This is a common issue when purifying carboxylic acids on silica gel. The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel, leading to poor separation and band broadening.
-
Mechanistic Insight: The interaction between the polar carboxylic acid group and the silanol groups on the silica surface causes the compound to move unevenly down the column.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[4] The added acid will protonate the carboxylic acid group of your compound, reducing its interaction with the silica gel and resulting in sharper peaks.
-
Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is incompatible with your compound, consider using a different stationary phase like neutral or basic alumina, or a reverse-phase (C18) silica gel.[2]
-
Question 5: My 3-Methyl-1H-pyrazole-4-carboxylic acid is not eluting from the silica gel column, even with a highly polar eluent.
Answer: Pyrazoles can exhibit basic properties due to the nitrogen atoms in the ring and can bind very strongly to the acidic silica gel.
-
Expertise & Experience: This strong interaction can sometimes be overcome by deactivating the silica gel or using a competitive base in the mobile phase.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your non-polar solvent containing a small amount of a volatile base like triethylamine (typically 1-2%).[2] This will neutralize the acidic sites on the silica surface.
-
Add a Base to the Eluent: Alternatively, you can add a small percentage of triethylamine to your mobile phase to compete with your compound for binding to the silica gel.
-
Consider Reverse-Phase Chromatography: If the compound is still retained, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), might be a more suitable option.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Methyl-1H-pyrazole-4-carboxylic acid?
A1: The impurities will largely depend on the synthetic route used. However, some common impurities include:
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Regioisomers: The cyclization step in pyrazole synthesis can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[3]
-
Unreacted Starting Materials: Depending on the reaction conditions and workup, you may have residual starting materials such as hydrazine derivatives or dicarbonyl compounds.[5]
-
Hydrolyzed Intermediates: If the synthesis involves an ester intermediate, incomplete hydrolysis can result in the corresponding ester as an impurity.
-
Decarboxylation Product: Pyrazole-4-carboxylic acids can undergo decarboxylation under certain conditions, although this is less common for this specific compound under normal purification conditions.[6][7]
Q2: What is a good starting point for a recrystallization solvent system for 3-Methyl-1H-pyrazole-4-carboxylic acid?
A2: A mixture of an alcohol and water is a very common and effective choice. Good starting points to try are:
-
Isopropanol/Water[1]
-
Ethanol/Water[1]
-
Methanol/Water[1] Start by dissolving the crude product in a minimal amount of the hot alcohol, then add hot water dropwise until you see persistent turbidity. Reheat to get a clear solution, and then cool slowly.
Q3: What analytical techniques are best for assessing the purity of 3-Methyl-1H-pyrazole-4-carboxylic acid?
A3: The purity of your final product should be assessed by a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric acid or formic acid) is a common setup.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present in significant amounts.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. The melting point for a similar compound, 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is reported to be around 200-204 °C.[8] For 1-Methyl-1H-pyrazole-4-carboxylic acid, a melting point of 203-208°C is reported.[8]
Q4: How should I store purified 3-Methyl-1H-pyrazole-4-carboxylic acid?
A4: It should be stored in a tightly sealed container in a cool, dry place, away from light. As a carboxylic acid, it is generally stable, but proper storage will prevent degradation over time.
Experimental Protocols
Protocol 1: Recrystallization of 3-Methyl-1H-pyrazole-4-carboxylic acid
This protocol provides a general procedure for the recrystallization of 3-Methyl-1H-pyrazole-4-carboxylic acid using a mixed solvent system.
-
Dissolution: Place the crude 3-Methyl-1H-pyrazole-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot alcohol (e.g., ethanol, isopropanol) and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few more drops of the hot alcohol until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold mixture of the alcohol and water used for recrystallization to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.
Protocol 2: Column Chromatography of 3-Methyl-1H-pyrazole-4-carboxylic acid
This protocol describes a method for the purification of 3-Methyl-1H-pyrazole-4-carboxylic acid using silica gel column chromatography.
-
TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid to the eluent to improve the spot shape. The ideal Rf value for your compound should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified 3-Methyl-1H-pyrazole-4-carboxylic acid. Further dry the product under high vacuum.
| Solvent System Component | Purpose in Chromatography | Considerations |
| Hexane/Ethyl Acetate | Primary eluent for adjusting polarity | A good starting point for many organic compounds. |
| Dichloromethane/Methanol | For more polar compounds | Methanol percentage should generally be kept below 10% to avoid dissolving the silica gel.[9] |
| Acetic Acid (0.1-1%) | Suppresses ionization of the carboxylic acid | Improves peak shape and reduces tailing.[4] |
| Triethylamine (1-2%) | Deactivates acidic sites on silica | Useful if the pyrazole is strongly retained.[2] |
Visualizations
Caption: A typical purification workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid.
Caption: Decision-making tree for troubleshooting recrystallization issues.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. lookchem.com [lookchem.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Substituted Pyrazoles
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs. However, the synthesis of unsymmetrically substituted pyrazoles is frequently plagued by a critical challenge: a lack of regioselectivity. The reaction of an unsymmetrical precursor, such as a 1,3-dicarbonyl compound, with a substituted hydrazine can lead to a mixture of two constitutional isomers. As these regioisomers often exhibit dramatically different pharmacological activities and physicochemical properties, controlling the reaction to yield a single, desired isomer is paramount for efficient and cost-effective drug discovery.[1]
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions to help you navigate and master the control of regioselectivity in your pyrazole synthesis campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered in the laboratory, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Q1: My reaction of methylhydrazine with 1-phenyl-1,3-butanedione in ethanol is yielding a nearly 1:1 mixture of 1,3-dimethyl-5-phenyl-1H-pyrazole and 1,5-dimethyl-3-phenyl-1H-pyrazole. How can I selectively synthesize the 1,5-dimethyl-3-phenyl isomer?
A1: This is a classic regioselectivity challenge where the electronic and steric differences between the two carbonyl groups (acetyl and benzoyl) are insufficient to direct the reaction cleanly under standard protic solvent conditions. The key is to modify the reaction environment to amplify the subtle differences in carbonyl reactivity.
Probable Cause: In ethanol, the reaction mechanism can proceed through multiple competing pathways. Ethanol, being a protic and nucleophilic solvent, can participate in the reaction, leveling the reactivity of the two carbonyls and leading to poor selectivity.[2]
Recommended Solution: Switch to a Non-Nucleophilic, Hydrogen-Bond-Donating Solvent.
The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) , has been demonstrated to dramatically improve regioselectivity.[2]
Causality:
-
Enhanced Electrophilicity: HFIP and TFE are strong hydrogen-bond donors but poor nucleophiles. They activate the carbonyl groups by hydrogen bonding, increasing their electrophilicity without competing with the hydrazine nucleophile.
-
No Hemiketal Formation: Unlike ethanol, which can form a hemiketal adduct with the more reactive carbonyl and complicate the reaction pathway, HFIP and TFE do not form such adducts.[2] This ensures that the intrinsic reactivity of the carbonyls dictates the outcome.
-
Mechanism of Control: The initial attack of methylhydrazine will occur at the more electrophilic carbonyl. In 1-phenyl-1,3-butanedione, the benzoyl carbonyl is generally more sterically hindered but electronically deactivated by the phenyl ring's resonance. The acetyl carbonyl is less hindered and more electrophilic. The more nucleophilic nitrogen of methylhydrazine (-NH2) will preferentially attack this acetyl carbonyl. Subsequent cyclization and dehydration lead to the desired 1,5-dimethyl-3-phenyl-1H-pyrazole as the major product. Using HFIP enhances this intrinsic preference.
See Protocol 1 for a detailed experimental procedure.
Q2: I am trying to synthesize a 3-trifluoromethyl pyrazole derivative from 1,1,1-trifluoro-2,4-pentanedione, but the reaction with phenylhydrazine is giving me the 5-trifluoromethyl isomer as the major product. What is directing this outcome?
A2: This outcome is expected and is a direct consequence of the powerful electronic effect exerted by the trifluoromethyl (-CF₃) group.
Probable Cause: The -CF₃ group is an extremely potent electron-withdrawing group. This effect is transmitted inductively to the adjacent carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack compared to the other carbonyl carbon (adjacent to the methyl group).
Scientific Rationale: The Knorr pyrazole synthesis is typically initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[3][4] In monosubstituted hydrazines like phenylhydrazine, the terminal -NH₂ group is more nucleophilic. This more nucleophilic nitrogen will attack the more electrophilic carbon.
-
Step 1 (Attack): The -NH₂ of phenylhydrazine attacks the carbonyl carbon adjacent to the -CF₃ group.
-
Step 2 (Cyclization): The other nitrogen atom (-NHPh) then attacks the remaining carbonyl group.
-
Step 3 (Dehydration): Elimination of two molecules of water yields the final pyrazole.
This sequence places the phenyl group on the nitrogen at position 1 and the trifluoromethyl group at position 5 of the pyrazole ring.
To obtain the 3-trifluoromethyl isomer, you must consider an alternative strategy, as the Knorr condensation with this diketone is electronically biased against your desired product. Consider strategies like [3+2] cycloaddition of a trifluoromethyl-containing diazo compound with an appropriate alkyne.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with a monosubstituted hydrazine) is primarily governed by a combination of two factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. The initial attack of the more nucleophilic nitrogen of the hydrazine will occur preferentially at the more electron-deficient carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase electrophilicity, while electron-donating groups (e.g., -OCH₃, alkyl groups) decrease it.[1][4]
-
Steric Effects: The steric hindrance around the carbonyl groups. Bulky substituents on the dicarbonyl compound or on the hydrazine can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl.[4][7]
Often, these two effects compete. The final product ratio depends on which effect is dominant under the chosen reaction conditions (solvent, temperature, pH).
Q2: How does the choice of solvent impact the regioisomeric ratio?
A2: The solvent plays a critical role and can often be the most effective tool for controlling regioselectivity.
-
Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These are the traditional solvents. They can act as hydrogen-bond donors to activate carbonyls but can also act as nucleophiles, potentially leveling reactivity and leading to poor selectivity. Protic polar solvents are known to favor the pyrazole formation over Michael addition intermediates in related syntheses.[8]
-
Aprotic Polar Solvents (e.g., THF, DMF, CH₂Cl₂): These solvents are less likely to interfere via nucleophilic pathways. The outcome in these solvents is often a more direct reflection of the substrate's intrinsic electronic and steric properties.
-
Non-Nucleophilic Fluorinated Alcohols (e.g., HFIP, TFE): As detailed in the troubleshooting section, these solvents are "specialty" choices for enhancing regioselectivity. They activate the carbonyls via strong hydrogen bonding without nucleophilic interference, amplifying the inherent reactivity differences between the two carbonyl sites and leading to cleaner reactions with a higher preference for a single isomer.[2]
Data Summary: Effect of Solvent on Regioselectivity
The following table illustrates the dramatic effect of solvent choice on the reaction of methylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione.
| Solvent | Ratio (5-CF₃ Isomer : 3-CF₃ Isomer) | Reaction Yield (%) | Reference |
| Ethanol (EtOH) | 1 : 1.5 | 95% | [2] |
| Toluene | No Reaction | 0% | [8] |
| Dichloromethane (CH₂Cl₂) | 1 : 2.3 | 95% | [2] |
| 2,2,2-Trifluoroethanol (TFE) | > 20 : 1 | 98% | [2] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 20 : 1 | 99% | [2] |
Visual Guides & Workflows
Decision Workflow for Regioselective Pyrazole Synthesis
This diagram provides a logical pathway for selecting an appropriate synthetic strategy.
Caption: Decision workflow for choosing a pyrazole synthesis method.
Mechanism: Electronic Directing Effects
This diagram illustrates how an electron-withdrawing group (EWG) directs the initial nucleophilic attack.
Caption: EWG makes the adjacent carbonyl carbon more electrophilic.
Key Experimental Protocols
Protocol 1: Regioselective Knorr Condensation using HFIP
This protocol details a general procedure for favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3-0.5 M solution)
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3 mL).
-
To this clear solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator. Caution: HFIP is volatile and corrosive; ensure your vacuum setup is appropriate.
-
The crude residue will contain the desired pyrazole as the major product.
-
Purify the product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to isolate the pure major regioisomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry. 1D NOESY experiments can be invaluable for unambiguously assigning the regiochemistry.[3]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. Retrieved from [Link]
-
Ball, L. T., et al. (2025). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Retrieved from [Link]
-
Rossi, D., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5940. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3743. Retrieved from [Link]
-
Li, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(14), 5293–5301. Retrieved from [Link]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. Retrieved from [Link]
-
Wang, X., et al. (2020). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 25(1), 198. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 85, 30-39. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Retrieved from [Link]
-
Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2854. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 8. Organic Syntheses Procedure [orgsyn.org]
scale-up challenges for the production of 3-Methyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the production of 3-Methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and robust process.
I. Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.
Q1: What is the most common and scalable synthetic route for 3-Methyl-1H-pyrazole-4-carboxylic acid?
A1: The most prevalent and industrially viable method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For this specific target, the reaction is typically between ethyl 2-formylacetoacetate (or a related derivative) and hydrazine. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This route is favored for its use of readily available and cost-effective starting materials.
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up of the condensation reaction?
A2: The key CPPs for the cyclocondensation step are:
-
Temperature: The initial reaction between hydrazine and the dicarbonyl compound can be exothermic.[2] On a large scale, this heat must be managed effectively to prevent runaway reactions and the formation of impurities. Controlled addition of the hydrazine at a monitored temperature is critical.
-
Reaction Time: Incomplete reactions can complicate downstream processing. The reaction should be monitored by a suitable analytical method (e.g., HPLC, TLC) to ensure it has reached completion before proceeding to the work-up.
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the stability of the intermediate, potentially affecting regioselectivity and yield.[3][4]
Q3: How does the choice of solvent impact the reaction and purification?
A3: Solvent selection is paramount. An ideal solvent should:
-
Effectively dissolve the starting materials.
-
Facilitate heat transfer.
-
Allow for easy product isolation. Ethanol is commonly used at the lab scale, but for larger scales, solvents like isopropanol, toluene, or methyl tert-butyl ether (MTBE) might be considered based on safety, cost, and environmental profiles. For purification, the solvent system for recrystallization must be carefully chosen to ensure high recovery of the product with excellent purity, often involving a solvent/anti-solvent combination.
Q4: What are the typical impurities, and how can they be controlled?
A4: The primary impurity of concern is the regioisomer, 5-methyl-1H-pyrazole-4-carboxylic acid.[1][4] Its formation is governed by the initial nucleophilic attack of hydrazine on the dicarbonyl compound.[3] Controlling the reaction temperature and the rate of addition can help maximize the formation of the desired 3-methyl isomer. Other potential impurities include unreacted starting materials and byproducts from side reactions. Effective purification, typically through recrystallization, is essential to remove these.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for issues commonly encountered during scale-up.
Problem 1: Low Reaction Yield
Symptoms:
-
The isolated product mass is significantly lower than the theoretical maximum.
-
In-process controls (e.g., HPLC) show a large amount of unreacted starting material or multiple unknown byproducts.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | Solution: Increase reaction time or moderately increase the temperature. Monitor progress via HPLC until starting material consumption plateaus.Rationale: Chemical reactions slow down as reactant concentrations decrease. Extending the time or providing more thermal energy can drive the reaction to completion. |
| Poor Temperature Control | Solution: Ensure adequate reactor cooling and implement a controlled, slow addition of the hydrazine solution. Use a reaction calorimeter to study the exotherm on a small scale before proceeding to pilot scale.Rationale: An uncontrolled exotherm can lead to the degradation of reactants, intermediates, or the final product, directly impacting the yield. |
| Product Loss During Work-up/Isolation | Solution: Optimize the pH for the final product precipitation. The carboxylic acid is soluble at high pH (as a salt) and will precipitate in acidic conditions. Determine the optimal pH for maximum precipitation. Perform a mass balance to track product through extraction and isolation steps.Rationale: The solubility of pyrazole carboxylic acids is highly pH-dependent. Failure to adjust to the isoelectric point during precipitation will leave a significant portion of the product dissolved in the mother liquor. |
Problem 2: High Levels of Regioisomer Impurity
Symptoms:
-
NMR or HPLC analysis shows a significant peak corresponding to the 5-methyl-1H-pyrazole-4-carboxylic acid isomer.
-
Difficulty in purifying the final product to the required specification (>98%).
| Probable Cause | Proposed Solution & Scientific Rationale |
| Poor Regioselectivity | Solution: Carefully control the temperature during hydrazine addition, keeping it as low as feasible for the reaction to proceed. Investigate the effect of solvent; fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some pyrazole syntheses.Rationale: The formation of the two regioisomers is a kinetically controlled process.[3] Lower temperatures and specific solvent interactions can enhance the electronic and steric factors that favor the nucleophilic attack at the desired carbonyl group, leading to the 3-methyl isomer.[4] |
| Ineffective Purification | Solution: Develop a robust recrystallization protocol. This may involve screening various solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane). Seeding the solution with pure crystals of the desired isomer can also promote its selective crystallization.Rationale: Isomers often have slightly different solubilities. A well-designed crystallization process can exploit these differences to selectively precipitate the desired product, leaving the more soluble isomer in the mother liquor. |
Problem 3: Product Fails to Crystallize or "Oils Out"
Symptoms:
-
During cooling for crystallization, the product separates as a liquid or sticky solid instead of a filterable crystalline material.
-
The isolated solid is amorphous or difficult to handle and dry.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Supersaturation is too High | Solution: Reduce the cooling rate. A slower, controlled cooling profile allows crystals to nucleate and grow in an orderly fashion. Also, consider reducing the initial concentration of the product in the solvent.Rationale: When a solution is cooled too quickly, the system moves deep into the metastable zone of the solubility curve, where spontaneous nucleation is rapid and disordered, often leading to the formation of an oil or amorphous solid. |
| Presence of Impurities | Solution: Perform a pre-purification step, such as a charcoal treatment or a wash of the organic solution, to remove colored or polar impurities. Ensure the starting materials are of high purity.[5]Rationale: Impurities can inhibit crystal nucleation and growth by adsorbing onto the crystal surfaces, disrupting the formation of a well-ordered lattice. |
| Incorrect Solvent System | Solution: Screen for a new crystallization solvent or use an anti-solvent. An anti-solvent, in which the product is insoluble, can be slowly added to the product solution to induce crystallization.Rationale: The ideal crystallization solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures. If such a single solvent cannot be found, an anti-solvent system provides an alternative way to control and reduce solubility. |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate
Safety Note: Hydrazine is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Reactor Setup: Charge a clean, dry, jacketed reactor with ethanol (5 volumes based on the limiting reagent). Begin agitation and cool the vessel to 0-5 °C.
-
Reagent Charge: To the cooled ethanol, add ethyl 2-formylacetoacetate (1.0 eq).
-
Hydrazine Addition: Slowly add a solution of hydrazine hydrate (1.05 eq) in ethanol (2 volumes) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using HPLC or TLC.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to approximately half its original volume. Add water (5 volumes) to precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour at 0-5 °C, then filter the solid. Wash the filter cake with cold water and dry under vacuum to yield the ethyl ester.
Protocol 2: Hydrolysis to 3-Methyl-1H-pyrazole-4-carboxylic acid
-
Setup: Charge the reactor with the ethyl ester (1.0 eq) and a 10% aqueous solution of sodium hydroxide (2.5 eq).[6]
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.[6]
-
Monitoring: Monitor the hydrolysis by HPLC until the ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly acidify with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Isolation: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the product, wash the cake with cold water until the filtrate is neutral, and then dry under vacuum at 50-60 °C.
Visualization of the Scale-Up Workflow
Caption: A typical workflow for the synthesis and purification of 3-Methyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 148. Available at: [Link]
-
Llamas-Saiz, A. L., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry, 18(6), 489-497. Available at: [Link]
-
Cervera, M., et al. (2004). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 69(22), 7453-7458. Available at: [Link]
-
Foces-Foces, C., et al. (2006). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 55(1-2), 147-154. Available at: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available at: [Link]
-
MDPI. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(7), 1109. Available at: [Link]
-
Semantic Scholar. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Available at: [Link]
-
Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section E: Crystallographic Communications, 75(5), 652-658. Available at: [Link]
-
Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Available at: [Link]
-
National Institutes of Health. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 14(1), 1-21. Available at: [Link]
-
MDPI. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2018(4), M1016. Available at: [Link]
-
Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Structural Chemistry, 64(6), 1183-1191. Available at: [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. Available at: [Link]
-
ResearchGate. (2002). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Available at: [Link]
- Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(31), 4440-4456. Available at: [Link]
-
Royal Society of Chemistry. (2020). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 10(46), 27601-27608. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(16), 3329-3345. Available at: [Link]
-
National Institutes of Health. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. Available at: [Link]
-
GalChimia. (2020). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide for Researchers: 3-Methyl-1H-pyrazole-4-carboxylic acid vs. 5-Methyl-1H-pyrazole-4-carboxylic acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are cornerstones in medicinal chemistry, serving as crucial scaffolds for a multitude of bioactive compounds. Among these, the regioisomeric 3-Methyl-1H-pyrazole-4-carboxylic acid and 5-Methyl-1H-pyrazole-4-carboxylic acid are pivotal intermediates. Although structurally similar, the differential placement of the methyl group profoundly influences their electronic and steric properties, leading to distinct reactivity profiles. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for synthetic strategy and drug design.
Introduction: The Subtle Power of Isomerism in Pyrazole Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its derivatives exhibit a broad spectrum of biological activities. The seemingly minor variation in the position of a methyl group, from position 3 to 5 on the pyrazole ring of the parent 4-carboxylic acid, introduces significant changes in the molecule's behavior. Understanding these nuances is critical for optimizing reaction conditions, controlling regioselectivity, and ultimately, for the efficient synthesis of target molecules.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between 3-Methyl-1H-pyrazole-4-carboxylic acid and 5-Methyl-1H-pyrazole-4-carboxylic acid lies in the spatial relationship between the methyl group, the carboxylic acid, and the two ring nitrogens. This seemingly small change has significant implications for the electronic distribution and steric hindrance around the reactive centers of the molecules.
| Property | 3-Methyl-1H-pyrazole-4-carboxylic acid | 5-Methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 10257-55-3 | 39091-00-6 |
| Molecular Formula | C5H6N2O2 | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol | 126.11 g/mol |
| Structure |
In the 3-methyl isomer, the methyl group is adjacent to the N2 nitrogen and in closer proximity to the carboxylic acid function. In contrast, the 5-methyl isomer has the methyl group adjacent to the N1 nitrogen. These structural distinctions are the root of their differential reactivity.
Comparative Reactivity Analysis
The reactivity of these isomers is primarily dictated by a complex interplay of electronic and steric effects.[2]
Esterification and Amidation: A Matter of Steric Hindrance
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. While both isomers undergo these reactions readily, the kinetics can be influenced by steric hindrance.
Experimental Protocol: Comparative Fischer Esterification
This protocol outlines a method to compare the esterification rates of the two isomers.
Objective: To determine the relative rate of esterification of 3-Methyl-1H-pyrazole-4-carboxylic acid and 5-Methyl-1H-pyrazole-4-carboxylic acid with methanol under acidic catalysis.
Materials:
-
3-Methyl-1H-pyrazole-4-carboxylic acid
-
5-Methyl-1H-pyrazole-4-carboxylic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalyst)
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve a precise amount (e.g., 1 mmol) of each pyrazole isomer in a large excess of anhydrous methanol (e.g., 10 mL). Add a known amount of the internal standard to each vessel.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to each reaction mixture.
-
Reaction and Sampling: Heat the reactions to a constant temperature (e.g., 60 °C) with stirring. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., saturated sodium bicarbonate solution).
-
Analysis: Analyze the quenched samples by GC-MS to determine the ratio of the ester product to the internal standard.
-
Data Interpretation: Plot the product-to-internal standard ratio against time for both isomers. The initial slope of these plots will give a relative measure of the reaction rates.
Expected Outcome: Due to the closer proximity of the methyl group to the carboxylic acid in the 3-methyl isomer, it is anticipated to exhibit a slightly slower rate of esterification due to increased steric hindrance around the reaction center compared to the 5-methyl isomer.
Caption: Fischer Esterification Mechanism.[3]
N-Alkylation: The Regioselectivity Challenge
N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers.[4][5] The position of the methyl group plays a crucial role in directing the incoming electrophile to either the N1 or N2 nitrogen.
-
3-Methyl-1H-pyrazole-4-carboxylic acid: The methyl group at the 3-position sterically hinders the adjacent N2 nitrogen. This generally leads to a higher preference for alkylation at the less hindered N1 position.
-
5-Methyl-1H-pyrazole-4-carboxylic acid: In this isomer, the methyl group is at the 5-position, adjacent to the N1 nitrogen. While N1 is generally more nucleophilic, the steric bulk of the methyl group can influence the N1/N2 alkylation ratio, though typically N1-alkylation still predominates.
Experimental Workflow: Comparative N-Alkylation
References
A Comparative Guide to the Antifungal Activity of Pyrazole Carboxamide Derivatives
The ever-present challenge of fungal resistance to existing treatments necessitates a continuous search for novel antifungal agents with improved efficacy and novel mechanisms of action. Among the most promising classes of compounds to emerge in recent years are the pyrazole carboxamide derivatives. This guide provides a comprehensive comparison of the antifungal activity of various pyrazole carboxamide derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
Introduction: The Rise of Pyrazole Carboxamides as Potent Antifungals
Pyrazole carboxamide derivatives have garnered significant attention in both agricultural and medicinal chemistry due to their broad spectrum of biological activities.[1] A key driver of their success as fungicides is their well-defined mechanism of action: the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[2][3][4] This targeted approach disrupts fungal metabolism, leading to potent growth inhibition. Several pyrazole carboxamide fungicides, including penthiopyrad, isopyrazam, and bixafen, have already been successfully commercialized, underscoring the therapeutic potential of this chemical scaffold.[1]
This guide will delve into the structure-activity relationships of these compounds, present comparative data on their antifungal efficacy against various fungal pathogens, and provide detailed experimental protocols for their evaluation.
Comparative Antifungal Activity of Pyrazole Carboxamide Derivatives
The antifungal efficacy of pyrazole carboxamide derivatives is typically quantified by the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The following table summarizes the in vitro antifungal activity of several novel pyrazole carboxamide derivatives against various phytopathogenic fungi, benchmarked against established commercial fungicides.
| Compound/Derivative | Fungal Species | EC₅₀ (mg/L) | IC₅₀ (µM) | Commercial Comparator(s) | Reference |
| SCU3038 | Rhizoctonia solani | 0.016 | - | Fluxapyroxad (0.033) | [2] |
| SCU3038 (in vivo) | Rhizoctonia solani | 0.95 | - | Fluxapyroxad (2.29), Thifluzamide (1.88) | [2] |
| Compound 1c | Rhizoctonia solani | 0.005 | - | Fluxapyroxad (0.033) | [4] |
| Compound 1c | Succinate Dehydrogenase | - | - | Fluxapyroxad (IC₅₀ = 0.037 mg/L) | [4] |
| Compound E1 | Rhizoctonia solani | 1.1 | 3.3 | Boscalid (2.2) | [3][5] |
| Compound 6i | Valsa mali | 1.77 | - | Boscalid (9.19) | [6] |
| Compound 19i | Valsa mali | 1.97 | - | Boscalid (9.19) | [6] |
| Compound 23i | Rhizoctonia solani | 3.79 | - | - | [6] |
| Compound 7d | Rhizoctonia solani | 0.046 | 3.293 | Boscalid (0.741), Fluxapyroxad (0.103) | [7] |
| Compound 12b | Rhizoctonia solani | 0.046 | - | Boscalid (0.741), Fluxapyroxad (0.103) | [7][8] |
| Compound 9ac | Rhizoctonia cerealis | 1.1-4.9 | - | Thifluzamide (23.1) | [9] |
| Compound 9cd | Sclerotinia sclerotiorum | 0.8 | - | Thifluzamide (4.9) | [9] |
| SCU2028 | Rhizoctonia solani | 0.022 | - | Thifluzamide | [10][11] |
| Compound 7ai | Rhizoctonia solani | 0.37 µg/mL | - | Carbendazol (1.00 µg/mL) | |
| Compound B8 | Sclerotinia sclerotiorum | - | - | - | [12] |
| Compound U12 (in vivo) | Sclerotinia sclerotiorum | 80.6% inhibition at 200 µg/mL | - | Pydiflumetofen (82.4%) | [13] |
| Compound U22 (in vivo) | Sclerotinia sclerotiorum | 89.9% inhibition at 200 µg/mL | - | Pydiflumetofen (82.4%) | [13] |
Mechanism of Action: Targeting Fungal Respiration
The primary antifungal mechanism of many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][10][11] By binding to the ubiquinone-binding site of the SDH enzyme, these compounds block the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which is essential for fungal growth and survival.[2][14]
Molecular docking studies have revealed that these derivatives can interact with key amino acid residues within the SDH active site, such as tryptophan and tyrosine, through hydrogen bonding and other non-covalent interactions.[6][7][14] This targeted inhibition is a hallmark of their efficacy.
However, it is noteworthy that not all pyrazole carboxamide derivatives exclusively target SDH. Some studies suggest alternative mechanisms, such as the induction of reactive oxygen species (ROS) and disruption of cell membrane integrity.[12] For instance, compound B8 was found to cause severe lipid peroxidation and leakage of cellular contents in Sclerotinia sclerotiorum.[12]
Below is a diagram illustrating the primary mechanism of action of SDH-inhibiting pyrazole carboxamides.
Caption: Mechanism of action of pyrazole carboxamide derivatives as SDH inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of antifungal pyrazole carboxamide derivatives.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This method is widely used to determine the EC₅₀ values of antifungal compounds against mycelial fungi.[1]
1. Preparation of Fungal Cultures:
- The test fungi (e.g., Rhizoctonia solani, Alternaria porri) are cultured on potato dextrose agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain fresh, actively growing mycelium.
2. Preparation of Test Compound Solutions:
- The pyrazole carboxamide derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- A series of dilutions are prepared from the stock solution to achieve the desired final concentrations for testing.
3. Assay Procedure:
- An appropriate volume of the test compound solution is added to molten PDA medium to achieve the final test concentrations. The final concentration of the solvent should be kept constant across all treatments and should not inhibit fungal growth.
- The amended PDA is poured into sterile Petri dishes.
- A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each PDA plate.
- A plate containing only the solvent serves as the negative control, and a plate with a known commercial fungicide (e.g., carbendazol) can be used as a positive control.[1]
- The plates are incubated at 25 ± 1 °C until the mycelial growth in the negative control plate reaches approximately two-thirds of the plate diameter.
4. Data Analysis:
- The diameter of the fungal colony is measured in two perpendicular directions.
- The percentage of mycelial growth inhibition is calculated using the following formula:
- Inhibition (%) = [(dc - dt) / dc] × 100
- Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
- The EC₅₀ value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Succinate Dehydrogenase (SDH) Enzyme Activity Assay
This assay directly measures the inhibitory effect of the compounds on the target enzyme.[4][7]
1. Isolation of Mitochondria:
- Fungal mycelia are harvested, washed, and homogenized in an extraction buffer.
- The homogenate is centrifuged at a low speed to remove cell debris.
- The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The mitochondrial pellet is resuspended in a suitable buffer.
2. Enzyme Activity Measurement:
- The reaction mixture contains the isolated mitochondria, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone).
- The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.
- The reaction is initiated by the addition of the substrate.
- The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of the reaction is proportional to the SDH activity.
3. Data Analysis:
- The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Below is a workflow diagram for the evaluation of antifungal pyrazole carboxamides.
Caption: Experimental workflow for the evaluation of pyrazole carboxamide derivatives.
Conclusion
Pyrazole carboxamide derivatives represent a highly promising class of antifungal agents with a well-established mechanism of action for many of its members. The extensive research into novel derivatives continues to yield compounds with exceptional potency, often surpassing that of commercial fungicides. The structure-activity relationships of these compounds are complex, with subtle modifications to the pyrazole ring, the carboxamide linker, and the N-phenyl substituent leading to significant changes in antifungal activity and spectrum. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of this important class of molecules in the fight against fungal pathogens.
References
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
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Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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A Comparative Structural Analysis: 3-Methyl-1H-pyrazole-4-carboxylic acid vs. Pyrazole-3-carboxylic acid
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents.[1][2] Its derivatives are lauded for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Subtle modifications to the pyrazole ring can profoundly influence a molecule's physicochemical properties, and in turn, its biological activity and suitability as a drug candidate. This guide provides a detailed structural and physicochemical comparison between two closely related pyrazole derivatives: 3-Methyl-1H-pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid.
This analysis will delve into the structural nuances imparted by the addition of a methyl group and the positional shift of the carboxylic acid moiety. We will explore these differences through the lens of key analytical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by computational analysis of their electronic properties.
Molecular Structures at a Glance
The fundamental difference between the two molecules lies in the substitution pattern on the pyrazole ring. In 3-Methyl-1H-pyrazole-4-carboxylic acid, a methyl group at position 3 and a carboxylic acid at position 4 create a specific electronic and steric environment. In contrast, pyrazole-3-carboxylic acid features the carboxylic acid group directly at the 3-position of the unsubstituted pyrazole ring.
Figure 1: 2D representations of the molecular structures.
I. X-ray Crystallography: Unveiling the Solid-State Architecture
X-ray crystallography provides definitive proof of molecular structure and reveals crucial information about intermolecular interactions in the solid state, such as hydrogen bonding and crystal packing. These interactions are paramount in determining a compound's solubility, melting point, and stability.
Comparative Crystal Structure Analysis
-
3-Methyl-1H-pyrazole-4-carboxylic acid: The presence of the methyl group at the C3 position introduces steric bulk, which will influence the crystal packing arrangement. The carboxylic acid at C4 is available for hydrogen bonding, likely forming dimers with neighboring molecules. The N-H proton on the pyrazole ring is also a hydrogen bond donor.
-
Pyrazole-3-carboxylic acid: With the carboxylic acid at the C3 position, there is a greater potential for intramolecular hydrogen bonding between the carboxylic acid proton and the N2 nitrogen of the pyrazole ring, which could compete with intermolecular dimer formation. The absence of a substituent at C4 allows for potentially more compact crystal packing.
| Parameter | 3-Methyl-1H-pyrazole-4-carboxylic acid (Predicted) | Pyrazole-3-carboxylic acid (Predicted) |
| Dominant Intermolecular Interaction | Carboxylic acid dimer hydrogen bonding | Carboxylic acid dimer and/or intramolecular N-H...O=C hydrogen bonding |
| Crystal Packing | Potentially less dense due to methyl group steric hindrance | Potentially more compact |
| Potential for Polymorphism | High, due to flexibility in packing around the methyl group | Moderate, influenced by the balance of inter- and intramolecular hydrogen bonding |
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized protocol for obtaining single crystals of small organic molecules suitable for X-ray diffraction is as follows:
-
Purification: The compound must be of high purity (>99%). Recrystallization or column chromatography is recommended.
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. Solvents should be filtered to remove dust particles.
-
Crystallization Method:
-
Slow Evaporation: A saturated or near-saturated solution is prepared and filtered into a clean vial. The vial is loosely covered to allow for slow evaporation of the solvent over several days.[5]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility and promoting crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator.
-
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[6][7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Figure 2: A simplified workflow for single-crystal X-ray diffraction.
II. NMR Spectroscopy: Elucidating Structure in Solution
NMR spectroscopy is an indispensable tool for confirming the covalent structure of a molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Comparative ¹H and ¹³C NMR Spectral Analysis
The key differences in the NMR spectra of the two compounds will arise from the presence and position of the substituents.
-
3-Methyl-1H-pyrazole-4-carboxylic acid:
-
¹H NMR: A singlet for the methyl protons (around 2.3-2.5 ppm), a singlet for the C5 proton (downfield, likely > 7.5 ppm), and a broad singlet for the N-H proton (variable, may be > 10 ppm). The carboxylic acid proton will also be a broad singlet, typically downfield (> 12 ppm).
-
¹³C NMR: Resonances for the methyl carbon (around 10-15 ppm), the C3, C4, and C5 carbons of the pyrazole ring, and the carboxylic acid carbonyl carbon (around 165-175 ppm). The C3 and C4 carbons will be quaternary.
-
-
Pyrazole-3-carboxylic acid:
-
¹H NMR: Two coupled signals for the C4 and C5 protons (doublets or multiplets, likely in the 6.5-8.0 ppm range), and a broad singlet for the N-H proton. The carboxylic acid proton will be a broad downfield singlet.
-
¹³C NMR: Resonances for the C3, C4, and C5 carbons of the pyrazole ring and the carboxylic acid carbonyl carbon. The C3 carbon will be quaternary, while C4 and C5 will be methine carbons.
-
| Feature | 3-Methyl-1H-pyrazole-4-carboxylic acid (Predicted) | Pyrazole-3-carboxylic acid (Predicted) |
| ¹H NMR: Methyl Signal | Singlet, ~2.3-2.5 ppm | Absent |
| ¹H NMR: Pyrazole Ring Protons | One singlet (C5-H) | Two coupled signals (C4-H, C5-H) |
| ¹³C NMR: Quaternary Carbons | C3, C4, Carbonyl | C3, Carbonyl |
| ¹³C NMR: Methyl Signal | Present, ~10-15 ppm | Absent |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable N-H and O-H protons.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize parameters such as spectral width, acquisition time, and relaxation delay.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
III. FTIR Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Comparative FTIR Spectral Analysis
The most informative region in the FTIR spectra for these compounds will be the absorptions associated with the carboxylic acid and the pyrazole ring.
-
Carboxylic Acid Vibrations:
-
O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[8][9] This feature is expected in both molecules.
-
C=O Stretch: A strong, sharp absorption between 1680-1720 cm⁻¹.[8][10] The exact position can be influenced by conjugation and hydrogen bonding. The electronic effect of the methyl group in 3-methyl-1H-pyrazole-4-carboxylic acid might cause a slight shift in this band compared to pyrazole-3-carboxylic acid.
-
-
Pyrazole Ring Vibrations:
-
N-H Stretch: A broad band typically in the 3100-3500 cm⁻¹ region, often overlapping with the O-H stretch.
-
C=N and C=C Stretches: Absorptions in the 1400-1650 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.
-
| Vibrational Mode | 3-Methyl-1H-pyrazole-4-carboxylic acid (Predicted Wavenumber, cm⁻¹) | Pyrazole-3-carboxylic acid (Predicted Wavenumber, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (very broad) | ~2500-3300 (very broad) |
| C=O Stretch (Carboxylic Acid) | ~1680-1720 (strong) | ~1680-1720 (strong) |
| N-H Stretch | ~3100-3500 (broad, may be obscured) | ~3100-3500 (broad, may be obscured) |
| C-H Stretch (Methyl) | ~2850-3000 (weak to medium) | Absent |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.
-
Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
IV. Computational Chemistry: Insights into Electronic Properties
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of molecules, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).[11][12]
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the electron density distribution. For both molecules, the most negative potential (red) will be localized around the oxygen atoms of the carboxylic acid, indicating their nucleophilic character. The most positive potential (blue) will be on the acidic protons (N-H and O-H). The methyl group in 3-methyl-1H-pyrazole-4-carboxylic acid is an electron-donating group, which will slightly increase the electron density on the pyrazole ring compared to the unsubstituted ring in pyrazole-3-carboxylic acid.
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[13] The electron-donating methyl group in 3-methyl-1H-pyrazole-4-carboxylic acid is expected to raise the energy of the HOMO, likely resulting in a slightly smaller HOMO-LUMO gap compared to pyrazole-3-carboxylic acid. This suggests that the methylated derivative may be more reactive.
| Parameter | 3-Methyl-1H-pyrazole-4-carboxylic acid (Predicted) | Pyrazole-3-carboxylic acid (Predicted) |
| HOMO Energy | Higher (less negative) | Lower (more negative) |
| LUMO Energy | Similar | Similar |
| HOMO-LUMO Gap | Smaller | Larger |
| Reactivity | Potentially more reactive | Potentially less reactive |
Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of each molecule is built and its geometry is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).
-
Property Calculation: Single-point energy calculations are performed on the optimized geometries to compute the molecular orbitals (HOMO and LUMO) and the electrostatic potential.
-
Visualization: The results are visualized using molecular modeling software to generate ESP maps and orbital plots.
Figure 3: A simplified workflow for DFT calculations.
Conclusion and Outlook
The structural comparison of 3-Methyl-1H-pyrazole-4-carboxylic acid and pyrazole-3-carboxylic acid reveals significant differences stemming from the presence and position of the methyl and carboxylic acid groups. The methyl group in the former introduces steric bulk and acts as an electron-donating group, influencing crystal packing, NMR chemical shifts, and electronic properties. The positional isomerism of the carboxylic acid group alters the potential for intramolecular hydrogen bonding and the substitution pattern of the pyrazole ring, which is clearly distinguishable by NMR spectroscopy.
These seemingly minor structural modifications can have a cascading effect on a molecule's properties, from its solid-state behavior to its reactivity and, ultimately, its interaction with biological targets. For drug development professionals, a thorough understanding of these structure-property relationships, guided by the analytical and computational techniques outlined in this guide, is essential for the rational design of new pyrazole-based therapeutic agents. The synthesis and direct comparative analysis of these and other substituted pyrazole carboxylic acids would be a valuable endeavor to further quantify these structural effects.[14]
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A Comprehensive Guide to the Validation of HPLC Methods for Pyrazole Carboxylic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Pyrazole carboxylic acids, a key scaffold in many pharmaceutical compounds, demand robust and reliable analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose. However, a developed HPLC method is only as reliable as its validation. This guide provides an in-depth, scientifically grounded approach to validating an HPLC method for the quantification of pyrazole carboxylic acid, moving beyond a simple checklist to explain the causality behind each experimental choice.
This guide is structured to provide a logical workflow, from establishing the method's specificity to ensuring its long-term robustness. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1)[1][2][3][4], and the recently revised Q2(R2)[5][6], providing practical insights and experimental protocols.
The Foundational Principle: A Self-Validating System
Every protocol described herein is designed to be part of a self-validating system. This means that the successful execution of each validation step provides confidence in the method's performance and its suitability for its intended purpose[7]. The overall validation process can be visualized as a series of interconnected stages, each building upon the last to create a comprehensive picture of the method's capabilities.
Caption: Overall workflow for HPLC method validation.
Specificity: Ensuring the Method's Discriminatory Power
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[8]. For a stability-indicating method, which is crucial in drug development, forced degradation studies are an integral part of demonstrating specificity[9][10][11].
Experimental Protocol: Forced Degradation Studies
The goal is to generate potential degradation products to challenge the analytical method's ability to separate the main pyrazole carboxylic acid peak from any degradants[10][12]. The generally accepted range for degradation is 5-20% of the active ingredient[13].
-
Prepare Stock Solutions: Prepare a stock solution of the pyrazole carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Subject to Stress Conditions: Expose the stock solution to a variety of stress conditions. A control sample, protected from stress, should be analyzed in parallel.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60°C for a specified time. At time points, withdraw an aliquot, neutralize with 0.1 N NaOH, dilute, and analyze.[13]
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH and heat at 60°C. At time points, withdraw an aliquot, neutralize with 0.1 N HCl, dilute, and analyze.[13]
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and store at room temperature. At time points, withdraw an aliquot, dilute, and analyze.[13]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).[13]
-
Photolytic Degradation: Expose the stock solution to a light source providing a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[13]
-
-
HPLC Analysis: Analyze the stressed samples by HPLC. The chromatograms should be evaluated for the resolution between the parent peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure the homogeneity of the parent peak.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity and Range Assessment
-
Prepare a Series of Standards: From a stock solution of pyrazole carboxylic acid, prepare a series of at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).[14]
-
Inject and Record Peak Areas: Inject each standard in triplicate and record the peak area.
-
Construct a Calibration Curve: Plot the mean peak area against the corresponding concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
| Parameter | Acceptance Criteria | Example Data |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 150.3 |
| Slope | Non-zero | 45890.2 |
Accuracy: How Close to the True Value?
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the recovery is calculated.[8]
Experimental Protocol: Accuracy by Recovery Studies
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pyrazole carboxylic acid into a blank matrix. Prepare each level in triplicate.
-
Analyze and Calculate Recovery: Analyze the spiked samples and calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
| Concentration Level | Acceptance Criteria (% Recovery) | Example Mean Recovery (%) |
| 80% | 98.0 - 102.0 | 99.5 |
| 100% | 98.0 - 102.0 | 100.2 |
| 120% | 98.0 - 102.0 | 99.8 |
Precision: Measuring the Method's Consistency
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]
Experimental Protocol: Precision Assessment
-
Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each) on the same day, by the same analyst, and on the same instrument.[4]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate Relative Standard Deviation (RSD): For both repeatability and intermediate precision, calculate the RSD of the results.
| Precision Level | Acceptance Criteria (% RSD) | Example % RSD |
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Determination of LOD and LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness: Withstanding Deliberate Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17][18]
Experimental Protocol: Robustness Testing
-
Identify Critical Parameters: Identify key method parameters that could potentially vary during routine use. For a typical HPLC method for pyrazole carboxylic acid, these may include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)[19]
-
Column temperature (e.g., ± 5°C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Vary Parameters: Systematically vary each parameter while keeping the others constant.
-
Analyze and Evaluate: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).
Caption: Key parameters to assess in robustness testing.
System Suitability
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution multiple times and evaluating parameters like retention time, peak area, tailing factor, and theoretical plates. The acceptance criteria for these parameters should be defined based on the data obtained during method validation.
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). IJSART. Retrieved January 3, 2026, from [Link]
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Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. Retrieved January 3, 2026, from [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 3, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 3, 2026, from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved January 3, 2026, from [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved January 3, 2026, from [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019, November 12). Pharmacia. Retrieved January 3, 2026, from [Link]
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multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). cipac.org. Retrieved January 3, 2026, from [Link]
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Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. (n.d.). OUCI. Retrieved January 3, 2026, from [Link]
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A Senior Application Scientist's Guide to Linker Selection in Metal-Organic Frameworks for Superior Gas Storage
In the dynamic field of materials science, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates for gas storage and separation technologies.[1][2] Their high porosity, tunable structures, and vast surface areas set them apart from traditional porous materials like zeolites and activated carbons.[1][3] The key to unlocking the full potential of MOFs lies in the rational design of their constituent parts: the metal nodes and, most critically, the organic linkers that bridge them.[1]
This guide provides a comparative analysis of organic linkers for MOF-based gas storage applications, targeting researchers, scientists, and professionals in drug development who are exploring this innovative technology. We will delve into the nuances of linker design, from the impact of functional groups to the strategic introduction of defects, all supported by experimental data and established protocols. Our focus is to provide not just a "what" but a "why," empowering you to make informed decisions in your own research and development endeavors.
The Central Role of the Organic Linker
The organic linker is far more than a simple structural connector. Its geometry, length, flexibility, and chemical functionalities dictate the resulting MOF's pore size, shape, and surface chemistry.[3][4] These characteristics, in turn, govern the material's affinity for specific gas molecules, its overall storage capacity, and its stability under operational conditions.[4] The careful selection and modification of linkers are therefore paramount in tailoring MOFs for specific gas storage applications, such as hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂) capture.
Comparative Analysis of Linker Strategies for Enhanced Gas Storage
The strategic modification of organic linkers is a powerful tool to enhance the gas storage performance of MOFs. This can be broadly categorized into two main approaches: linker functionalization and structural modification.
Linker Functionalization: Tailoring Host-Guest Interactions
Introducing specific functional groups onto the organic linker can significantly enhance the interaction between the MOF and the target gas molecules, leading to higher uptake capacities and improved selectivity.[3][5][6]
Amine groups (-NH₂) are widely employed to increase a MOF's affinity for the acidic CO₂ molecule.[3][6] The basic nature of the amine facilitates stronger interactions with CO₂, leading to enhanced adsorption. For instance, an amino-functionalized copper-based MOF (amino-Cu-MOF) synthesized with 2-aminoterephthalic acid as the linker demonstrated a significantly higher CO₂ uptake of 5.85 mmol/g at 25°C compared to its non-functionalized counterpart, Cu-BDC MOF.[3] This highlights the pivotal role of amine groups in boosting CO₂ storage capabilities.[3]
Theoretical studies have shown that functional groups like phenyl hydrogen sulfate (-OSO₃H), phenyl phosphonic acid (-OPO₃H₂), and sulfonic acid (-SO₃H) can dramatically increase the interaction strength with carbon monoxide (CO).[5] Ab initio calculations revealed that the interaction of CO with phenyl hydrogen sulfate was approximately three times stronger than with unfunctionalized benzene.[5] Grand Canonical Monte Carlo (GCMC) simulations of IRMOF-8 functionalized with these groups predicted a remarkable 60-fold increase in volumetric CO uptake at 1 bar and 298 K compared to the parent MOF.[5]
Hydroxyl (-OH) and carboxyl (-COOH) groups can also be introduced to enhance gas uptake, particularly for polar molecules.[6][7] These groups can increase the polarity of the pore surface, leading to stronger interactions with gases like CO₂.
Table 1: Comparative CO₂ and CO Uptake in Functionalized MOFs
| MOF | Linker Functional Group | Gas | Uptake Capacity | Conditions | Reference |
| amino-Cu-MOF | -NH₂ | CO₂ | 5.85 mmol/g | 25 °C | [3] |
| IRMOF-8-OSO₃H | -OSO₃H | CO | Significant increase over parent IRMOF-8 | 298 K, 1-100 bar | [5] |
| IRMOF-8-OPO₃H₂ | -OPO₃H₂ | CO | Significant increase over parent IRMOF-8 | 298 K, 1-100 bar | [5] |
| IRMOF-8-SO₃H | -SO₃H | CO | Significant increase over parent IRMOF-8 | 298 K, 1-100 bar | [5] |
Structural Modification of Linkers: Engineering the Pore Environment
Beyond functionalization, the inherent structure of the linker itself plays a crucial role in determining the gas storage properties of the resulting MOF.
The length of the organic linker directly influences the pore size of the MOF.[4] Longer linkers generally lead to larger pores and higher surface areas. However, for applications like methane storage, an optimal pore size is crucial to maximize volumetric uptake by balancing free space and adsorbent-adsorbate interactions.[8] For instance, shrinking the pore size of large-pore MOFs by using shorter acrylate-based linkers in MOF-905 resulted in a high volumetric methane working capacity of 203 cm³ cm⁻³ at 80 bar and 298 K, rivaling the benchmark material HKUST-1.[8]
The rigidity of the linker also impacts the stability and flexibility of the MOF framework. Rigid linkers tend to form more robust structures, while flexible linkers can allow for dynamic responses to gas adsorption, sometimes leading to "breathing" or "gate-opening" phenomena that can be advantageous for selective gas capture. However, linker rotation in flexible frameworks like UiO-66 can also introduce uncertainty in predicting gas diffusion and uptake properties.[9]
While a perfectly ordered crystalline structure is often the goal, the intentional or unintentional introduction of defects, such as missing linkers, can create new adsorption sites and enhance gas storage capacity.[10][11] A study on MIL-101 showed that post-synthetic modification leading to "dangling linkers" resulted in a more than 33% increase in methane uptake.[10][11] These defects can create coordinatively unsaturated metal sites and open new pockets for gas adsorption.[10][11]
Table 2: Methane Storage Performance of MOFs with Different Linker Strategies
| MOF | Linker Strategy | Methane Working Capacity (cm³ cm⁻³) | Conditions | Reference |
| MOF-905 | Shorter acrylate linker (BTAC) | 203 | 80 bar, 298 K | [8] |
| PSM-MIL-101 | Post-synthetically introduced dangling linkers | >33% increase over pristine MIL-101 | 5-35 bar | [10][11] |
Experimental Protocols: From Synthesis to Gas Sorption Analysis
The reliable comparison of MOFs relies on standardized and well-documented experimental procedures. Here, we outline the key steps for MOF synthesis and gas sorption analysis.
MOF Synthesis: A General Solvothermal Approach
Solvothermal synthesis is a widely used method for producing crystalline MOFs.[12]
Step-by-Step Protocol:
-
Precursor Solution Preparation: Dissolve the metal salt (e.g., Cu(NO₃)₂·3H₂O) and the organic linker (e.g., 1,3,5-benzenetricarboxylic acid, BTC) in a suitable solvent or solvent mixture (e.g., DMF, ethanol, and water).[12]
-
Mixing and Sealing: Combine the precursor solutions in a Teflon-lined stainless-steel autoclave or a sealed glass vial.
-
Heating: Place the sealed vessel in an oven at a specific temperature (e.g., 85-130 °C) for a defined period (e.g., 24-60 hours).[12] The optimal temperature and time will vary depending on the specific MOF being synthesized.
-
Cooling and Crystal Collection: Allow the vessel to cool to room temperature. The crystalline MOF product can then be collected by filtration or centrifugation.
-
Washing and Activation: Wash the collected crystals with a suitable solvent (e.g., DMF, ethanol) to remove unreacted starting materials and solvent molecules trapped within the pores.[13][14] Activation is a critical step to ensure the pores are accessible for gas adsorption. This is typically achieved by heating the MOF under vacuum to remove the solvent.[14][15]
Diagram: General Workflow for MOF Synthesis and Characterization
Caption: The causal relationship between linker design strategies, resulting MOF properties, and gas storage performance.
Conclusion and Future Outlook
The judicious selection and design of organic linkers are fundamental to the development of high-performance MOFs for gas storage applications. As we have demonstrated, both linker functionalization and structural modification offer powerful avenues for enhancing gas uptake and selectivity. The introduction of functional groups can tailor the chemical environment of the pores for stronger host-guest interactions, while modifications to the linker's length, rigidity, and connectivity can optimize the physical pore space.
The future of MOF design for gas storage will likely involve a combination of these strategies, potentially leveraging computational screening and machine learning to predict the performance of novel linker designs before their synthesis. [2]Furthermore, the exploration of mixed-linker systems and post-synthetic modification techniques will continue to expand the vast design space of these remarkable materials. [16]By understanding the principles outlined in this guide, researchers and scientists are better equipped to navigate this exciting field and contribute to the development of next-generation gas storage solutions.
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A computational study of CH4 storage in porous framework materials with metalated linkers: connecting the atomistic character of CH4 binding sites to usable capacity. National Center for Biotechnology Information. [Link]
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Assessing the Stability of Pyrazole-Based MOFs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for real-world applications. Among the diverse families of MOFs, those constructed from pyrazolate-based ligands have garnered significant attention for their often exceptional robustness. This guide provides an in-depth comparison of the stability of various pyrazole-based MOFs, supported by experimental data and protocols, to aid in the rational design and selection of these materials for applications ranging from catalysis to drug delivery.
The enhanced stability of pyrazolate-based MOFs can be attributed to the strong coordination bonds formed between the pyrazolate linkers and metal nodes.[1][2][3] This inherent strength often translates to superior resistance to thermal and chemical degradation compared to their carboxylate-based counterparts.[1]
Thermal Stability: Withstanding High Temperatures
Thermogravimetric analysis (TGA) is the primary technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature, revealing the point at which the framework begins to decompose. Pyrazole-based MOFs frequently exhibit high decomposition temperatures, indicating their robust nature. For instance, certain pyrazolate frameworks are stable in air at temperatures exceeding 400 °C.[4]
A comparative summary of the thermal stability of several pyrazole-based MOFs is presented in Table 1.
| MOF | Metal Center | Ligand | Decomposition Temperature (°C) | Atmosphere | Reference |
| 1 | Ni | H3BTP | 430 | Air | [4] |
| 3 | Zn | H3BTP | 510 | Air | [4] |
| PCN-300 | Cu | H4TPPP | ~300 | N/A | [1] |
| ZnBDP_X Series | Zn | Functionalized BDP | ~420 | N/A | [5] |
| NiBDP_X Series | Ni | Functionalized BDP | ~470 (amino-substituted) | N/A | [5] |
H3BTP = 1,3,5-tris(1H-pyrazol-4-yl)benzene; H4TPPP = 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin; BDP = benzenedipyrazolate
The data clearly indicates that the choice of both the metal center and the organic linker significantly influences the thermal stability of the resulting MOF. For example, the zinc-based MOF 3 shows a considerably higher decomposition temperature than its nickel-based analogue 1 .[4] Furthermore, functionalization of the pyrazole ligand can also tune the thermal properties, as seen in the amino-substituted NiBDP_X series.[5]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standardized TGA protocol is crucial for obtaining comparable thermal stability data.
-
Sample Preparation: Ensure the MOF sample is properly activated to remove any guest solvent molecules from the pores. This is typically achieved by heating the sample under vacuum.
-
Instrument Setup: Place a small amount of the activated MOF sample (typically 3-10 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Analysis Parameters:
-
Temperature Program: Ramp the temperature from ambient to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 5-10 °C/min).
-
Atmosphere: Purge the furnace with a continuous flow of a specific gas (e.g., air or nitrogen) to simulate different environmental conditions.
-
-
Data Analysis: The resulting TGA curve plots weight loss against temperature. The onset of the major weight loss step, after the initial removal of any residual solvent, is typically considered the decomposition temperature of the MOF.
Workflow for assessing MOF thermal stability using TGA.
Chemical Stability: Resisting Harsh Environments
The ability of a MOF to maintain its structural integrity upon exposure to various chemicals, particularly water, acids, and bases, is paramount for many applications. Pyrazolate-based MOFs have demonstrated remarkable chemical stability, often outperforming their carboxylate-based counterparts, especially in alkaline media.[1][2] This enhanced stability is attributed to the higher pKa of pyrazole compared to carboxylic acids, which results in stronger metal-ligand bonds.[1]
Powder X-ray diffraction (PXRD) is the key technique used to assess chemical stability. By comparing the PXRD pattern of the MOF before and after chemical treatment, any changes in crystallinity or structure can be identified. A stable MOF will retain its characteristic PXRD pattern.[6]
Table 2 summarizes the chemical stability of selected pyrazole-based MOFs under various conditions.
| MOF | Metal Center | Ligand | Conditions | Stability Outcome | Reference |
| 1 | Ni | H3BTP | Boiling aqueous solutions (pH 2 to 14) for two weeks | Stable | [4][7] |
| PFC-6 | Ni | 1,4-benzenedi(4′-pyrazolyl) | Aqueous solutions (pH 2 to 13) | Stable | [8] |
| PFC-7 | Zn | 1,4-benzenedi(4′-pyrazolyl) | Aqueous solutions (pH 2 to 13) | Stable | [8] |
| PCN-300 | Cu | H4TPPP | Aqueous solutions (pH 1 to 14) | Stable | [1][2][9] |
The exceptional stability of these materials is evident. For instance, the nickel-based MOF 1 withstands boiling in highly acidic and basic solutions for an extended period, a level of stability not commonly observed in MOFs.[4][7] Similarly, PCN-300 maintains its crystallinity across the entire pH range from 1 to 14.[1][2][9] This robustness opens up possibilities for using these MOFs in applications that involve harsh chemical environments, such as catalysis in aqueous media or drug delivery in the physiological pH range.
Experimental Protocol: Chemical Stability Assessment using PXRD
A systematic approach is necessary to reliably evaluate the chemical stability of a MOF.
-
Initial Characterization: Obtain a high-quality PXRD pattern of the as-synthesized, activated MOF to serve as a reference.
-
Chemical Treatment:
-
Immerse a known amount of the MOF powder in the desired chemical solution (e.g., aqueous solutions of varying pH, organic solvents).
-
Maintain the mixture at a specific temperature (e.g., room temperature or elevated temperatures) for a defined period (e.g., 24 hours, 1 week).
-
-
Sample Recovery:
-
Separate the MOF from the solution by centrifugation or filtration.
-
Wash the recovered solid with a suitable solvent (e.g., water or ethanol) to remove any residual treatment solution.
-
Dry the sample thoroughly, for instance, under vacuum.
-
-
Post-Treatment Analysis: Acquire a PXRD pattern of the treated MOF sample.
-
Comparison and Interpretation: Compare the PXRD pattern of the treated sample with the initial reference pattern.
-
Stable: The peak positions and relative intensities of the diffraction peaks remain unchanged.
-
Unstable: A significant loss of peak intensity, the appearance of new peaks, or a complete loss of crystallinity (amorphization) indicates framework degradation.
-
Workflow for assessing MOF chemical stability using PXRD.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of experimental conditions in stability assessments is critical for generating meaningful and reliable data. For instance, in TGA, the use of both an inert (N₂) and an oxidative (air) atmosphere provides a more complete picture of the MOF's thermal behavior, which is particularly relevant for applications in catalysis where oxidative conditions are common. The heating rate is also a key parameter; a slower rate can provide better resolution of thermal events.
The described protocols are designed to be self-validating. In the chemical stability assessment, the initial PXRD of the pristine material serves as an internal control. Any deviation from this reference pattern after treatment is a clear indicator of a structural change. Similarly, in TGA, the initial mass and the mass loss corresponding to solvent removal can be correlated with the known structure and solvent content of the MOF, providing a check on the sample's integrity before the onset of decomposition.
Conclusion and Future Outlook
Pyrazole-based MOFs represent a class of highly robust porous materials with significant potential for a wide range of applications, particularly those requiring high thermal and chemical stability. The experimental evidence clearly demonstrates their superiority in many cases over more conventional MOF families. By understanding the factors that contribute to their stability and employing rigorous and standardized assessment protocols, researchers can confidently design and select the most suitable pyrazole-based MOFs for their specific needs. As the field continues to evolve, the development of new pyrazolate linkers and the exploration of a wider range of metal nodes are expected to yield even more stable and functional materials, further expanding their application scope in challenging environments.[10]
References
- Colombo, V., Galli, S., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Chemical Science.
- [Anonymous]. Stable pyrazolate-based metal-organic frameworks for drug delivery.
- Yadav, A. K., et al. (2025). Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study.
- Kong, X.-J., Si, G.-R., He, T., & Li, J.-R. (2025).
- [Anonymous]. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society.
- [Anonymous]. Triangular Copper(II) Pyrazolate Based Metal Organic Frameworks.
- [Anonymous]. Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria.
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- [Anonymous]. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI.
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- [Anonymous]. Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review.
- [Anonymous].
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole-4-Carboxylic Acids: A Comparative Analysis
Introduction: The Central Role of Pyrazole-4-Carboxylic Acids
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of biologically active compounds, including anti-inflammatory agents, fungicides, and anticancer drugs.[1][3][4] Among pyrazole derivatives, pyrazole-4-carboxylic acids are particularly valuable building blocks. The carboxylic acid moiety at the C4 position serves as a crucial handle for further molecular elaboration, enabling the construction of complex libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
The development of efficient and versatile synthetic routes to this key intermediate is therefore of paramount importance. The choice of synthetic strategy can significantly impact yield, purity, scalability, and the accessible chemical space for substitution. This guide provides an in-depth comparison of the principal synthetic routes to pyrazole-4-carboxylic acids, offering field-proven insights into their mechanisms, advantages, and limitations to aid researchers in making informed strategic decisions.
The Classical Approach: Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis, first reported in the 1880s, remains one of the most fundamental and widely utilized methods for constructing the pyrazole core.[1][6][7] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][8] To specifically target pyrazole-4-carboxylic acids, the 1,3-dicarbonyl precursor must be appropriately substituted at the C2 position.
Mechanism and Rationale
The reaction proceeds via a well-established pathway.[6][9] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that leads to the formation of the stable, aromatic pyrazole ring.[6]
The regiochemical outcome is a critical consideration when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[7][9] The initial condensation typically occurs at the more reactive carbonyl group (e.g., a ketone over an ester). The reaction's regioselectivity can be influenced by factors such as pH, solvent, and the steric and electronic properties of the substituents.[9]
Workflow: Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr pyrazole synthesis.
Performance Data & Comparison
| Precursors | Reagents/Conditions | Product | Yield | Reference |
| Ethyl 2-cyano-3-oxobutanoate, Phenylhydrazine | Acetic Acid, Reflux | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Good | General Knorr |
| Diethyl 2-formyl-3-oxosuccinate, Hydrazine hydrate | Ethanol, Reflux | Ethyl 4-(ethoxycarbonyl)-1H-pyrazole-5-carboxylate | High | [10] |
| Ethyl acetoacetate, Phenylhydrazine | Nano-ZnO catalyst | 1,3,5-substituted pyrazoles | 95% | [11] |
| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | [11] |
Advantages & Limitations
-
Advantages: A robust and well-established method with readily available starting materials. Often high-yielding and scalable.
-
Limitations: Regioselectivity can be a significant issue with unsymmetrical substrates, leading to mixtures of isomers that are difficult to separate.[9] The synthesis of the required C2-substituted 1,3-dicarbonyl precursor can add steps to the overall sequence.
Representative Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in glacial acetic acid (5 mL/mmol), add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the crude product.
-
Recrystallize from ethanol to yield the purified pyrazole derivative.
The Modern Approach: [3+2] Cycloaddition Reactions
1,3-dipolar cycloaddition is a powerful and elegant strategy for constructing five-membered heterocycles, including pyrazoles.[12] This approach involves the reaction of a 1,3-dipole (e.g., a diazo compound, nitrile imine, or sydnone) with a dipolarophile, typically an alkyne or alkene.[13][14][15] To synthesize pyrazole-4-carboxylic acids, the alkyne component is typically an acetylenecarboxylate derivative.
Mechanism and Rationale
The [3+2] cycloaddition of a diazo compound with an alkyne is a classic example. The reaction can proceed thermally or be catalyzed by various metals (e.g., Cu, Ag).[13][15][16] The concerted mechanism is often favored, leading to high stereospecificity and regioselectivity. The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and dipolarophile. For instance, the reaction of diazomethane with an electron-deficient alkyne like dimethyl acetylenedicarboxylate proceeds readily.
More recent advancements include copper-promoted aerobic oxidative cycloadditions of hydrazines and propiolates, which offer a regioselective route to polysubstituted pyrazoles under relatively mild conditions.[16]
Workflow: [3+2] Cycloaddition
Caption: General workflow for [3+2] cycloaddition synthesis of pyrazoles.
Performance Data & Comparison
| 1,3-Dipole | Dipolarophile | Reagents/Conditions | Product | Yield | Reference |
| Ethyl diazoacetate | Propiolates | Heating, solvent-free | Polysubstituted pyrazoles | High | [13] |
| N,N-Disubstituted hydrazines | Alkynoates | Cu(OAc)₂, K₂CO₃, air | Substituted pyrazoles | Moderate-Good | [16] |
| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | 1,3,4-Trisubstituted pyrazoles | 61-73% | [14] |
| Hydrazonoyl halides | Vinylsulfonium salts | Mild conditions | Polysubstituted pyrazoles | Good | [15] |
Advantages & Limitations
-
Advantages: Often proceeds with high regioselectivity, avoiding the isomeric mixtures common in Knorr-type syntheses. Tolerates a wide range of functional groups. Reactions can often be run under mild, and sometimes catalyst-free, conditions.[13]
-
Limitations: The synthesis and handling of some 1,3-dipoles, particularly diazo compounds, can be hazardous and require special precautions. The required precursors may not be as readily available as those for the Knorr synthesis.
Representative Protocol: Catalyst-Free Synthesis from an α-Diazocarbonyl
-
In a reaction vial, combine the α-diazocarbonyl substrate (e.g., ethyl diazoacetate, 1.0 eq) and the alkyne (e.g., ethyl propiolate, 1.2 eq).
-
Heat the mixture under solvent-free conditions at 80-100°C.
-
Monitor the reaction by TLC until the diazo compound is consumed (visualized by a characteristic stain, e.g., permanganate).
-
The reaction often proceeds to completion, affording the pyrazole product in high purity without the need for extensive work-up or purification.[13]
-
If necessary, purify the product by column chromatography on silica gel.
The Functionalization Approach: Vilsmeier-Haack Formylation
An alternative strategy involves the C4-functionalization of a pre-synthesized pyrazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich aromatic systems, including pyrazoles.[17] The resulting pyrazole-4-carbaldehyde is then oxidized to the desired carboxylic acid.
Mechanism and Rationale
The reaction utilizes the Vilsmeier reagent, an electrophilic iminium cation, which is pre-formed from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). The electron-rich pyrazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction, preferentially at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.
This method can also be applied in a cyclization context, where hydrazones react with the Vilsmeier reagent to directly afford 4-formylpyrazoles in a one-pot procedure.[18][19][20]
Workflow: Vilsmeier-Haack Formylation & Oxidation
Caption: Two-step synthesis via Vilsmeier-Haack formylation and subsequent oxidation.
Performance Data & Comparison
| Substrate | Reagents/Conditions | Product | Yield | Reference |
| Hydrazones of methyl ketones | Vilsmeier Reagent (POCl₃/DMF) | Pyrazole-4-carboxaldehyde | Good | [18] |
| N-Alkylhydrazones | Vilsmeier Reagent (POCl₃/DMF) | 1,3-Dialkylpyrazole-4-carbaldehydes | 72-83% | [20] |
| 1,3,5-Trisubstituted pyrazole | Vilsmeier Reagent, then oxidation | 1,3,5-Trisubstituted pyrazole-4-carboxylic acid | Good (2 steps) | [17] |
Advantages & Limitations
-
Advantages: Excellent method for functionalizing an existing pyrazole core. The regiochemistry is highly controlled, exclusively yielding the C4-substituted product. The starting materials (pyrazole, DMF, POCl₃) are generally inexpensive.
-
Limitations: This is a two-step process (formylation followed by oxidation), which can lower the overall yield. The pyrazole ring must be stable to the reaction conditions and sufficiently electron-rich to undergo formylation.[17] The reaction uses corrosive and water-sensitive reagents.
Representative Protocol: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
-
Add phosphoryl chloride (POCl₃) (1.5-3.0 eq) dropwise to the DMF, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the starting pyrazole (1.0 eq) in DMF or a suitable solvent (e.g., dichloroethane) dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until basic (pH > 8).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate under reduced pressure to yield the pyrazole-4-carbaldehyde.
-
The subsequent oxidation to the carboxylic acid can be performed using standard oxidants like potassium permanganate or sodium chlorite.
Comparative Summary of Synthetic Routes
| Feature | Knorr Pyrazole Synthesis | [3+2] Cycloaddition | Vilsmeier-Haack Formylation |
| Reaction Type | Condensation / Cyclization | Cycloaddition | Electrophilic Aromatic Substitution |
| Key Precursors | 1,3-Dicarbonyls, Hydrazines | 1,3-Dipoles (Diazo, etc.), Alkynes | Substituted Pyrazoles |
| Key Reagents | Acid/Base Catalysts | Heat, Metal Catalysts (Cu, Ag) | POCl₃, DMF, then an Oxidant |
| Regioselectivity | Often problematic, can yield mixtures | Generally high and predictable | Excellent (C4 position only) |
| Typical Yields | Good to Excellent | Good to Excellent | Good (over two steps) |
| Key Advantages | Readily available starting materials, scalable | High regioselectivity, mild conditions, functional group tolerance | Unambiguous C4 functionalization |
| Key Limitations | Isomeric mixtures with unsymmetrical substrates | Potentially hazardous reagents (diazo compounds) | Two-step process, requires pre-formed pyrazole |
Conclusion and Strategic Recommendations
The synthesis of pyrazole-4-carboxylic acids can be approached through several robust and effective strategies. The optimal choice is dictated by the specific goals of the research program.
-
For large-scale synthesis where the starting materials are simple and regioselectivity is not a concern (i.e., using symmetrical precursors), the Knorr Pyrazole Synthesis remains a highly viable and cost-effective option.
-
For medicinal chemistry applications where precise control of regiochemistry and tolerance of diverse functional groups are critical for building SAR libraries, [3+2] Cycloaddition reactions are often the superior choice. Their elegance and predictability justify the potential need for more complex precursor synthesis.
-
When a specific, substituted pyrazole core is already available and the goal is to introduce the carboxylic acid moiety, the Vilsmeier-Haack Formylation followed by oxidation is the most direct and unambiguous route, guaranteeing substitution at the C4 position.
Ultimately, a thorough understanding of the mechanisms, scope, and limitations of each method empowers the modern researcher to navigate the synthetic landscape efficiently, accelerating the discovery and development of novel pyrazole-based therapeutics and agrochemicals.
References
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.Green Chemistry (RSC Publishing).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.The Journal of Organic Chemistry - ACS Publications.
- Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis.Synfacts.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.MDPI.
- Pyrazole synthesis.Organic Chemistry Portal.
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]
- Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions.Taylor & Francis Online.
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Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. PubMed. Available at: [Link]
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Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
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A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]
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Knorr Pyrazole Synthesis | Request PDF. ResearchGate. Available at: [Link]
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Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
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An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. ResearchGate. Available at: [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
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Paal–Knorr synthesis. Wikipedia. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
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Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating 3-Methyl-1H-pyrazole-4-carboxylic Acid-Based Fungicides Against Industry Standards
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of 3-Methyl-1H-pyrazole-4-carboxylic acid-based fungicides against other established alternatives. We will delve into the mechanistic underpinnings, comparative performance data, and the critical experimental workflows required for a robust evaluation. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system designed for reproducibility and clarity.
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety has become an outstanding acyl group in the development of modern fungicides.[1] This chemical scaffold is the backbone of several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, Isopyrazam, and Benzovindiflupyr.[1][2] These compounds belong to the pyrazole-carboxamide chemical group and are classified by the Fungicide Resistance Action Committee (FRAC) under Code 7 , which targets the succinate dehydrogenase enzyme.[3][4][5][6][7] Their primary role is to inhibit fungal respiration, a mode of action that has proven effective against a broad spectrum of devastating plant pathogens.[8]
The Core Mechanism: Inhibition of Mitochondrial Complex II
Fungicides based on 3-Methyl-1H-pyrazole-4-carboxylic acid are Succinate Dehydrogenase Inhibitors (SDHIs). Their fungicidal activity stems from their ability to block a critical step in cellular energy production.[9][10]
Causality of Action: The target enzyme, succinate dehydrogenase (SDH), also known as Complex II, is a vital component of two interconnected metabolic pathways: the Krebs cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides interrupt the transfer of electrons, which halts the conversion of succinate to fumarate.[3][11] This blockade effectively shuts down mitochondrial respiration, depriving the fungal cells of the ATP (energy) necessary for growth and proliferation.[11]
The high degree of conservation in the SDH enzyme structure across species raises questions about potential off-target effects, a subject of ongoing research and regulatory scrutiny.[9]
Caption: SDHIs block the electron transport at Complex II.
Performance Benchmarking: Selecting Standard Fungicides
To rigorously evaluate a novel pyrazole-carboxamide fungicide, it must be compared against established standards with different modes of action and market relevance. This approach provides a comprehensive picture of its relative strengths and weaknesses, particularly concerning efficacy and resistance management.
| Fungicide Class | FRAC Group | Mode of Action | Example Standard | Rationale for Inclusion |
| Quinone outside Inhibitors (QoI) | 11 | Inhibit Complex III of the respiratory chain.[11] | Azoxystrobin | A leading broad-spectrum fungicide; represents a different respiratory target. High resistance risk. |
| Demethylation Inhibitors (DMI) | 3 | Inhibit sterol biosynthesis in the fungal membrane.[11] | Propiconazole | A widely used systemic fungicide with a different biochemical target. Medium resistance risk. |
| Previous Generation SDHI | 7 | Inhibit Complex II of the respiratory chain.[3] | Boscalid | A first-generation pyrazole-carboxamide; allows for assessment of generational improvement in spectrum and potency. |
| Multi-Site Contact | M5 | Multi-site activity affecting various enzymes and processes.[12] | Chlorothalonil | A non-systemic protectant with a low resistance risk; serves as a benchmark for preventative activity. |
Quantitative Performance Evaluation: An In Vitro Efficacy Protocol
The foundational experiment for assessing a fungicide's intrinsic activity is the in vitro mycelial growth inhibition assay. This method determines the concentration of the compound required to inhibit fungal growth by 50% (EC₅₀), providing a direct measure of its potency.
Expertise in Protocol Design: The choice of growth medium (e.g., Potato Dextrose Agar, PDA) is critical; it must support robust growth of the control to ensure that any observed inhibition is due to the fungicide's activity and not nutrient limitation. The incubation temperature and duration are optimized for each specific pathogen to reflect its ideal growth conditions, ensuring the assay is a true test of the compound's efficacy.
Step-by-Step Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Stock Solutions:
-
Accurately weigh the test fungicide and each standard compound.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL). Rationale: Using a solvent like DMSO allows for the dissolution of hydrophobic compounds for subsequent dilution in aqueous media.
-
-
Preparation of Fungicide-Amended Media:
-
Autoclave Potato Dextrose Agar (PDA) and cool it to a manageable temperature (45-50°C) in a water bath.
-
Create a serial dilution series from the stock solution.
-
Add precise volumes of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included. Rationale: Amending the media before pouring ensures homogenous distribution of the fungicide.
-
-
Inoculation:
-
Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of a pure, 7-day-old culture of the target pathogen (e.g., Fusarium graminearum).
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and the control plates. Rationale: Using an actively growing culture ensures the inoculum is viable and standardized.
-
-
Incubation:
-
Seal the plates with paraffin film to prevent contamination and dehydration.
-
Incubate at the optimal temperature for the pathogen (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth on the control plates. The control colony should have reached approximately 70-80% of the plate diameter.
-
At the same time, measure the colony diameters for all fungicide concentrations.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(DC - DT) / DC] x 100
-
Where DC = Average diameter of the control colony and DT = Average diameter of the treated colony.
-
-
Use probit analysis or logarithmic regression to plot the percent inhibition against the log of the fungicide concentration to determine the EC₅₀ value.
-
Caption: Workflow for In Vitro Fungicide Efficacy Assay.
Comparative Performance Data Summary
The following table presents illustrative EC₅₀ values (µg/mL) for a representative 3-Methyl-1H-pyrazole-4-carboxylic acid-based fungicide ("Pyrazole-SDHI") against key standards. These values are synthesized from typical performance profiles found in the literature to demonstrate relative potency.[1][13]
Disclaimer: Actual EC₅₀ values can vary significantly based on the specific pathogen isolate, experimental conditions, and the exact active ingredient tested.
| Pathogen | Disease | Pyrazole-SDHI (FRAC 7) | Boscalid (FRAC 7) | Azoxystrobin (FRAC 11) | Propiconazole (FRAC 3) |
| Zymoseptoria tritici | Septoria Leaf Blotch (Wheat) | 0.05 | >10 | 0.25 | 0.80 |
| Alternaria solani | Early Blight (Tomato) | 0.15 | 0.30 | 0.50 | 2.50 |
| Botrytis cinerea | Grey Mould (Grapes) | 0.20 | 0.45 | >50 (Resistance) | 1.50 |
| Fusarium graminearum | Fusarium Head Blight (Wheat) | 0.80 | 1.50 | 5.00 | 0.60 |
Interpretation of Data:
-
The representative Pyrazole-SDHI demonstrates exceptionally high intrinsic activity against Zymoseptoria tritici, a key advantage over older SDHIs like Boscalid and other modes of action.[2]
-
It shows broad-spectrum activity, with strong performance against Alternaria and Botrytis.
-
While highly effective, its performance against Fusarium graminearum is comparable to, but not superior to, the DMI standard Propiconazole in this illustrative example.
-
The high EC₅₀ value for Azoxystrobin against Botrytis cinerea reflects the widespread issue of QoI resistance, highlighting the need for alternative modes of action like SDHIs.
Trustworthiness and Resistance Management
The primary vulnerability of single-site inhibitors like the pyrazole-carboxamides is the risk of fungicide resistance.[3] Resistance often arises from specific point mutations in the genes encoding the subunits of the SDH enzyme (sdhB, sdhC, sdhD), which can reduce the binding affinity of the fungicide.[11]
Self-Validating System: A comprehensive evaluation must include:
-
Baseline Sensitivity Screening: Establishing the sensitivity of local pathogen populations before widespread use of a new fungicide is crucial for future resistance monitoring.
-
Cross-Resistance Analysis: It is essential to determine if resistance to one SDHI confers resistance to others within the same group.
-
Anti-Resistance Strategy: To ensure the longevity and trustworthiness of these fungicides, they must be deployed within a structured resistance management program. This involves strict adherence to label recommendations, such as limiting the number of applications per season and using them in mixtures or rotations with fungicides from different FRAC groups.[3]
Conclusion
Fungicides derived from 3-Methyl-1H-pyrazole-4-carboxylic acid represent a powerful class of SDHIs with high intrinsic activity and a broad spectrum of control against many economically important plant diseases. Their performance, particularly against pathogens like Zymoseptoria tritici, often surpasses that of older fungicides. However, their single-site mode of action necessitates a proactive and stringent approach to resistance management. A thorough evaluation, based on robust protocols and objective comparison against diverse standards, is essential for understanding their performance profile and ensuring their sustainable use in integrated disease management programs.
References
- Ben-Lulu, S. et al. (2023). "SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex".
- ANSES. (2019). "Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal".
- Fungicide Resistance Action Committee New Zealand. (2022). "Succinate dehydrogenase inhibitor (SDHI)
- American Chemical Society. (2023). "Discovery of succinate dehydrogenase fungicide via computational substitution optimization".
- Torriani, S. et al. (2017). "Succinate-Dehydrogenase Inhibitor (SDHI)
-
Dai, S. et al. (2015). "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides". Molecules. [Link]
-
Wikipedia. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Wikipedia, The Free Encyclopedia. [Link]
- Fungicide Resistance Action Committee. "FRAC CODE LIST 1: Fungicides sorted by FRAC Code". FRAC.
- ResearchGate. (2024). "Selected commercialized fungicides with a pyrazole moiety".
- Fungicide Resistance Action Committee. (2024).
- Smith, B. J. (2010). "In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con". The Aquila Digital Community - The University of Southern Mississippi.
- ResearchGate. (2015). "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides".
- Mihajlović, M. et al. (2017). "In vitro and in vivo toxicity of fungicides and biofungicides for the control of Verticillium and Fusarium wilt of pepper".
- Crop Protection Network. "Fungicide Use in Field Crops Web Book". Crop Protection Network.
- Hibar, K. et al. (2007). "In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol". International Journal of Agricultural Research.
- Scribd. "Frac Code List 2018-Final". Scribd.
- Scribd. "Frac Code List 2023 - Final". Scribd.
- The Pharma Innovation. (2023). "Inhibitory effect of fungicides (in vitro & in vivo) against the pathogen Fusarium oxysporum f. sp. ciceri causing wilt disease of chickpea".
- iFyber. "IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY". iFyber.
- Pscheidt, J.W., and Ocamb, C.M. "Fungicide Theory of Use and Mode of Action". Pacific Northwest Pest Management Handbooks.
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- 10. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
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- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-1H-pyrazole-4-carboxylic Acid
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Methyl-1H-pyrazole-4-carboxylic acid (CAS No. 40704-11-8), ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.
Hazard Identification and Risk Assessment: A Contradictory Profile
A critical first step in the disposal of any chemical is a thorough understanding of its hazards. For 3-Methyl-1H-pyrazole-4-carboxylic acid, a review of available Safety Data Sheets (SDS) reveals conflicting information.
One SDS from ChemicalBook explicitly classifies the compound as hazardous, stating that it "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation"[1]. Another supplier, Matrix Scientific, echoes this, noting it as an "Irritant" and that it "May be harmful by ingestion and inhalation"[2]. These classifications necessitate handling the substance as hazardous waste.
Conversely, an SDS from a major supplier, Sigma-Aldrich, states that the compound is "Not a hazardous substance or mixture"[3].
The Precautionary Principle: Our Core Directive
In the face of conflicting safety data, this guide adopts the precautionary principle . The potential for skin, eye, and respiratory irritation cannot be disregarded. Therefore, until a harmonized classification is established, 3-Methyl-1H-pyrazole-4-carboxylic acid should be handled and disposed of as a hazardous chemical waste . This conservative approach ensures the highest level of safety for laboratory personnel.
The following table summarizes the pertinent hazard information, forming the basis for our recommended disposal protocol.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | ChemicalBook[1], Matrix Scientific[2] |
| Eye Irritation | Causes serious eye irritation. | ChemicalBook[1] |
| Respiratory Irritation | May cause respiratory irritation. | ChemicalBook[1] |
| Ingestion/Inhalation | May be harmful by ingestion and inhalation. | Matrix Scientific[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-Methyl-1H-pyrazole-4-carboxylic acid for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality here is direct: proper PPE mitigates the risk of exposure to the chemical's irritant properties.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is recommended.[2]
Step-by-Step Disposal Protocol
The disposal of 3-Methyl-1H-pyrazole-4-carboxylic acid must be a controlled and deliberate process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5][6]
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: All waste streams containing 3-Methyl-1H-pyrazole-4-carboxylic acid must be identified as hazardous chemical waste. This includes:
-
Unused or expired solid 3-Methyl-1H-pyrazole-4-carboxylic acid.
-
Solutions containing dissolved 3-Methyl-1H-pyrazole-4-carboxylic acid.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).[6]
-
-
Container Selection:
-
Solid Waste: Collect solid waste and contaminated disposables in a designated, robust, and sealable container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.[6]
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container, typically glass or polyethylene. Ensure the container has a secure, screw-on cap.
-
-
Labeling: Proper labeling is a cornerstone of compliant waste management. The waste container must be labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "3-Methyl-1H-pyrazole-4-carboxylic acid".
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be:
-
Well-ventilated.[2]
-
Away from incompatible materials.
-
Within secondary containment to control any potential leaks.
-
Spill Management
In the event of a spill, a swift and safe response is crucial.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][5]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[2][5]
-
Decontaminate: Clean the spill area thoroughly with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Final Disposal Pathway
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures for the collection and disposal of chemical waste.
-
Licensed Waste Contractor: The EHS office will arrange for a licensed hazardous waste disposal contractor to collect the waste.[6] Provide them with the detailed contents of your waste container.
The following flowchart illustrates the decision-making process for the proper disposal of 3-Methyl-1H-pyrazole-4-carboxylic acid.
Caption: Disposal workflow for 3-Methyl-1H-pyrazole-4-carboxylic acid.
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 3-Methyl-1H-pyrazole-4-carboxylic acid, upholding your commitment to laboratory safety and environmental stewardship.
References
-
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Angene Chemical. Safety Data Sheet: 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
Healthcare Environmental Resource Center (HERC). Hazardous Waste Pharmaceuticals. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1H-pyrazole-4-carboxylic Acid
As researchers and developers, our primary focus is on innovation. However, the foundation of groundbreaking work is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-1H-pyrazole-4-carboxylic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols herein are designed to be a self-validating system, ensuring that safety is an integral part of the scientific process.
Hazard Profile of 3-Methyl-1H-pyrazole-4-carboxylic Acid
Understanding the specific risks associated with a chemical is the critical first step in establishing a robust safety protocol. Based on data from analogous pyrazole carboxylic acid compounds, 3-Methyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation (H315): The compound is expected to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Tract Irritation (H335): As a powdered solid, inhalation of dust particles may lead to respiratory irritation.[2][3]
-
Harmful if Swallowed (H302): Ingestion of the compound may be harmful.
The primary physical hazard during handling is the potential for generating airborne dust, which increases the risk of inhalation, eye contact, and skin exposure.[1][2][4][5]
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment is the final line of defense against chemical exposure. A comprehensive safety culture prioritizes engineering and administrative controls to minimize hazards at their source. This hierarchy should always guide your experimental setup.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
Before relying on PPE, always consider: Can a fume hood (Engineering Control) be used? Are there Standard Operating Procedures (SOPs) for this task (Administrative Control)?
Core PPE Protocol for 3-Methyl-1H-pyrazole-4-carboxylic Acid
The following PPE is mandatory for all work involving this compound. Selection is based directly on the identified hazards.
Eye and Face Protection
-
Rationale: To prevent serious eye irritation (H319) from airborne powder or accidental splashes.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]
-
Enhanced Precaution: When a significant splash risk exists (e.g., during transfer of solutions or vigorous mixing), a face shield should be worn in addition to safety goggles.[6]
Hand Protection
-
Rationale: To prevent skin irritation (H315) from direct contact.
-
Specification: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[2]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately as hazardous waste.[2] Wash hands thoroughly with soap and water after removing gloves.
Body Protection
-
Rationale: To protect skin from contamination and prevent the transfer of chemical dust outside the laboratory.
-
Specification: A clean, buttoned lab coat is required. Ensure it has long sleeves and fits properly. For tasks with a higher risk of contamination, such as handling large quantities, a chemical-resistant apron may be worn over the lab coat.[7]
Respiratory Protection
-
Rationale: To prevent the inhalation of fine powders that can cause respiratory tract irritation (H335).[2]
-
Specification: The use of a chemical fume hood or other ventilated enclosure is the primary method to control dust.[4] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is required. For nuisance dust exposure, a P95 or P1 particle respirator is appropriate.[2]
Task-Based PPE Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood or Ventilated Enclosure |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended: Chemical Fume Hood |
| Reaction Monitoring | Safety Goggles | Nitrile Gloves | Lab Coat | As per risk assessment |
| Handling Large Quantities (>50g) | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Required: Chemical Fume Hood |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): Fit your respirator, ensuring a proper seal.
-
Eye/Face Protection: Put on safety goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using the proper technique to avoid touching the outside surface. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Lab Coat: Unbutton and remove your lab coat, folding it so the contaminated outside is folded inward. Place it in a designated area for lab laundry.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.
Emergency and Disposal Protocols
Spill Response (Minor Spill)
In the event of a small spill of solid 3-Methyl-1H-pyrazole-4-carboxylic acid:
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Wear, at a minimum, a lab coat, goggles, and two pairs of nitrile gloves.
-
Contain and Clean: Do NOT use water. Gently cover the spill with a dry absorbent material. Carefully sweep up the material, avoiding the creation of dust, and place it into a clearly labeled, sealed container for hazardous waste.[2][8]
-
Decontaminate: Wipe the spill area with an appropriate solvent (as per your lab's SOPs), followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[9]
Waste Disposal Plan
All materials contaminated with 3-Methyl-1H-pyrazole-4-carboxylic acid must be treated as hazardous waste.
-
Solid Waste: Unused chemical and contaminated spill cleanup materials should be placed in a sealed, properly labeled hazardous waste container.[10]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be disposed of in a designated hazardous waste container.[2]
-
Empty Containers: "Empty" containers that held the chemical must be managed as hazardous waste unless triple-rinsed with a suitable solvent.[9] The rinsate must be collected as hazardous waste.
-
Storage: All hazardous waste must be stored in a designated and properly labeled Satellite Accumulation Area within the lab, awaiting pickup by a licensed disposal company.[11][12] Do not dispose of this chemical down the drain.[4][9]
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. realsafety.org [realsafety.org]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
